(+)-Atuveciclib
描述
属性
IUPAC Name |
4-(4-fluoro-2-methoxyphenyl)-N-[3-[(methylsulfonimidoyl)methyl]phenyl]-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2S/c1-26-16-9-13(19)6-7-15(16)17-21-11-22-18(24-17)23-14-5-3-4-12(8-14)10-27(2,20)25/h3-9,11,20H,10H2,1-2H3,(H,21,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWKGTGIJRCOOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)CS(=N)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of (+)-Atuveciclib in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Atuveciclib (formerly BAY 1143572) is a potent and highly selective, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4][5] As a critical component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a pivotal role in regulating gene transcription.[1][6] Dysregulation of CDK9 activity is a hallmark of various cancers, leading to the overexpression of oncoproteins and survival factors.[6] This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways.
Core Mechanism of Action: Inhibition of Transcriptional Elongation
The primary mechanism of action of this compound is the selective inhibition of the kinase activity of CDK9.[1][3][4] CDK9, in complex with its regulatory partner Cyclin T1, forms the P-TEFb complex.[1][6] P-TEFb is responsible for phosphorylating the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNA Pol II) at the serine 2 position (Ser2).[1][7][8] This phosphorylation event is a crucial step for releasing RNA Pol II from promoter-proximal pausing, thereby enabling productive transcriptional elongation.[1][6][9]
By binding to the ATP-binding pocket of CDK9, this compound prevents the phosphorylation of the RNA Pol II CTD.[6][9] This leads to a stall in transcriptional elongation, particularly affecting the expression of genes with short half-lives, including many key oncogenes and anti-apoptotic proteins.[10][11][12] The resulting downregulation of these critical survival proteins ultimately triggers cell cycle arrest and apoptosis in cancer cells.[8][9][11][12]
Quantitative Data
The efficacy and selectivity of this compound have been quantified through various in vitro assays.
Table 1: Kinase Inhibitory Activity
| Target | IC50 (nM) | Reference |
| CDK9/CycT1 | 13 | [1][2][3] |
| CDK9/CycT1(h) | 6 | [2] |
| CDK1/CycB(h) | 1100 | [2] |
| CDK2/CycE(h) | 1000 | [2] |
| CDK3/CycE(h) | 890 | [2] |
| CDK5/p35(h) | 1600 | [2] |
| GSK3α | 45 | [3][4] |
| GSK3β | 87 | [3][4] |
IC50: Half-maximal inhibitory concentration. (h) denotes human recombinant enzyme.
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia | 310 | [1][4] |
| HeLa | Cervical Cancer | 920 | [1][4] |
| A-431 | Skin Carcinoma | 340 | [2] |
| HCT-116 | Colorectal Carcinoma | 260 | [2] |
| A549 | Lung Carcinoma | 3290 | [2] |
| B16 | Murine Melanoma | 1470 | [2] |
| BT-549 | Breast Carcinoma | 2010 | [2] |
Key Downstream Signaling Pathways
The inhibition of CDK9 by this compound instigates a cascade of downstream events, primarily through the suppression of key regulatory proteins.
MYC and MCL1 Downregulation
MYC and MCL1 are two critical proto-oncogenes whose transcription is highly dependent on P-TEFb activity.[11][12] this compound treatment leads to a rapid, time-dependent dephosphorylation of RNA Pol II at Ser2, resulting in a significant reduction in both MYC and MCL1 protein levels.[11][12] The downregulation of MYC, a master regulator of cell proliferation, contributes to cell cycle arrest. The suppression of the anti-apoptotic protein MCL1 sensitizes cancer cells to apoptosis.[8][11][12]
Sensitization to TRAIL-induced Apoptosis
In some cancer types, such as pancreatic ductal adenocarcinoma (PDAC), this compound has been shown to sensitize cells to TNF-related apoptosis-inducing ligand (TRAIL)-induced cell death.[8] This is achieved through the concomitant suppression of the anti-apoptotic proteins c-FLIP and Mcl-1.[8] This dual effect enhances the activation of caspase-8 and caspase-9, leading to a more robust apoptotic response.[8]
Inhibition of the NF-κB Signaling Pathway
Studies have also indicated that this compound can suppress inflammatory responses by inhibiting the activation of the NF-κB signaling pathway.[13] It achieves this by preventing the phosphorylation of I-kappa-B alpha (IκBα) and the p65 subunit of NF-κB, which in turn blocks the nuclear translocation of p65.[13]
Experimental Protocols
Kinase Assay (CDK9/CycT1)
This protocol describes a typical in vitro kinase assay to determine the IC50 of this compound against CDK9/CycT1.
-
Reagents and Materials:
-
Recombinant full-length His-tagged human CDK9 and Cyclin T1.
-
Biotinylated peptide substrate (e.g., biotin-Ttds-YISPLKSPYKISEG).
-
ATP.
-
Assay buffer (e.g., containing MgCl2, DTT, and a buffering agent).
-
This compound serial dilutions in DMSO.
-
Streptavidin-coated donor beads and acceptor beads for detection (e.g., for TR-FRET).
-
384-well microtiter plates.
-
-
Procedure:
-
Add 50 nL of the serially diluted this compound compound solutions to the wells of a microtiter plate.
-
Add the CDK9/CycT1 enzyme and the biotinylated peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents (e.g., streptavidin-coated donor and acceptor beads).
-
Incubate to allow for binding.
-
Measure the signal (e.g., TR-FRET) using a suitable plate reader.
-
-
Data Analysis:
-
Normalize the data using controls (no inhibitor for 0% inhibition and no enzyme for 100% inhibition).
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.[4]
-
Cell Proliferation Assay
This protocol outlines a common method to assess the anti-proliferative effects of this compound on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MOLM-13, HeLa).
-
Complete cell culture medium.
-
This compound serial dilutions in DMSO.
-
96-well cell culture plates.
-
Reagent for quantifying cell viability (e.g., MTT, CellTiter-Glo).
-
Plate reader.
-
-
Procedure:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control (DMSO).
-
Incubate the plates for a specified duration (e.g., 72 or 96 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the results to the vehicle-treated control cells.
-
Determine the IC50 values by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[2]
-
Conclusion
This compound represents a targeted therapeutic strategy that exploits the transcriptional dependencies of cancer cells. Its high selectivity for CDK9 allows for the potent inhibition of transcriptional elongation, leading to the downregulation of key oncogenic drivers and the induction of apoptosis. The quantitative data and mechanistic insights presented in this guide underscore the potential of this compound as a promising anti-cancer agent. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility across various malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Cyclin-Dependent kinase 9 (CDK9) inhibitor Atuveciclib ameliorates Imiquimod-Induced Psoriasis-Like dermatitis in mice by inhibiting various inflammation factors via STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Novel, Orally Bioavailable CDK9 Inhibitor Atuveciclib Sensitises Pancreatic Cancer Cells to TRAIL-induced Cell Death | Anticancer Research [ar.iiarjournals.org]
- 9. Atuveciclib | C18H18FN5O2S | CID 121488167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. oncotarget.com [oncotarget.com]
- 12. Antineoplastic effects of selective CDK9 inhibition with atuveciclib on cancer stem-like cells in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Cyclin-Dependent Kinase 9 (CDK9) Inhibitor Atuveciclib Suppresses Intervertebral Disk Degeneration via the Inhibition of the NF-κB Signaling Pathway [frontiersin.org]
BAY-1143572 (Atuveciclib): A Technical Guide on the Discovery and Synthesis of a First-in-Class CDK9 Inhibitor
This document provides an in-depth technical overview of the discovery, synthesis, and preclinical characterization of BAY-1143572 (atuveciclib), a potent and highly selective, orally available inhibitor of the Positive Transcription Elongation Factor b (P-TEFb)/Cyclin-Dependent Kinase 9 (CDK9). This guide is intended for researchers, scientists, and professionals in the field of drug development and oncology.
Introduction: Targeting Transcriptional Addiction in Cancer
Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle and gene transcription.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets.[2] Specifically, CDK9, in partnership with its regulatory subunit Cyclin T1, forms the P-TEFb complex.[3] P-TEFb plays a crucial role in the transition from transcription initiation to productive elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) and negative elongation factors.[1][3]
Many cancer cells, particularly hematological malignancies, exhibit a dependency on the continuous transcription of short-lived anti-apoptotic proteins (e.g., Mcl-1) and oncoproteins (e.g., MYC).[4][5] This "transcriptional addiction" makes them highly vulnerable to the inhibition of CDK9.[1] BAY-1143572, the first highly selective P-TEFb/CDK9 inhibitor to enter clinical trials, was developed to exploit this vulnerability.[6][7]
The Discovery of BAY-1143572: From Lead to Clinical Candidate
The development of BAY-1143572 originated from the lead compound BAY-958 . While potent, the lead optimization process focused on enhancing kinase selectivity and improving drug metabolism and pharmacokinetic (DMPK) properties.[6][8] This effort led to the identification of atuveciclib (B1649299) (BAY-1143572), which is distinguished by an unusual benzyl (B1604629) sulfoximine (B86345) group.[6][9] This structural modification was key to achieving a superior overall profile, including high potency, excellent selectivity, favorable physicochemical properties, and significant in vivo anti-tumor efficacy.[8][9]
Chemical Synthesis
The synthesis of BAY-1143572 is a multi-step process starting from commercially available materials.[6][10] A key step involves the formation of the characteristic sulfoximine moiety. The general synthetic scheme is outlined below.[6][8]
Reagents and Conditions (Simplified from Scheme 2 in Lücking et al.): [6][8]
-
a) NaSMe, EtOH.
-
b) H5IO6, FeCl3, MeCN.
-
c) CF3C(O)NH2, PhI(OAc)2, MgO, Rh2(OAc)4, DCM.
-
d) K2CO3, MeOH.
-
e) ClC(O)OEt, pyridine.
-
f) TiCl3, THF.
-
g) 2,4-dichloro-1,3,5-triazine, DIPEA, THF/iPrOH.
-
h) 4-fluoro-2-methoxyphenylboronic acid, Pd(PPh3)4, K2CO3 (aq).
-
i) NaOEt, EtOH.
-
j) Preparative chiral HPLC.
-
k) AcCl, TEA, DCM.
Mechanism of Action
BAY-1143572 selectively binds to the ATP-binding pocket of CDK9, inhibiting its kinase activity.[8] This prevents the P-TEFb-mediated phosphorylation of the RNAP II C-terminal domain at the Serine 2 position.[1] The subsequent failure to transition to productive transcriptional elongation leads to a rapid downregulation of short-lived mRNA transcripts, particularly those encoding key survival proteins like Mcl-1 and oncoproteins like MYC.[4][5] The depletion of these essential proteins ultimately triggers apoptosis in cancer cells.[1][11]
References
- 1. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Facebook [cancer.gov]
(+)-Atuveciclib: A Technical Guide to its Target Profile and Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Atuveciclib, also known as BAY 1143572, is a potent and highly selective, orally bioavailable inhibitor of the positive transcription elongation factor b (P-TEFb) complex.[1][2][3] As a key regulator of transcriptional elongation, the inhibition of P-TEFb, and specifically its catalytic subunit Cyclin-Dependent Kinase 9 (CDK9), represents a promising therapeutic strategy in oncology.[4][5] This technical guide provides an in-depth overview of the target profile, kinase selectivity, and methodologies used to characterize this compound.
Target Profile and Mechanism of Action
This compound's primary target is the CDK9/Cyclin T1 complex, a key component of P-TEFb.[1][6] P-TEFb plays a crucial role in the transition from abortive to productive transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position.[1][4] By binding to and inhibiting the kinase activity of CDK9, Atuveciclib prevents this phosphorylation event.[1]
This inhibition of RNAPII-mediated transcriptional elongation leads to a rapid depletion of short-lived mRNA transcripts of key oncogenes and anti-apoptotic proteins, such as c-Myc and Mcl-1.[7][8] The downregulation of these critical survival proteins induces apoptosis and inhibits proliferation in cancer cells, highlighting the therapeutic potential of selective CDK9 inhibition.[1][7] The over-activation of P-TEFb is a feature of many cancers, leading to the sustained transcription of genes that promote tumor growth and survival.[1]
Kinase Selectivity Profile
A key feature of this compound is its high selectivity for CDK9 over other members of the CDK family and the broader kinome. This selectivity is crucial for minimizing off-target effects and improving the therapeutic window.[4][9] The inhibitory activity of Atuveciclib against a panel of kinases is summarized in the table below.
| Kinase Target | IC50 (nM) |
| CDK9/CycT1 | 13 [2][10] |
| CDK1/CycB | 1100[3] |
| CDK2/CycE | 1000[3] |
| CDK3/CycE | 890[3] |
| CDK5/p35 | 1600[3] |
| GSK3α | 45[10] |
| GSK3β | 87[10] |
Data compiled from multiple sources.[2][3][10]
In Vitro and In Vivo Efficacy
This compound demonstrates potent anti-proliferative activity across a range of cancer cell lines. This cellular activity is consistent with its mechanism of action, effectively inhibiting the growth of tumors dependent on the transcription of key survival proteins.
| Cell Line | Cancer Type | IC50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia | 310[10] |
| HeLa | Cervical Cancer | 920[10] |
In vivo studies using xenograft models have further demonstrated the anti-tumor efficacy of this compound.[3] Oral administration of Atuveciclib has been shown to result in significant tumor growth inhibition in a dose-dependent manner.[3]
Detailed Experimental Protocols
The characterization of this compound involves a series of standard and specialized assays to determine its potency, selectivity, and cellular effects.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Leibniz Institute DSMZ: Details [dsmz.de]
- 6. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
- 7. (R)-Atuveciclib | Atuveciclib | CDK | TargetMol [targetmol.com]
- 8. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
P-TEFb Inhibition by (+)-Atuveciclib: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Atuveciclib (formerly BAY 1143572) is a potent and highly selective small molecule inhibitor of the Positive Transcription Elongation Factor b (P-TEFb).[1][2][3] P-TEFb, a heterodimer composed of Cyclin-Dependent Kinase 9 (CDK9) and a cyclin partner (most commonly Cyclin T1), is a critical regulator of gene transcription.[1][4][5] It functions by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), as well as negative elongation factors, to facilitate the transition from promoter-proximal pausing to productive transcript elongation.[5][6][7][8] Dysregulation of P-TEFb activity is implicated in various pathologies, including cancer, where it drives the expression of anti-apoptotic proteins and oncogenes.[1][4] this compound represents a promising therapeutic strategy by targeting this key transcriptional dependency in cancer cells.[4][3][9] This document provides a detailed technical guide on the mechanism, quantitative aspects, and experimental methodologies related to the inhibition of P-TEFb by this compound.
Mechanism of Action
This compound exerts its therapeutic effect by directly binding to and inhibiting the kinase activity of CDK9, the catalytic subunit of P-TEFb.[1][4] This inhibition prevents the phosphorylation of RNAP II at serine 2 (Ser2) of the CTD, a crucial step for productive transcription elongation.[4][8] The subsequent decrease in the transcription of key survival proteins, such as Mcl-1, and oncogenes, like c-MYC, leads to the induction of apoptosis and inhibition of proliferation in cancer cells.[4]
P-TEFb Signaling Pathway and Inhibition by this compound
The following diagram illustrates the central role of P-TEFb in transcription elongation and the point of intervention by this compound.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scilit.com [scilit.com]
- 4. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-TEFb: The master regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Yin and Yang of P-TEFb Regulation: Implications for Human Immunodeficiency Virus Gene Expression and Global Control of Cell Growth and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P-TEFb - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
The Impact of (+)-Atuveciclib on RNA Polymerase II Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Atuveciclib (also known as BAY-1143572) is a potent and highly selective inhibitor of the Positive Transcription Elongation Factor b (P-TEFb) complex, a critical regulator of gene transcription. A key component of P-TEFb is Cyclin-Dependent Kinase 9 (CDK9), which plays a pivotal role in the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAPol II). This phosphorylation event, particularly at the Serine 2 (Ser2) residue of the heptapeptide (B1575542) repeat, is essential for the transition from abortive to productive transcriptional elongation. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its effects on RNAPol II phosphorylation. It includes a summary of its inhibitory activity, detailed experimental protocols for assessing its impact, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction
The regulation of gene transcription is a tightly controlled process, and its dysregulation is a hallmark of cancer. RNA polymerase II is the central enzyme responsible for transcribing all protein-coding genes. The activity of RNAPol II is modulated by a series of post-translational modifications, most notably the phosphorylation of its large subunit's C-terminal domain (CTD). The CTD consists of multiple repeats of the consensus heptapeptide sequence YSPTSPS. The phosphorylation status of the serine residues within this repeat (Ser2, Ser5, and Ser7) dictates the stage of transcription.
CDK9, in a complex with its cyclin partner (T1, T2a, T2b, or K), forms the active P-TEFb kinase. P-TEFb is a key player in the transition from transcription initiation to elongation, primarily through the phosphorylation of Ser2 on the RNAPol II CTD.[1] This phosphorylation event releases RNAPol II from the promoter-proximal pause, allowing for productive elongation and the synthesis of full-length mRNA transcripts. In many cancers, the P-TEFb/CDK9 pathway is hyperactivated, leading to the overexpression of oncogenes such as MYC.
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for CDK9.[2][3][4][5] By targeting CDK9, Atuveciclib effectively blocks the phosphorylation of RNAPol II, leading to a concentration-dependent inhibition of transcriptional elongation.[2] This guide delves into the specifics of this inhibitory action and provides the necessary technical information for its investigation.
Mechanism of Action: Inhibition of RNAPol II Phosphorylation
This compound exerts its anti-neoplastic activity by directly inhibiting the kinase activity of CDK9.[3][6] This inhibition prevents the phosphorylation of the RNAPol II CTD at Serine 2, a critical step for productive transcription elongation.[1][7] The consequence is a global downregulation of transcription, with a particularly strong effect on genes with short half-lives, including many key oncogenes.
Signaling Pathway Diagram
Caption: Mechanism of this compound action on RNAPol II phosphorylation.
Quantitative Data on Atuveciclib's Effect
This compound has been shown to inhibit CDK9 with high potency. The concentration-dependent inhibition of RNAPol II phosphorylation is a direct pharmacodynamic marker of its activity in cellular assays.
| Parameter | Value | Cell Lines | Reference |
| CDK9/CycT1 IC50 | 13 nM | Cell-free assay | [2][3][5] |
| Antiproliferative IC50 | 230-1100 nM | Various AML cell lines | [2] |
| RNAPol II Ser2 Phosphorylation | Concentration-dependent decrease | Pancreatic cancer cells | [7] |
| RNAPol II Ser2 Phosphorylation | Time-dependent decrease | Pancreatic cancer cells | [7] |
| MYC mRNA Reduction | Concentration-dependent decrease | Various tumor cell lines | [2] |
Note: Specific quantitative values for the percentage inhibition of RNAPol II phosphorylation at different concentrations and time points are typically presented in graphical form in the source literature. The table above summarizes the reported effects.
Experimental Protocols
To assess the effect of this compound on RNA polymerase II phosphorylation, two primary experimental techniques are employed: Western Blotting and Chromatin Immunoprecipitation (ChIP).
Western Blotting for Phospho-RNAPol II
This protocol allows for the quantification of the total and phosphorylated levels of RNAPol II in cell lysates.
Caption: Workflow for analyzing RNAPol II phosphorylation by Western blot.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting phosphorylated RNAPol II (e.g., anti-phospho-Ser2) and total RNAPol II, each diluted in 5% BSA in TBST. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies specific to the primary antibody host species for 1 hour at room temperature.
-
Signal Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometrically quantify the bands corresponding to phospho-RNAPol II and total RNAPol II. Normalize the phospho-RNAPol II signal to the total RNAPol II signal and/or the loading control.
Chromatin Immunoprecipitation (ChIP) for RNAPol II Occupancy
ChIP assays are used to determine the occupancy of RNAPol II at specific gene promoters and along the gene body, providing insight into transcriptional initiation and elongation.
-
Cell Cross-linking: Treat cells with this compound as described above. Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the cross-linking reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 base pairs using sonication.[9]
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose (B213101) beads. Incubate the chromatin overnight at 4°C with an antibody specific for RNAPol II (or phospho-Ser2 RNAPol II). A non-specific IgG should be used as a negative control.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using phenol:chloroform extraction or a commercial DNA purification kit.
-
Analysis by qPCR or Sequencing: Use the purified DNA as a template for quantitative PCR (qPCR) with primers specific to the promoter or coding region of target genes to determine RNAPol II occupancy. Alternatively, the DNA can be used to prepare a library for high-throughput sequencing (ChIP-seq) to assess RNAPol II occupancy genome-wide.
Conclusion
This compound is a potent and selective CDK9 inhibitor that effectively reduces the phosphorylation of RNA polymerase II at Serine 2 of its C-terminal domain. This mechanism of action leads to the suppression of transcriptional elongation, particularly of oncogenes with short mRNA half-lives, and ultimately induces apoptosis in cancer cells. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the effects of this compound on this fundamental process of gene regulation. The continued study of CDK9 inhibitors like Atuveciclib holds significant promise for the development of novel cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Facebook [cancer.gov]
- 7. The Novel, Orally Bioavailable CDK9 Inhibitor Atuveciclib Sensitises Pancreatic Cancer Cells to TRAIL-induced Cell Death | Anticancer Research [ar.iiarjournals.org]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. Chromatin immunoprecipitation (ChIP) for histone modifications and RNA polymerase II [bio-protocol.org]
BAY-1143572: A Technical Overview of Oncogene Transcription Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-1143572, also known as atuveciclib, is a potent and highly selective, orally bioavailable inhibitor of the positive transcription elongation factor b (P-TEFb), a complex composed of cyclin-dependent kinase 9 (CDK9) and a cyclin partner (predominantly Cyclin T1).[1][2][3][4][5][6] By targeting CDK9, BAY-1143572 effectively modulates the transcription of key oncogenes, such as MYC, and other short-lived survival proteins that are critical for cancer cell proliferation and survival.[7][8][9] This technical guide provides an in-depth overview of the mechanism of action of BAY-1143572, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of P-TEFb/CDK9
BAY-1143572 exerts its anti-cancer effects by selectively inhibiting the kinase activity of CDK9 within the P-TEFb complex.[1][2][3][5] The P-TEFb complex plays a crucial role in the transition from transcriptional initiation to productive elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine 2 position, as well as negative elongation factors.[1][6] This phosphorylation event releases Pol II from promoter-proximal pausing, a key rate-limiting step in the transcription of many genes, including rapidly induced genes and those with short-lived mRNA transcripts like the oncogene MYC.[1][8]
Inhibition of CDK9 by BAY-1143572 leads to a concentration-dependent decrease in the phosphorylation of the RNA Polymerase II CTD.[7] This, in turn, prevents the release of paused Pol II, leading to a downstream reduction in the mRNA and protein levels of critical oncogenes like MYC and anti-apoptotic proteins such as Mcl-1.[7][10][11] The depletion of these essential survival proteins ultimately induces apoptosis in cancer cells.[7][8][10]
Signaling Pathway Diagram
Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data for BAY-1143572.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Complex | IC50 (nM) | Selectivity vs. CDK9 | Reference |
| CDK9/CycT1 | 13 | - | [1][4][6][12] |
| CDK1/CycB | 1,100 | ~85-fold | [13] |
| CDK2/CycE | 1,000 | ~77-fold | [13] |
| CDK3/CycE | 890 | ~68-fold | [13] |
| CDK5/p35 | 1,600 | ~123-fold | [13] |
| CDK6/CycD3 | >10,000 | >769-fold | [13] |
| CDK7/CycH/Mat1 | >10,000 | >769-fold | [13] |
| GSK3α | 45 | - | [1][12] |
| GSK3β | 87 | - | [1][12] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 310 | [1][6] |
| HeLa | Cervical Cancer | 920 | [1][6] |
| AML Cell Lines (Median of 7) | Acute Myeloid Leukemia (AML) | 385 | [10][14] |
Table 3: In Vivo Pharmacokinetics in Rats
| Parameter | Value | Unit | Reference |
| Blood Clearance (CLb) | 1.1 | L/h/kg | [6][12] |
| Volume of Distribution (Vss) | 1.0 | L/kg | [12] |
| Oral Bioavailability | 54 | % | [12] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These represent standardized protocols and may be subject to minor modifications based on specific laboratory conditions.
Cell Viability (MTT) Assay
This protocol is used to assess the anti-proliferative effects of BAY-1143572 on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MOLM-13, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of BAY-1143572 in the appropriate vehicle (e.g., DMSO). Add the desired concentrations of the compound to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for Phospho-STAT1 (S727) Inhibition
This protocol assesses the inhibition of a known downstream target of CDK8/9.
-
Cell Treatment: Seed cells (e.g., HCT-116) and treat with varying concentrations of BAY-1143572 for a specified time (e.g., 6 hours). Stimulate with an appropriate agonist like IFN-γ to induce STAT1 phosphorylation.[15]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT1 (S727) and total STAT1 overnight at 4°C. A loading control like β-actin should also be used.[16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[16]
-
Analysis: Quantify band intensities using densitometry software and normalize the phospho-STAT1 signal to total STAT1 and the loading control.[16]
Mouse Xenograft Model for In Vivo Efficacy
This protocol evaluates the anti-tumor activity of BAY-1143572 in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 MOLM-13 cells) into the flank of immunocompromised mice (e.g., NOD/SCID).[16]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[16]
-
Drug Administration: Prepare BAY-1143572 in a suitable vehicle (e.g., 0.5% CMC-Na in sterile water) for oral administration. Administer the drug once daily at specified doses (e.g., 6.25, 12.5 mg/kg). The control group receives the vehicle only.[6][16]
-
Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2. Monitor the body weight of the mice to assess toxicity.[16]
-
Study Endpoint: At the end of the study, or when tumors reach a predetermined size, euthanize the mice. Excise the tumors and record their final weight.[16]
-
Data Analysis: Compare tumor growth rates and final tumor weights between the treatment and control groups to determine efficacy.
Mandatory Visualizations
Experimental Workflow: In Vivo Xenograft Study
Logical Relationship: From Target to Cellular Effect
Conclusion
BAY-1143572 is a first-in-class, potent, and highly selective inhibitor of P-TEFb/CDK9 that has demonstrated significant preclinical anti-tumor activity, particularly in hematological malignancies like AML.[1][2][10][11] Its mechanism of action, centered on the inhibition of oncogene transcription, provides a strong rationale for its clinical development in cancers dependent on key oncogenes like MYC.[7][9] The data presented in this guide underscore the therapeutic potential of targeting transcriptional addiction in cancer. Further clinical investigation is warranted to fully elucidate the safety and efficacy of BAY-1143572 in patients with advanced cancers.[7][17]
References
- 1. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Selective PTEFb/CDK9 Inhibition by BAY 1143572: Targeting MYC to Combat Tumors and Overcome Chemoresistance [synapse.patsnap.com]
- 10. CDK9 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajmc.com [ajmc.com]
- 12. selleckchem.com [selleckchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Design and Development of a Series of Potent and Selective Type II Inhibitors of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. The Novel, Orally Bioavailable CDK9 Inhibitor Atuveciclib Sensitises Pancreatic Cancer Cells to TRAIL-induced Cell Death | Anticancer Research [ar.iiarjournals.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the (+)-Atuveciclib Induced Apoptosis Pathway
Introduction
This compound (formerly BAY 1143572) is a potent and highly selective, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), a key regulator of transcriptional elongation.[1][2] In numerous cancer cells, the overexpression and aberrant activity of CDK9 lead to the sustained transcription of anti-apoptotic and pro-proliferative genes, contributing to tumorigenesis and therapeutic resistance.[2][4] Atuveciclib's targeted inhibition of CDK9 presents a promising therapeutic strategy to induce apoptosis in cancer cells. This technical guide delineates the molecular mechanisms and signaling pathways through which this compound induces apoptosis, provides detailed experimental protocols for its study, and presents key quantitative data.
Core Mechanism of Action
Atuveciclib binds to and inhibits the kinase activity of the P-TEFb complex (composed of CDK9 and its regulatory partner, typically Cyclin T1).[1][2] This inhibition prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II) at the Serine 2 position.[5][6] The phosphorylation of Ser2 is a critical step for the transition of RNA Pol II from a paused state to productive transcriptional elongation.[1] Consequently, Atuveciclib leads to a global repression of transcription, with a particularly profound effect on genes with short-lived messenger RNAs (mRNAs).[6] Many of these genes encode proteins that are essential for cancer cell survival, including key regulators of apoptosis.[6][7]
Signaling Pathways of this compound-Induced Apoptosis
The primary mechanism by which Atuveciclib induces apoptosis is through the transcriptional repression of critical anti-apoptotic proteins, thereby activating both the intrinsic and extrinsic apoptotic pathways.
Intrinsic (Mitochondrial) Apoptosis Pathway
The intrinsic pathway is triggered by intracellular stress and converges on the mitochondria. Atuveciclib activates this pathway primarily through the downregulation of the anti-apoptotic B-cell lymphoma 2 (Bcl-2) family member, Myeloid Cell Leukemia 1 (Mcl-1).[5][6][8]
-
Inhibition of Mcl-1 Transcription: As a CDK9 inhibitor, Atuveciclib blocks the transcriptional elongation of the MCL1 gene, leading to a rapid depletion of the Mcl-1 protein, which has a short half-life.[6]
-
Activation of Bak and Bax: Mcl-1 normally sequesters the pro-apoptotic proteins Bak and Bax, preventing their activation.[9] The reduction in Mcl-1 levels releases Bak and Bax, allowing them to oligomerize and form pores in the outer mitochondrial membrane.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The formation of these pores leads to MOMP, resulting in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[10]
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), triggering the formation of the apoptosome.[10] The apoptosome then recruits and activates pro-caspase-9.[8][10] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7.[10]
-
Execution of Apoptosis: Effector caspases execute the final stages of apoptosis by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8][10]
Caption: Intrinsic apoptosis pathway induced by this compound.
Extrinsic (Death Receptor) Apoptosis Pathway
Atuveciclib also sensitizes cancer cells to extrinsic apoptotic stimuli, such as TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand), by downregulating the expression of c-FLIP (cellular FLICE-inhibitory protein).[5][8][11]
-
Inhibition of c-FLIP Transcription: Similar to Mcl-1, c-FLIP is a short-lived protein, and its expression is dependent on active transcription. Atuveciclib-mediated inhibition of CDK9 leads to a rapid decrease in c-FLIP levels.[5]
-
DISC Formation and Caspase-8 Activation: Upon binding of a death ligand (e.g., TRAIL) to its receptor (e.g., TRAIL-R1/DR4, TRAIL-R2/DR5), the Death-Inducing Signaling Complex (DISC) is formed.[9] c-FLIP normally competes with pro-caspase-8 for binding to the adaptor protein FADD within the DISC, thereby preventing caspase-8 activation.[5] The reduction of c-FLIP allows for efficient recruitment and dimerization of pro-caspase-8, leading to its auto-activation.[8]
-
Execution of Apoptosis: Activated caspase-8 can then directly cleave and activate effector caspases (caspase-3 and -7) to execute apoptosis.[8]
-
Crosstalk with the Intrinsic Pathway: In some cell types, caspase-8 can also cleave the Bcl-2 family member Bid into its truncated form, tBid.[5] tBid then translocates to the mitochondria to activate Bak and Bax, thus amplifying the apoptotic signal through the intrinsic pathway.[5]
Caption: Extrinsic apoptosis pathway sensitization by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| CDK9/CycT1 | Kinase Assay | 13 nM | [2][12] |
| HeLa | Proliferation | 920 nM | [2] |
| MOLM-13 | Proliferation | 310 nM | [2] |
Table 2: In Vivo Efficacy of this compound in a MOLM-13 Xenograft Model
| Dose | Schedule | Treatment-to-Control (T/C) Ratio | Reference |
| 6.25 mg/kg/day | Once daily | 0.64 | [2] |
| 12.5 mg/kg/day | Once daily | 0.49 | [2] |
| 25 mg/kg | 3 days on / 2 days off | 0.33 | [2] |
| 35 mg/kg | 3 days on / 2 days off | 0.20 | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of Atuveciclib on cell viability.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of Atuveciclib (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for a specified period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis and Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
-
Objective: To quantify apoptosis (sub-G1 population) and analyze cell cycle distribution.
-
Protocol:
-
Seed cells in 6-well plates and treat with Atuveciclib and/or TRAIL at the desired concentrations for 24 hours.[13]
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol (B145695) at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cells using a flow cytometer. The sub-G1 peak represents the apoptotic cell population, while the G1, S, and G2/M peaks represent the different phases of the cell cycle.[5][13]
-
Western Blot Analysis
-
Objective: To measure the protein expression levels of key components of the apoptosis pathways.
-
Protocol:
-
Treat cells with Atuveciclib for the desired time points (e.g., 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-RNA Pol II (Ser2), Mcl-1, c-FLIP, cleaved PARP, cleaved Caspase-3, -8, -9, and a loading control like β-actin or GAPDH) overnight at 4°C.[5][6]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atuveciclib | C18H18FN5O2S | CID 121488167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. oncotarget.com [oncotarget.com]
- 7. Selective PTEFb/CDK9 Inhibition by BAY 1143572: Targeting MYC to Combat Tumors and Overcome Chemoresistance [synapse.patsnap.com]
- 8. The Novel, Orally Bioavailable CDK9 Inhibitor Atuveciclib Sensitises Pancreatic Cancer Cells to TRAIL-induced Cell Death - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Inhibition of Mcl-1 and Bcl-2 Induces Synergistic Cell Death in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Novel, Orally Bioavailable CDK9 Inhibitor Atuveciclib Sensitises Pancreatic Cancer Cells to TRAIL-induced Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
The Selective CDK9 Inhibitor (+)-Atuveciclib: A Technical Guide for Investigating Cancer Stem Cell Biology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (+)-Atuveciclib, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), and its application in the study of cancer stem cell (CSC) biology. This document details the mechanism of action of this compound, its effects on cancer stem-like cells (CSLCs), and provides comprehensive experimental protocols for key assays.
Introduction to this compound and Cancer Stem Cells
Cancer stem cells are a subpopulation of tumor cells that possess self-renewal and differentiation capabilities, driving tumor initiation, progression, metastasis, and resistance to conventional therapies.[1] Targeting this resilient cell population is a critical goal in the development of novel cancer treatments.
This compound (also known as BAY-1143572) is a small molecule inhibitor that selectively targets CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex.[2][3] The P-TEFb complex plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNA Pol II), thereby promoting transcriptional elongation.[4][5] In many cancers, including triple-negative breast cancer (TNBC), there is an over-activation of transcriptional programs that drive proliferation and survival, making CDK9 an attractive therapeutic target.[2][6] High CDK9 expression has been correlated with a poorer overall survival in TNBC patients.[2]
Mechanism of Action of this compound on Cancer Stem Cells
This compound exerts its anti-cancer stem cell effects by inhibiting the kinase activity of CDK9.[2] This inhibition prevents the phosphorylation of RNA Polymerase II at serine 2, a critical step for the transition from transcriptional pausing to productive elongation.[2] Consequently, the transcription of short-lived and highly regulated proteins, including key oncogenes and anti-apoptotic factors, is suppressed.
In the context of cancer stem cells, the primary downstream targets of this compound's action are the proto-oncogene MYC and the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1).[1][2] Both MYC and MCL1 are crucial for the maintenance and survival of cancer stem cells. By downregulating their expression, this compound effectively disrupts the cellular machinery that sustains the cancer stem cell phenotype.[2]
Caption: Mechanism of Action of this compound in Cancer Stem Cells.
Quantitative Data on the Effects of this compound
The efficacy of this compound in targeting cancer stem cells has been demonstrated through various in vitro assays. The following tables summarize the key quantitative findings.
Table 1: IC50 Values of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | CDK9 Expression Level | IC50 (µM) | Reference |
| MDA-MB-453 | High | ~1 | [2][7] |
| BT549 | High | ~1 | [2][7] |
| MDA-MB-231 | High | ~3 | [2][7] |
| MDA-MB-436 | High | ~3 | [2][7] |
| HCC1937 | Low | >10 | [2][7] |
| HBL100 | Low | >10 | [2][7] |
| HCC3153 | Low | >10 | [2][7] |
| MDA-MB-157 | Low | >10 | [2][7] |
Table 2: Effect of this compound on Mammosphere Formation in TNBC Cell Lines
| Cell Line | Treatment Concentration (µM) | Reduction in Mammosphere Growth | Reference |
| MDA-MB-231 | 1 | Significant reduction | [2] |
| MDA-MB-231 | 3 | Significant reduction | [2] |
| MDA-MB-453 | 1 | Significant reduction | [2] |
| MDA-MB-453 | 3 | Significant reduction | [2] |
Table 3: Effect of this compound on Cancer Stem Cell Populations in TNBC Cell Lines
| Cell Line | Treatment Concentration (µM) | Parameter Measured | Result | Reference |
| MDA-MB-231 | 1 | Percentage of CD44high/CD24low cells | Significant reduction | [2] |
| MDA-MB-231 | 3 | Percentage of CD44high/CD24low cells | Significant reduction | [2] |
| MDA-MB-231 | 1 | ALDH Activity | Significant reduction | [2] |
| MDA-MB-231 | 3 | ALDH Activity | Significant reduction | [2] |
| MDA-MB-453 | 1 | Percentage of CD44high/CD24low cells | Significant reduction | [2] |
| MDA-MB-453 | 3 | Percentage of CD44high/CD24low cells | Significant reduction | [2] |
| MDA-MB-453 | 1 | ALDH Activity | Significant reduction | [2] |
| MDA-MB-453 | 3 | ALDH Activity | Significant reduction | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Mammosphere Formation Assay
This assay is used to assess the self-renewal capacity of cancer stem cells in vitro.
-
Cell Preparation:
-
Culture TNBC cells to 70-80% confluency.
-
Harvest cells using trypsin and neutralize with serum-containing medium.
-
Centrifuge the cell suspension and resuspend the pellet in serum-free mammosphere culture medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF).
-
Ensure a single-cell suspension by passing the cells through a 40 µm cell strainer.[4]
-
-
Plating:
-
Seed single cells at a low density (e.g., 500-1000 cells/cm²) in ultra-low attachment plates to prevent cell aggregation.[4]
-
-
Treatment:
-
Add this compound at desired concentrations to the culture medium.
-
-
Incubation:
-
Incubate the plates for 5-10 days in a humidified incubator at 37°C and 5% CO₂.[4]
-
-
Quantification:
-
Count the number of mammospheres (typically >50 µm in diameter) formed in each well using a microscope.
-
Calculate the Mammosphere Forming Efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.
-
Aldehyde Dehydrogenase (ALDH) Activity Assay
This assay identifies cells with high ALDH activity, a characteristic of many cancer stem cells.
-
Cell Preparation:
-
Harvest and prepare a single-cell suspension as described for the mammosphere assay.
-
-
Staining:
-
Use a commercial ALDEFLUOR™ kit according to the manufacturer's instructions.
-
For each sample, prepare a "test" tube and a "control" tube containing 1 x 10⁶ cells.
-
Add the ALDH inhibitor diethylaminobenzaldehyde (DEAB) to the "control" tube to establish baseline fluorescence.[8][9]
-
Add the activated ALDEFLUOR™ substrate to both tubes and incubate for 30-60 minutes at 37°C.[8]
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Use the DEAB-treated control to set the gate for the ALDH-positive population.
-
Quantify the percentage of ALDH-positive cells in the this compound-treated and untreated samples.[9]
-
CD44/CD24 Flow Cytometry for Breast Cancer Stem Cells
This protocol is for identifying the CD44high/CD24low breast cancer stem cell population.
-
Cell Preparation and Treatment:
-
Culture and treat TNBC cells with this compound as required.
-
Harvest and prepare a single-cell suspension.
-
-
Antibody Staining:
-
Resuspend approximately 1 x 10⁶ cells in staining buffer (e.g., PBS with 2% FBS).
-
Add fluorochrome-conjugated antibodies against human CD44 (e.g., FITC-conjugated) and CD24 (e.g., PE-conjugated).[10]
-
Include isotype control antibodies in separate tubes for proper gating.
-
Incubate for 30-45 minutes at 4°C in the dark.[10]
-
-
Washing and Analysis:
-
Wash the cells twice with staining buffer.
-
Resuspend the final cell pellet in a suitable buffer for flow cytometry.
-
Analyze the samples on a flow cytometer, gating on the live cell population first, and then identifying the CD44high/CD24low subpopulation.[11]
-
Caption: Experimental Workflow for Studying this compound's Effects on CSCs.
Conclusion
This compound is a promising therapeutic agent that effectively targets cancer stem cells by inhibiting the CDK9-mediated transcriptional machinery essential for their survival and self-renewal. This technical guide provides a comprehensive resource for researchers to design and execute experiments aimed at further elucidating the role of this compound in cancer stem cell biology and to explore its potential in combination with other anti-cancer therapies. The provided protocols and data serve as a foundation for the continued investigation of this novel therapeutic strategy.
References
- 1. Antineoplastic effects of selective CDK9 inhibition with atuveciclib on cancer stem-like cells in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antineoplastic effects of selective CDK9 inhibition with atuveciclib on cancer stem-like cells in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. CD44+/CD24- breast cancer cells exhibit enhanced invasive properties: an early step necessary for metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preclinical Investigations of (+)-Atuveciclib in Pancreatic Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial preclinical investigations of (+)-Atuveciclib (formerly BAY 1143572), a novel cyclin-dependent kinase 9 (CDK9) inhibitor, in pancreatic cancer models. The focus is on its mechanism of action, particularly in sensitizing pancreatic ductal adenocarcinoma (PDAC) cells to TRAIL-induced apoptosis.
Core Findings and Data Presentation
Initial studies reveal that while this compound as a monotherapy shows limited efficacy in reducing the viability of pancreatic cancer cell lines, its true potential is unlocked when used in combination with Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). This combination significantly enhances cancer cell death, induces cell cycle arrest, and reduces the colony-forming capacity of PDAC cells, including those resistant to standard chemotherapy like gemcitabine.
Cell Viability and Apoptosis
The combination of Atuveciclib and TRAIL has been shown to synergistically decrease the viability of various pancreatic cancer cell lines. While specific EC50 values for the combination are not detailed in the reviewed literature, the qualitative results point to a significant potentiation of TRAIL-induced cell death. The pro-apoptotic effect is marked by an increase in the sub-G1 population in cell cycle analysis, indicative of apoptosis.
Table 1: Effect of this compound and TRAIL on Pancreatic Cancer Cell Lines
| Cell Line | Treatment | Key Observations | Citation |
| Panc89, PancTu-1, Colo357 | This compound (monotherapy) | Modest reduction in cell viability. | [1] |
| Panc89, PancTu-1, Colo357 | This compound + TRAIL | Significant reduction in cell viability and colony formation. | [1][2] |
| Gemcitabine-resistant Panc89 | This compound + TRAIL | Effective suppression of cell viability. | [2] |
| PDX-derived cell lines (609, 1157) | This compound + TRAIL | Potent suppression of cell viability. | [1][2] |
| PDX-derived cell line (722) | This compound + TRAIL | No significant sensitization to TRAIL-induced cell death. | [1] |
Cell Cycle Analysis
Flow cytometry analysis using propidium (B1200493) iodide staining has demonstrated that the combination of Atuveciclib and TRAIL induces both apoptosis (increase in sub-G1 phase) and cell cycle arrest, primarily in the G1 phase.[1]
Table 2: Cell Cycle Effects of this compound and TRAIL in Panc89 Cells
| Treatment | Effect on Cell Cycle | Citation |
| This compound + TRAIL | Increase in the sub-G1 population (apoptosis). | [1] |
| This compound + TRAIL | G1 phase cell cycle arrest. | [1] |
Mechanism of Action: Signaling Pathways
Atuveciclib is a selective inhibitor of CDK9, a key component of the positive transcription elongation factor b (P-TEFb). By inhibiting CDK9, Atuveciclib prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, which is crucial for the transcription of short-lived anti-apoptotic proteins. In pancreatic cancer cells, this leads to the downregulation of cFlip and Mcl-1, two key proteins that confer resistance to TRAIL-induced apoptosis. The suppression of these proteins restores the sensitivity of cancer cells to the extrinsic apoptosis pathway initiated by TRAIL.
Caption: Mechanism of Atuveciclib in sensitizing pancreatic cancer cells to TRAIL.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Pancreatic cancer cells (Panc89, Colo357, PancTu-1) are seeded in 96-well plates at a density of 15,000 to 20,000 cells per well and incubated for 24 hours.
-
Treatment: Cells are treated with varying concentrations of this compound (0.1 µM to 10 µM) with or without TRAIL.
-
Incubation: The treated plates are incubated for 24 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for a further 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[1]
Colony Formation Assay
-
Base Layer: A base layer of 0.8% agar (B569324) in culture medium is prepared in 6-well plates.
-
Cell Layer: 10,000 cells are suspended in 0.5 ml of 0.4% top agar containing culture medium and layered on top of the base agar.
-
Treatment: this compound and/or TRAIL are included in the top agar layer at the desired concentrations.
-
Incubation: Plates are incubated for up to 28 days to allow for colony formation.
-
Staining and Analysis: Colonies are stained with MTT solution. The number and size of the colonies are quantified by manual counting and microscopic imaging.[1]
Western Blot Analysis
-
Cell Lysis: Cells are treated with this compound and/or TRAIL for the indicated times. Subsequently, cells are lysed in a buffer containing 30 mM Tris-HCl (pH 7.4), 150 mM NaCl, 2 mM EDTA, 2 mM KCl, 10% glycerol, 1% Triton X-100, and freshly added protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies overnight at 4°C. The following primary antibodies are typically used at a 1:1000 dilution: anti-β-actin, anti-Bid, anti-caspase-3, anti-caspase-8, anti-caspase-9, anti-CDK9, anti-cFlip, anti-Mcl-1, anti-PARP, anti-pSer2 RNA Polymerase II, and anti-total RNA Polymerase II.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Caption: A typical workflow for Western Blot analysis.
Flow Cytometry for Cell Cycle and Apoptosis
-
Cell Seeding and Treatment: Panc89 cells are seeded in 6-cm dishes and allowed to reach 70-80% confluency. Cells are then treated with various concentrations of this compound and TRAIL for 24 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
-
Staining: Fixed cells are washed and then stained with a solution containing propidium iodide and RNase A.
-
Analysis: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in the different phases of the cell cycle (G1, S, G2/M) and the percentage of apoptotic cells (sub-G1 peak) are determined.[1]
In Vivo Pancreatic Cancer Models
The initial investigations of this compound in pancreatic cancer, as detailed in the primary literature, were conducted in vitro. The authors of the key study suggest that future research should focus on translating these findings to in vivo models.[1] While specific in vivo studies for Atuveciclib in pancreatic cancer are not yet published, a general workflow for a patient-derived xenograft (PDX) model is described below.
Caption: General workflow for a pancreatic cancer PDX model.
Conclusion and Future Directions
The initial preclinical data strongly suggest that this compound is a promising agent for the treatment of pancreatic cancer when used in combination with TRAIL. Its ability to overcome resistance to apoptosis by targeting the transcriptional machinery of cancer cells provides a solid rationale for further development. The next critical step will be to validate these in vitro findings in relevant in vivo models of pancreatic cancer to assess the therapeutic efficacy and safety of this combination therapy. Further investigation into biomarkers that predict sensitivity to this combination will also be crucial for its clinical translation.
References
Exploring (+)-Atuveciclib effects in triple-negative breast cancer
An In-Depth Technical Guide on the Effects of (+)-Atuveciclib in Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical efficacy and mechanism of action of this compound, a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), in the context of triple-negative breast cancer (TNBC). TNBC is a particularly aggressive subtype of breast cancer with limited targeted therapy options, making the exploration of novel therapeutic agents like this compound a critical area of research.[1][2]
Introduction to this compound
This compound, also known as BAY 1143572, is a potent and highly selective, orally available small molecule inhibitor of CDK9.[3][4] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNA Pol II).[5][6] In many cancers, including TNBC, there is a dependency on the transcriptional activation of key oncogenes for survival and proliferation.[7][8] By selectively targeting CDK9, this compound disrupts this process, leading to the downregulation of essential pro-tumorigenic factors.[5][6]
Mechanism of Action in TNBC
The primary mechanism of action of this compound in TNBC is the inhibition of the CDK9/P-TEFb complex. This inhibition prevents the phosphorylation of RNA Polymerase II at the Serine 2 position, a critical step for transcriptional elongation. The consequence of this action is the reduced expression of short-lived proteins that are crucial for tumor cell survival and proliferation, most notably the proto-oncogene MYC and the anti-apoptotic protein MCL1.[5][6] Studies have shown that high expression of CDK9 correlates with a poorer overall survival rate in patients with TNBC, suggesting that CDK9 is a viable therapeutic target in this breast cancer subtype.[5][6]
Caption: Mechanism of action of this compound in TNBC cells.
Preclinical Efficacy Data
Preclinical studies have demonstrated the potent anti-tumor effects of this compound in TNBC cell lines and in vivo models. The efficacy is particularly pronounced in TNBC cells with high levels of CDK9 expression.
In Vitro Studies
Table 1: Effects of this compound on TNBC Cell Lines
| TNBC Cell Line | CDK9 Expression | Effect of this compound | Reference |
| MDA-MB-231 | High | Inhibition of cell proliferation, induction of apoptosis, disruption of mammosphere formation, suppression of invasion.[5][9] | [5],[9] |
| MDA-MB-453 | High | Potent inhibition of cell proliferation and survival.[5] | [5] |
| BT549 | High | Decreased cell viability.[10] | [10] |
| MDA-MB-436 | High | Decreased cell viability.[10] | [10] |
| HCC1937 | Low | Minimal effect on cell viability and apoptosis.[10] | [10] |
| HBL100 | Low | Decreased cell viability, but to a lesser extent than high-CDK9 lines.[10] | [10] |
Table 2: Quantitative Effects of this compound in High-CDK9 TNBC Cell Lines
| Parameter | Cell Line | Treatment | Result | Reference |
| Cell Viability (IC50) | MDA-MB-453 | This compound (4 days) | ~1 µM | [7] |
| MDA-MB-231 | This compound (4 days) | ~1 µM | [7] | |
| Cancer Stem-like Cells | MDA-MB-231 | This compound | Significant reduction in CD24low/CD44high population.[5] | [5] |
| MDA-MB-453 | This compound | Significant reduction in CD24low/CD44high population.[5] | [5] | |
| Mammosphere Formation | MDA-MB-231 | This compound | Significant inhibition of mammosphere growth.[5][9] | [5],[9] |
| MDA-MB-453 | This compound | Significant inhibition of mammosphere growth.[5] | [5] | |
| Protein Expression | High-CDK9 TNBC lines | This compound | Time-dependent decrease in p-RNA Pol II (Ser2), MYC, and MCL1 protein levels.[5][6] | [5],[6] |
In Vivo Studies
In a xenograft model using the triple-negative MX-1 human breast cancer cell line, treatment with BAY 1000394 (a synonym for this compound) was shown to be highly efficacious.[11] It demonstrated greater tumor growth inhibition compared to standard-of-care chemotherapeutic agents.[11]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound in TNBC.
Cell Viability Assay (WST-1)
References
- 1. CDK4/6 inhibitors: A potential therapeutic approach for triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bigtencrc.org [bigtencrc.org]
- 3. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antineoplastic effects of selective CDK9 inhibition with atuveciclib on cancer stem-like cells in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Selective inhibition of CDK9 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. Antineoplastic effects of selective CDK9 inhibition with atuveciclib on cancer stem-like cells in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to (+)-Atuveciclib: A Selective CDK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Atuveciclib, also known as BAY 1143572, is a potent and highly selective, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a crucial role in the regulation of gene transcription. By inhibiting CDK9, this compound effectively suppresses the transcription of anti-apoptotic and oncogenic proteins, such as MCL-1 and MYC, leading to cell cycle arrest and apoptosis in various cancer models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of this compound, including detailed experimental protocols and a summary of its performance in in vitro and in vivo studies.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule featuring a central 1,3,5-triazine (B166579) core.
Chemical Structure:
(A 2D chemical structure image of this compound would be placed here in a full whitepaper)
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 4-(4-fluoro-2-methoxyphenyl)-N-[3-[(S)-(methylsulfonimidoyl)methyl]phenyl]-1,3,5-triazin-2-amine | [1] |
| Synonyms | BAY 1143572 | [2] |
| Molecular Formula | C₁₈H₁₈FN₅O₂S | [3] |
| Molecular Weight | 387.43 g/mol | [3] |
| CAS Number | 1414943-94-4 | [3] |
| SMILES String | COC1=C(C=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)C--INVALID-LINK--(=N)=O | [3] |
| InChI Key | ACWKGTGIJRCOOM-HHHXNRCGSA-N | [3] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO | [3] |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-neoplastic effects primarily through the selective inhibition of CDK9, a serine/threonine kinase that forms the catalytic subunit of the P-TEFb complex.
Inhibition of CDK9-Mediated Transcription
The P-TEFb complex, consisting of CDK9 and a cyclin partner (primarily Cyclin T1), is a key regulator of transcriptional elongation. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), which is essential for the transition from abortive to productive transcription. This compound binds to the ATP-binding pocket of CDK9, preventing the phosphorylation of RNAP II and thereby stalling transcriptional elongation. This leads to a rapid depletion of short-lived mRNAs and their corresponding proteins, many of which are critical for cancer cell survival and proliferation, including the anti-apoptotic protein MCL-1 and the oncoprotein MYC.[1]
Modulation of the NF-κB Signaling Pathway
Recent studies have also implicated this compound in the modulation of the NF-κB signaling pathway. In certain cellular contexts, this compound has been shown to inhibit the phosphorylation and nuclear translocation of the p65 subunit of NF-κB, a key event in the activation of this pro-inflammatory and pro-survival pathway. This suggests a broader mechanism of action for this compound beyond direct transcriptional inhibition.
Preclinical Data
In Vitro Kinase and Cellular Activity
This compound demonstrates high potency and selectivity for CDK9 over other CDKs and a wide range of other kinases.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Reference(s) |
| CDK9/CycT1 | 13 | [1] |
| CDK1/CycB | >10,000 | [1] |
| CDK2/CycE | >10,000 | [1] |
| CDK4/CycD1 | >10,000 | [1] |
| CDK5/p25 | >10,000 | [1] |
| CDK6/CycD3 | >10,000 | [1] |
| CDK7/CycH/MAT1 | >10,000 | [1] |
The potent and selective inhibition of CDK9 translates to significant anti-proliferative activity in a variety of cancer cell lines, particularly those known to be dependent on the transcription of short-lived oncogenes.
Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference(s) |
| MOLM-13 | Acute Myeloid Leukemia | 310 | [1] |
| MV4-11 | Acute Myeloid Leukemia | 890 | [1] |
| HeLa | Cervical Cancer | 920 | [1] |
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound has been demonstrated in preclinical xenograft models of acute myeloid leukemia (AML).
MOLM-13 Xenograft Model: In a mouse xenograft model using MOLM-13 human AML cells, oral administration of this compound resulted in a dose-dependent inhibition of tumor growth.[1]
MV4-11 Xenograft Model: In a rat xenograft model using MV4-11 human AML cells, daily oral administration of this compound at 12 mg/kg for 14 days led to almost complete tumor remission.[1]
Pharmacokinetics
Pharmacokinetic studies in rats have demonstrated that this compound possesses favorable drug-like properties, including good oral bioavailability.
Table 4: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference(s) |
| Clearance (CL) | Low | [1] |
| Volume of Distribution (Vd) | Moderate | [1] |
| Oral Bioavailability (F%) | Good | [1] |
Experimental Protocols
Synthesis of this compound (BAY 1143572)
The synthesis of this compound is a multi-step process. A detailed synthetic scheme can be found in the supplementary information of Lücking et al. (2017).[1] The key steps involve the formation of the triazine core, followed by Suzuki coupling and subsequent modifications to introduce the sulfoximine (B86345) moiety. The final enantiomerically pure compound is obtained by chiral separation.
In Vitro Kinase Assays
The inhibitory activity of this compound against a panel of kinases is typically determined using in vitro kinase assays. For example, the Merck Millipore KinaseProfiler™ service can be utilized.[1] These assays are generally performed at a fixed ATP concentration (e.g., 10 µM) to determine the IC₅₀ values.
Cell Proliferation Assays
The anti-proliferative effects of this compound on cancer cell lines are assessed using standard cell viability assays, such as the MTT or CellTiter-Glo® assays. Cells are typically seeded in 96-well plates and treated with a range of concentrations of the compound for a specified period (e.g., 72 or 96 hours) before assessing cell viability.[1]
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID) or rats are typically used.
-
Cell Inoculation: A defined number of cancer cells (e.g., 5-10 x 10⁶) are injected subcutaneously into the flank of the animals.
-
Treatment: Once tumors reach a palpable size, animals are randomized into treatment and control groups. This compound is administered orally at specified doses and schedules. The vehicle used for formulation is also administered to the control group.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: At the end of the study, tumors are excised and weighed. Further analysis, such as western blotting for pharmacodynamic markers, can also be performed.[1]
Clinical Development
This compound has been evaluated in Phase I clinical trials for the treatment of advanced solid tumors (NCT01938638) and acute leukemia (NCT02345382). These studies were designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of the compound in human subjects. While detailed results from these trials are not fully published, the progression of the compound into clinical development underscores its potential as a therapeutic agent.
Conclusion
This compound is a potent and highly selective CDK9 inhibitor with a well-defined mechanism of action. Its ability to suppress the transcription of key oncogenic and anti-apoptotic proteins provides a strong rationale for its development as an anti-cancer therapeutic. Preclinical studies have demonstrated its efficacy in both in vitro and in vivo models of cancer, particularly in hematological malignancies. The favorable pharmacokinetic profile of this compound further supports its potential as an orally administered drug. Ongoing and future clinical investigations will be crucial in determining the ultimate therapeutic value of this promising agent in the treatment of cancer.
References
Methodological & Application
Application Notes: In Vitro Assay Protocols for (+)-Atuveciclib
Audience: Researchers, scientists, and drug development professionals.
Introduction: (+)-Atuveciclib (also known as BAY 1143572) is a potent, highly selective, and orally bioavailable inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), a heterodimer composed of CDK9 and a cyclin partner, most commonly Cyclin T1.[3][4] P-TEFb plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II), an event that stimulates transcriptional elongation.[3][4] In many cancer cells, P-TEFb activity is heightened, leading to the increased transcription of anti-apoptotic and pro-survival genes such as MYC and MCL1.[4][5] By inhibiting CDK9, this compound prevents RNA Pol II phosphorylation, suppresses the transcription of these key oncogenes, and induces apoptosis in tumor cells.[4][6] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.
Mechanism of Action: P-TEFb/CDK9 Signaling Pathway
This compound selectively binds to and inhibits the kinase activity of CDK9 within the P-TEFb complex. This action prevents the phosphorylation of RNA Polymerase II at the Serine 2 position of its C-terminal domain. Consequently, the transition from transcription initiation to productive elongation is blocked, leading to a reduction in the mRNA levels of short-lived proteins critical for cancer cell survival, such as Mcl-1 and c-Myc, ultimately resulting in cell cycle arrest and apoptosis.[4][7]
Caption: Atuveciclib inhibits CDK9, blocking RNA Pol II phosphorylation and oncogene transcription.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various cyclin-dependent kinases and its anti-proliferative activity in different cancer cell lines.
| Target / Cell Line | Assay Type | IC50 Value | Reference |
| Kinase Activity | |||
| CDK9/CycT1 | Kinase Assay | 13 nM | [1][2][3][8] |
| CDK9/CycT1(h) | Kinase Assay | 6 nM | [2][9] |
| CDK1/CycB(h) | Kinase Assay | 1100 nM | [2] |
| CDK2/CycE(h) | Kinase Assay | 1000 nM | [2] |
| CDK3/CycE(h) | Kinase Assay | 890 nM | [2] |
| CDK5/p35(h) | Kinase Assay | 1600 nM | [2] |
| GSK3α | Kinase Assay | 45 nM | [1][8] |
| GSK3β | Kinase Assay | 87 nM | [1][8] |
| Anti-proliferative Activity | |||
| MOLM-13 (AML) | CellTiter-Glo | 310 nM | [1][3][6] |
| A2780 (Ovarian) | CellTiter-Glo | 380 nM | [6] |
| HCT-116 (Colon) | MTT Assay | 260 nM | [2] |
| A-431 (Epidermoid) | MTT Assay | 340 nM | [2] |
| HeLa (Cervical) | Crystal Violet | 920 nM | [1][3] |
| BT-549 (Breast) | Cell Growth Assay | 2010 nM | [2] |
| A549 (Lung) | MTT Assay | 3290 nM | [2] |
Experimental Protocols
Protocol 1: CDK9/CycT1 In Vitro Kinase Assay (TR-FRET)
This protocol is adapted from a time-resolved fluorescence resonance energy transfer (TR-FRET) assay format to measure the direct inhibitory effect of this compound on CDK9 kinase activity.[1]
Materials:
-
Recombinant full-length His-tagged human CDK9/CycT1 (e.g., Invitrogen, Cat. no. PV4131)
-
Biotinylated peptide substrate (e.g., Biotin-Ttds-YISPLKSPYKISEG)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution
-
This compound, serially diluted in DMSO
-
Europium-labeled anti-phospho-serine antibody (Detection Antibody)
-
Streptavidin-Allophycocyanin (SA-APC, Acceptor)
-
Stop Solution (e.g., 10 mM EDTA)
-
Low-volume 384-well assay plates
-
TR-FRET plate reader
Procedure:
-
Compound Preparation: Prepare a serial 1:3.4 dilution series of this compound in DMSO, starting from a high concentration (e.g., 2 mM) to obtain 11 concentration points. This will be the 100x concentrated solution.
-
Assay Plate Setup: Add 50 nL of the 100x compound solutions to the wells of a 384-well plate. Include wells for positive control (DMSO only, 0% inhibition) and negative control (no enzyme, 100% inhibition).
-
Enzyme/Substrate Mix: Prepare a kinase reaction mix containing CDK9/CycT1 enzyme and the biotinylated peptide substrate in the assay buffer.
-
Initiate Kinase Reaction: Add 2.5 µL of the enzyme/substrate mix to each well. Add 2.5 µL of ATP solution (at a final concentration of 10 µM) to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop Reaction: Add Stop Solution containing the detection antibody and SA-APC to each well to terminate the kinase reaction and initiate the detection process.
-
Detection Incubation: Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Measure the fluorescence emissions at 620 nm and 665 nm using a TR-FRET reader after excitation at 350 nm.[1]
-
Data Analysis:
-
Calculate the ratio of the emissions (665 nm / 620 nm).
-
Normalize the data using the positive and negative controls.
-
Plot the normalized inhibition values against the logarithm of the compound concentration and fit the data using a four-parameter logistic model to determine the IC50 value.
-
Protocol 2: Cell Proliferation Assay (MTT)
This protocol describes how to measure the anti-proliferative effects of this compound on adherent cancer cells, such as pancreatic ductal adenocarcinoma (PDAC) cell lines.[7]
Materials:
-
PDAC cell lines (e.g., Panc89, Colo357)
-
Complete growth medium (e.g., RPMI-1640 with 10% FCS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., DMSO or 0.01 N HCl in isopropanol)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1.5 x 10^4 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Treat cells for the desired duration (e.g., 24, 48, or 72 hours).[7] Include vehicle control (DMSO) wells.
-
MTT Staining: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of Solubilization Buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the drug concentration to determine the EC50 value.
Protocol 3: Western Blot Analysis
This protocol is for detecting changes in the phosphorylation of RNA Pol II and the expression of downstream target proteins like Mcl-1 and cFlip following treatment with this compound.[7]
Materials:
-
Cancer cell lines (e.g., Panc89)
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer system (wet or semi-dry) and nitrocellulose or PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies: anti-pSer2-RNA Pol II, anti-total RNA Pol II, anti-Mcl-1, anti-cFlip, anti-CDK9, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) for a fixed time (e.g., 6 hours) or with a fixed concentration (e.g., 1 µM) for different times (e.g., 0, 6, 12, 24 hours).[7]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify band intensities using image analysis software and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.
Mandatory Visualization
Experimental Workflow Diagram
Caption: General workflow for in vitro characterization of this compound.
References
- 1. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Novel, Orally Bioavailable CDK9 Inhibitor Atuveciclib Sensitises Pancreatic Cancer Cells to TRAIL-induced Cell Death | Anticancer Research [ar.iiarjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Frontiers | Cyclin-Dependent Kinase 9 (CDK9) Inhibitor Atuveciclib Suppresses Intervertebral Disk Degeneration via the Inhibition of the NF-κB Signaling Pathway [frontiersin.org]
- 10. bio-rad.com [bio-rad.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
BAY-1143572 (Atuveciclib) Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-1143572, also known as Atuveciclib, is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4][5] As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAP II).[6][7][8] Inhibition of CDK9 by BAY-1143572 leads to the downregulation of short-lived anti-apoptotic proteins and oncoproteins, such as Mcl-1 and MYC, thereby inducing apoptosis in cancer cells.[1][9] These application notes provide detailed protocols for utilizing BAY-1143572 in cell culture experiments to study its effects on cell viability, apoptosis, and protein expression.
Mechanism of Action
BAY-1143572 selectively binds to the ATP-binding pocket of CDK9, preventing the phosphorylation of its substrates. This inhibition of P-TEFb activity results in the stalling of RNAP II and the subsequent termination of transcription of genes with short-lived mRNA transcripts, including critical survival factors for cancer cells.[8][9]
Caption: Signaling pathway of BAY-1143572.
Data Presentation
Working Concentrations for Anti-proliferative and Cytotoxic Effects
The effective concentration of BAY-1143572 varies depending on the cell line and the duration of treatment. The following table summarizes the 50% inhibitory concentrations (IC50) from various studies.
| Cell Line | Cancer Type | Assay Type | Incubation Time | IC50 (nM) | Reference(s) |
| MOLM-13 | Acute Myeloid Leukemia (AML) | Cell Viability (CellTiter-Glo) | 96 h | 310 | [2] |
| HeLa | Cervical Cancer | Proliferation (Crystal Violet) | 96 h | 920 | [2] |
| A-431 | Epidermoid Carcinoma | Cell Growth Inhibition (MTT) | 72 h | 340 | [3] |
| HCT-116 | Colorectal Carcinoma | Cell Growth Inhibition (MTT) | 72 h | 260 | [3] |
| A549 | Lung Carcinoma | Proliferation (MTT) | 72 h | 3290 | [3] |
| B16 | Melanoma (Mouse) | Proliferation (MTT) | 72 h | 1470 | [3] |
| BT-549 | Breast Cancer (Triple Negative) | Cell Growth Inhibition | - | 2010 | [3] |
| MV4-11 | Acute Myeloid Leukemia (AML) | Proliferation | - | 560 | [2] |
| Panc89 | Pancreatic Cancer | Cell Viability | 24 h | ~1000 | [6] |
| Multiple HCC | Hepatocellular Carcinoma | Cell Viability (MTT) | 72 h | Varies | [4] |
Note: It is recommended to perform a dose-response curve to determine the optimal working concentration for your specific cell line and experimental conditions.
Experimental Protocols
Stock Solution Preparation
BAY-1143572 is typically supplied as a solid. Prepare a stock solution in a suitable solvent such as DMSO.
-
Solubility: Soluble in DMSO at concentrations up to 77 mg/mL (198.74 mM).[4]
-
Storage: Store the stock solution at -20°C or -80°C. Aliquot to avoid multiple freeze-thaw cycles.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted from a general MTT assay procedure and should be optimized for your specific cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
BAY-1143572 stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of BAY-1143572 in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired time (e.g., 72 or 96 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis by flow cytometry.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
BAY-1143572 stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of BAY-1143572 or vehicle control for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
Protocol 3: Western Blot Analysis
This protocol is for detecting changes in protein expression levels following treatment with BAY-1143572.
Materials:
-
Cells of interest
-
BAY-1143572 stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNAPII (Ser2), anti-Mcl-1, anti-MYC, anti-cleaved PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with BAY-1143572 for the desired time (e.g., 12-24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
Caption: General experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Novel, Orally Bioavailable CDK9 Inhibitor Atuveciclib Sensitises Pancreatic Cancer Cells to TRAIL-induced Cell Death | Anticancer Research [ar.iiarjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for MTT Assay with (+)-Atuveciclib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (+)-Atuveciclib, a potent and highly selective CDK9 inhibitor, in MTT assays to determine cell viability. Detailed protocols, data interpretation, and visualization of the underlying molecular mechanisms are included to facilitate research and drug development efforts.
Introduction to this compound
This compound (also known as BAY-1143572) is a small molecule inhibitor that demonstrates high selectivity for cyclin-dependent kinase 9 (CDK9).[1][2][3] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which also includes a cyclin partner (primarily Cyclin T1).[4][5][6] The P-TEFb complex plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNA Pol II), an essential step for productive transcript elongation.[4][5][6] In many cancer cells, the P-TEFb complex is over-activated, leading to the increased transcription of anti-apoptotic and pro-proliferative genes, such as MYC and MCL1.[4][7]
By inhibiting CDK9, this compound prevents the phosphorylation of RNA Pol II, leading to a downstream reduction in the expression of these key oncogenes.[4][7] This ultimately induces cell cycle arrest and apoptosis in cancer cells, making this compound a promising therapeutic agent.[4][7][8]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines, as determined by cell viability and proliferation assays.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (hrs) | IC50 Value | Reference |
| MOLM-13 | Acute Myeloid Leukemia | CellTiter-Glo | 96 | 310 nM | [6] |
| HeLa | Cervical Cancer | Crystal Violet | 96 | 920 nM | [6] |
| A-431 | Epidermoid Carcinoma | MTT | 72 | 0.34 µM | [9] |
| HCT-116 | Colorectal Carcinoma | MTT | 72 | 0.26 µM | [9] |
| A549 | Lung Carcinoma | MTT | 72 | 3.29 µM | [9] |
| B16 | Murine Melanoma | MTT | 72 | 1.47 µM | [9] |
| BT-549 | Triple-Negative Breast Cancer | Not Specified | Not Specified | 2.01 µM | [9] |
| HuH7 | Hepatocellular Carcinoma | MTT | 72 | Potent Efficacy | [10] |
| HLE | Hepatocellular Carcinoma | MTT | 72 | Potent Efficacy | [10] |
| HepG2 | Hepatocellular Carcinoma | MTT | 72 | Potent Efficacy | [10] |
| Panc89 | Pancreatic Ductal Adenocarcinoma | MTT | 24 | >10 µM (as monotherapy) | [8] |
| PancTu-1 | Pancreatic Ductal Adenocarcinoma | MTT | 24 | >10 µM (as monotherapy) | [8] |
| Colo357 | Pancreatic Ductal Adenocarcinoma | MTT | 24 | >10 µM (as monotherapy) | [8] |
Note: The efficacy of this compound can vary significantly based on the cell line and the specific assay conditions.
Table 2: Effect of this compound on Cell Viability in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line (CDK9 Expression) | Atuveciclib (B1649299) Concentration | % Cell Viability (vs. Vehicle Control) | Reference |
| MDA-MB-231 (High) | Dose-dependent decrease | Markedly reduced | [7][11] |
| MDA-MB-453 (High) | Dose-dependent decrease | Markedly reduced | [7][11] |
| HCC1937 (Low) | Not specified | No significant effect | [7][11] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for treatment. It is advisable to prepare these dilutions at 2x the final concentration.
-
-
Cell Treatment:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include vehicle control wells (medium with the same percentage of DMSO used for the highest drug concentration) and untreated control wells (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Incubation:
-
Following the treatment period, add 10-20 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT reagent only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for MTT Assay
Caption: Workflow for MTT cell viability assay.
References
- 1. Frontiers | Cyclin-Dependent Kinase 9 (CDK9) Inhibitor Atuveciclib Suppresses Intervertebral Disk Degeneration via the Inhibition of the NF-κB Signaling Pathway [frontiersin.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Cyclin-Dependent Kinase 9 (CDK9) Inhibitor Atuveciclib Suppresses Intervertebral Disk Degeneration via the Inhibition of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Atuveciclib | C18H18FN5O2S | CID 121488167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antineoplastic effects of selective CDK9 inhibition with atuveciclib on cancer stem-like cells in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Novel, Orally Bioavailable CDK9 Inhibitor Atuveciclib Sensitises Pancreatic Cancer Cells to TRAIL-induced Cell Death | Anticancer Research [ar.iiarjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
Application Notes and Protocols: Flow Cytometry for Cell Cycle Analysis with (+)-Atuveciclib
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Atuveciclib (also known as BAY 1143572) is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNA Pol II).[1] By inhibiting CDK9, this compound effectively halts transcriptional elongation, leading to the downregulation of short-lived anti-apoptotic proteins and oncogenes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][3] This makes this compound a promising therapeutic agent in oncology.
Flow cytometry is a powerful and high-throughput technique for analyzing the cell cycle distribution of a cell population.[4] By staining cells with a fluorescent dye that stoichiometrically binds to DNA, such as propidium (B1200493) iodide (PI), the DNA content of individual cells can be measured, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4] This application note provides a detailed protocol for utilizing flow cytometry to assess the effects of this compound on the cell cycle of cancer cells.
Mechanism of Action and Signaling Pathway
This compound exerts its effect by targeting the ATP-binding pocket of CDK9, a serine/threonine kinase. CDK9, in complex with its regulatory partner Cyclin T1, forms the active P-TEFb complex. P-TEFb is essential for the transition from abortive to productive transcriptional elongation. It phosphorylates the carboxyl-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 2 residues, as well as negative elongation factors. This phosphorylation event releases Pol II from promoter-proximal pausing, allowing for the transcription of downstream genes. Many of these genes encode for proteins critical for cancer cell survival and proliferation, such as MYC and MCL1.[5]
By inhibiting CDK9, this compound prevents the phosphorylation of RNA Pol II, leading to a global downregulation of transcription of key oncogenes and cell cycle regulators. This ultimately results in an arrest of the cell cycle, primarily in the G1 phase, and the induction of apoptosis.[3]
Data Presentation
The following table provides illustrative data on the dose-dependent effects of this compound on the cell cycle distribution of a representative cancer cell line after 48 hours of treatment. Data is presented as the mean percentage of cells in each phase of the cell cycle ± standard deviation. This data is hypothetical and intended to represent the expected outcome of G1 cell cycle arrest.
| Treatment Group | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (DMSO) | 0 | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| This compound | 0.1 | 55.6 ± 2.5 | 28.3 ± 1.8 | 16.1 ± 1.0 |
| This compound | 0.5 | 68.4 ± 3.0 | 19.7 ± 1.3 | 11.9 ± 0.8 |
| This compound | 1.0 | 75.1 ± 3.5 | 14.5 ± 1.1 | 10.4 ± 0.7 |
Experimental Protocols
Experimental Workflow
The overall workflow for analyzing the effect of this compound on the cell cycle using flow cytometry is depicted below.
Detailed Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
70% Ethanol (B145695), ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
6-well cell culture plates
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Culture:
-
Seed the cells in 6-well plates at a density that allows them to be in the exponential growth phase (approximately 60-70% confluency) at the time of treatment.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for adherence.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from a stock solution in DMSO. Suggested final concentrations could range from 0.1 µM to 1.0 µM.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the treated cells for a predetermined time period, typically 24 to 48 hours, to observe cell cycle effects.
-
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium (which may contain floating apoptotic cells) and save it.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the cells from the plate.
-
Once detached, neutralize the trypsin with complete medium and combine these cells with the previously saved culture medium.
-
For suspension cells, directly collect the cells from the culture vessel.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.
-
-
Cell Fixation:
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This ensures proper fixation and minimizes cell clumping.
-
Incubate the cells at -20°C for at least 2 hours. Fixed cells can be stored at -20°C for several weeks.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to pellet the cells.
-
Carefully decant the ethanol and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to degrade RNA and ensure that PI only binds to DNA.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a low flow rate to improve the resolution of the DNA content histograms.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution. Gate on the single-cell population to exclude doublets and debris.
-
Generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A sub-G1 peak can also be quantified as an indicator of apoptosis.
-
Conclusion
This application note provides a comprehensive guide for researchers to effectively utilize flow cytometry for the analysis of cell cycle perturbations induced by the CDK9 inhibitor, this compound. The detailed protocol and understanding of the underlying mechanism of action will aid in the accurate assessment of the anti-proliferative effects of this compound and can be adapted for various cancer cell lines in drug development and cancer research settings.
References
- 1. Analysis and modeling of cancer drug responses using cell cycle phase-specific rate effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Novel, Orally Bioavailable CDK9 Inhibitor Atuveciclib Sensitises Pancreatic Cancer Cells to TRAIL-induced Cell Death | Anticancer Research [ar.iiarjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: (+)-Atuveciclib in Soft Agar Colony Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Atuveciclib, also known as BAY 1143572, is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a critical role in the regulation of gene transcription. By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a halt in transcriptional elongation of many pro-survival and oncogenic genes, such as MYC and MCL1. This mechanism ultimately induces apoptosis and cell cycle arrest in cancer cells, making this compound a promising candidate for cancer therapy.
The soft agar (B569324) colony formation assay is a well-established in vitro method to assess the anchorage-independent growth of cells, a hallmark of malignant transformation.[3][4] This assay evaluates the ability of single cells to proliferate and form colonies in a semi-solid medium, mimicking an aspect of the tumor microenvironment. These application notes provide a detailed protocol for performing a soft agar colony formation assay to evaluate the anti-proliferative effects of this compound.
Signaling Pathway of this compound
This compound targets the P-TEFb complex, a critical regulator of transcription. The diagram below illustrates the mechanism of action.
Caption: Mechanism of action of this compound in inhibiting transcription.
Experimental Protocols
This protocol is a general guideline for a soft agar colony formation assay in a 6-well plate format. Optimization of cell number, agar concentration, and incubation time may be required for different cell lines.
Materials
-
This compound (BAY 1143572)
-
Cancer cell line of interest (e.g., PancTu-1, Colo357, MDA-MB-231)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Noble Agar or Agarose
-
Sterile deionized water
-
6-well tissue culture plates
-
Sterile conical tubes (15 mL and 50 mL)
-
Microwave or water bath
-
Humidified incubator (37°C, 5% CO₂)
-
Microscope
-
Crystal Violet staining solution (optional)
-
MTT solution (optional)
Methods
1. Preparation of Agar Solutions
-
1.2% Base Agar: Dissolve 1.2 g of Noble Agar in 100 mL of sterile deionized water. Autoclave to sterilize and then cool to 42-45°C in a water bath.
-
0.7% Top Agar: Dissolve 0.7 g of Noble Agar in 100 mL of sterile deionized water. Autoclave to sterilize and then cool to 40°C in a water bath.
2. Preparation of Base Layer
-
Warm 2x complete cell culture medium (containing 20% FBS) to 37°C.
-
In a sterile 50 mL conical tube, mix the 1.2% base agar solution and the 2x complete medium in a 1:1 ratio to obtain a final concentration of 0.6% agar in 1x complete medium.
-
Gently pipette 1.5 mL of the base agar mixture into each well of a 6-well plate.
-
Allow the base layer to solidify at room temperature in a sterile hood for 20-30 minutes.
3. Preparation of Cell Layer
-
Harvest cells using Trypsin-EDTA and perform a cell count. Resuspend the cells in 1x complete medium to the desired concentration (e.g., 2 x 10⁴ cells/mL).
-
Prepare different concentrations of this compound in 1x complete medium.
-
In sterile tubes, mix the cell suspension with the 0.7% top agar solution (at 40°C) and the desired concentration of this compound (or vehicle control) in a 2:1:1 ratio (cells:agar:drug). This will result in a final agar concentration of approximately 0.35% and the desired final drug concentration.
-
Immediately and gently pipette 1 mL of the cell/agar mixture onto the solidified base layer in each well.
4. Incubation
-
Allow the top layer to solidify at room temperature for 15-20 minutes.
-
Add 1 mL of complete medium (containing the appropriate concentration of this compound or vehicle) on top of the agar to prevent drying.
-
Incubate the plates in a humidified incubator at 37°C with 5% CO₂ for 2-4 weeks.
-
Replace the top medium every 2-3 days with fresh medium containing the drug or vehicle.
5. Colony Staining and Counting
-
After the incubation period, colonies can be visualized and counted under a microscope.
-
For easier visualization, colonies can be stained. A common method is to add 0.5 mL of 0.005% Crystal Violet to each well and incubate for 1 hour.
-
Alternatively, colonies can be stained with an MTT solution to assess viability.[5]
-
Count the number of colonies in each well. A colony is typically defined as a cluster of more than 50 cells.
-
The size of the colonies can also be measured using an imaging system with analysis software.
Experimental Workflow
The following diagram outlines the key steps in the this compound soft agar colony formation assay.
Caption: Workflow for the this compound soft agar colony formation assay.
Data Presentation
Table 1: Effect of this compound and TRAIL on Colony Formation in PDAC Cell Lines
| Cell Line | Treatment | Colony Number | Colony Size | Reference |
| Colo357 | Control | Baseline | Baseline | [5] |
| This compound + TRAIL | Complete loss of colonies | Not applicable | [5] | |
| PancTu-1 | Control | Baseline | Baseline | [5] |
| This compound + TRAIL | Significantly suppressed | Significantly reduced | [5] |
Note: The data presented is for a combination treatment of this compound and TRAIL. The study reported a highly efficient suppression of colony formation.[5] Further studies are needed to quantify the dose-dependent effects of this compound as a single agent.
Studies on triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-453) have also reported that this compound markedly reduces the number and size of colonies in a dose-dependent manner, although specific quantitative data was not provided.
Conclusion
The soft agar colony formation assay is a valuable tool for assessing the anti-tumorigenic properties of this compound. By inhibiting the anchorage-independent growth of cancer cells, this compound demonstrates its potential as a therapeutic agent. The provided protocol offers a robust framework for conducting these experiments. While quantitative data for monotherapy is limited in the literature, the qualitative and combination therapy data strongly support the efficacy of this compound in suppressing cancer cell colony formation. Further investigations to establish a clear dose-response relationship for this compound monotherapy in various cancer cell lines are warranted.
References
- 1. The Novel, Orally Bioavailable CDK9 Inhibitor Atuveciclib Sensitises Pancreatic Cancer Cells to TRAIL-induced Cell Death | Anticancer Research [ar.iiarjournals.org]
- 2. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soft Agar Assays for Anchorage Independent Cell Growth | Cell Biolabs [cellbiolabs.com]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. Evaluation of CDK9 Inhibition by Dinaciclib in Combination with Apoptosis Modulating izTRAIL for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of (+)-Atuveciclib Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
(+)-Atuveciclib, also known as BAY 1143572, is a potent and highly selective inhibitor of the Positive Transcription Elongation Factor b (P-TEFb), a complex composed of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1 (CycT1)[1][2][3][4]. By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, which is a critical step for the transcriptional elongation of many genes, including those that promote tumor growth[3][5]. This mechanism leads to the induction of apoptosis in cancer cells, making this compound a compound of significant interest in oncology research[3][5][6].
Accurate preparation of a this compound stock solution is crucial for ensuring the reproducibility and reliability of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO) as the solvent.
2. Physicochemical Properties and Solubility
A comprehensive understanding of the physical and chemical properties of this compound is essential for its proper handling and use in experiments.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₈FN₅O₂S | [7] |
| Molecular Weight | 387.43 g/mol | [7][8] |
| Appearance | Solid | [9] |
| Solubility in DMSO | ≥ 69 mg/mL (178.09 mM) to 128.5 mg/mL (331.67 mM) | [1][2][7][8][10] |
| Solubility in Water | Insoluble | [7][8] |
| Solubility in Ethanol | Insoluble | [7][8] |
| Storage (Solid) | -20°C for up to 3 years | [8] |
| Storage (Stock Solution in DMSO) | -20°C for 1 month or -80°C for up to 2 years | [2][8][10] |
Note on Solubility: The reported solubility in DMSO can vary between batches. It is recommended to use fresh, anhydrous DMSO as hygroscopic DMSO can significantly reduce the solubility of the compound[2][8]. Sonication may be required to fully dissolve the compound[1].
3. Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
3.1. Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator
3.2. Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Perform all weighing and dissolution steps in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.
3.3. Procedure
3.3.1. Weighing the Compound:
-
Tare a sterile, pre-weighed microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. To prepare 1 mL of a 10 mM stock solution, you will need 3.874 mg of this compound.
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mM x 0.001 L x 387.43 g/mol = 3.874 mg
3.3.2. Dissolution:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For a 10 mM stock solution, add 1 mL of DMSO.
-
Tightly cap the tube and vortex thoroughly until the solid is completely dissolved.
-
If the compound does not fully dissolve with vortexing, sonicate the solution for a few minutes until it becomes clear[1].
-
Visually inspect the solution to ensure there are no visible particles.
3.4. Storage and Handling
-
For immediate use, the stock solution can be kept at room temperature for a short period.
-
For short-term storage (up to 1 month), aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C[8][10].
-
For long-term storage (up to 2 years), store the aliquots at -80°C[2][8].
-
Crucially, avoid repeated freeze-thaw cycles , as this can lead to the degradation of the compound[2][7][8][10].
3.5. Preparation of Working Solutions
-
Thaw a single aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium or experimental buffer to achieve the desired final working concentration.
-
It is imperative to include a vehicle control in all experiments, which consists of the same final concentration of DMSO used in the treatment group, to account for any solvent-induced effects.
4. Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by selectively inhibiting the P-TEFb (CDK9/CycT1) complex[1][2][3][4]. This inhibition prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, a key event in transcriptional elongation[3][5]. The subsequent suppression of transcription of anti-apoptotic proteins and oncogenes leads to cell cycle arrest and apoptosis in cancer cells[5][6].
Caption: Mechanism of action of this compound.
References
- 1. Atuveciclib | CDK | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. Atuveciclib - Immunomart [immunomart.com]
- 5. Atuveciclib | C18H18FN5O2S | CID 121488167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. adooq.com [adooq.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. abmole.com [abmole.com]
Application Notes and Protocols for (+)-Atuveciclib In Vivo Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
(December 12, 2025)
Introduction
(+)-Atuveciclib (also known as BAY 1143572) is a potent and highly selective oral inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2][3][4][5][6] By inhibiting CDK9, Atuveciclib prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to the suppression of transcription of key oncogenes, such as MYC, and induction of apoptosis in tumor cells.[1] Preclinical studies have demonstrated its antitumor efficacy in various cancer models, particularly in hematological malignancies like acute myeloid leukemia (AML).[3][5][7][8][9]
These application notes provide a detailed protocol for conducting in vivo xenograft studies using this compound, with a specific focus on the MOLM-13 human AML model. The information is compiled to assist researchers in designing and executing robust preclinical efficacy studies.
Mechanism of Action: CDK9 Inhibition
This compound selectively targets the CDK9/cyclin T1 complex, a critical regulator of transcriptional elongation. In many cancers, this complex is hyperactive, leading to the overexpression of anti-apoptotic proteins and oncoproteins. Atuveciclib's inhibition of CDK9 leads to a decrease in the phosphorylation of RNA Polymerase II at serine 2, which in turn causes premature termination of transcription for short-lived mRNAs, including those encoding for proteins like c-Myc and Mcl-1. This ultimately results in cell cycle arrest and apoptosis in cancer cells.
References
- 1. pycad.co [pycad.co]
- 2. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. researchgate.net [researchgate.net]
- 8. Transgenic Expression of IL15 Retains CD123-Redirected T Cells in a Less Differentiated State Resulting in Improved Anti-AML Activity in Autologous AML PDX Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MOLM-13 Xenograft Model | Xenograft Services [xenograft.net]
Application Notes and Protocols for Oral Gavage Formulation of BAY-1143572 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-1143572, also known as Atuveciclib, is a potent and highly selective inhibitor of the positive transcription elongation factor b (PTEFb), a complex composed of cyclin-dependent kinase 9 (CDK9) and cyclin T1.[1][2] By inhibiting CDK9, BAY-1143572 prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, which is crucial for transcriptional elongation.[3] This leads to the downregulation of short-lived anti-apoptotic proteins, most notably the MYC oncogene, resulting in apoptosis in cancer cells.[4] Preclinical studies have demonstrated its oral bioavailability and anti-tumor efficacy in various xenograft models, making it a compound of significant interest for cancer therapy.[5][6][7]
These application notes provide detailed protocols for the preparation of an oral gavage formulation of BAY-1143572 for use in murine models, based on its physicochemical properties and established formulation strategies for compounds with similar characteristics.
Physicochemical Properties and Solubility Data
A clear understanding of the physicochemical properties of BAY-1143572 is essential for developing a stable and effective oral formulation.
| Property | Value | Reference |
| Molecular Formula | C18H18FN5O2S | [1] |
| Molecular Weight | 387.43 g/mol | [1][8] |
| Appearance | White to off-white solid | [1] |
| Aqueous Solubility | 479 mg/L | [5] |
| Solubility in DMSO | ≥ 77 mg/mL | [9][10] |
| In vivo Oral Bioavailability (Rats) | 54% | [9] |
Recommended Oral Gavage Formulation
Given that BAY-1143572 has a high aqueous solubility of 479 mg/L, a solution-based formulation is feasible and preferred to ensure dose uniformity and optimal absorption.[5] However, for achieving higher concentrations for in vivo studies, co-solvents are often necessary. A widely used vehicle system for oral gavage in mice that balances solubility and tolerability is a mixture of DMSO, PEG300, Tween 80, and water.
Formulation Composition:
| Component | Percentage (v/v) | Purpose |
| DMSO (Dimethyl sulfoxide) | 5% | Primary solvent |
| PEG300 (Polyethylene glycol 300) | 40% | Co-solvent and viscosity modifier |
| Tween 80 (Polysorbate 80) | 5% | Surfactant to improve wettability and prevent precipitation |
| ddH2O (Double-distilled water) | 50% | Vehicle |
Note: The concentration of DMSO should be kept low (ideally ≤5%) to minimize potential toxicity in mice.
Experimental Protocol: Preparation of BAY-1143572 Oral Gavage Formulation
This protocol details the step-by-step procedure for preparing a 1 mL working solution of BAY-1143572. Adjust volumes proportionally for larger batches.
Materials:
-
BAY-1143572 powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Double-distilled water (ddH2O)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of BAY-1143572 powder based on the desired final concentration for dosing.
-
Initial Dissolution in DMSO:
-
Add 50 µL of DMSO to the accurately weighed BAY-1143572 powder in a sterile tube.
-
Vortex thoroughly until the compound is completely dissolved. A clear solution should be obtained.
-
-
Addition of PEG300:
-
To the DMSO solution, add 400 µL of PEG300.
-
Vortex the mixture until it is homogeneous and clear.
-
-
Addition of Tween 80:
-
Add 50 µL of Tween 80 to the mixture.
-
Vortex again to ensure uniform mixing. The solution should remain clear.
-
-
Final Dilution with ddH2O:
-
Slowly add 500 µL of ddH2O to the solution while vortexing to bring the final volume to 1 mL.
-
It is crucial to add the water last and slowly to prevent precipitation of the compound.
-
-
Final Inspection: The final formulation should be a clear, homogeneous solution. If any precipitation is observed, the formulation should be prepared fresh.
-
Administration: The formulation should be used immediately after preparation for optimal results. Administer the appropriate volume to mice via oral gavage based on their body weight and the desired dose.
Dosing Information from Preclinical Studies
In vivo studies in xenograft mouse models have utilized various dosing schedules for BAY-1143572. The maximum tolerated dose in nude mice has been reported as 25 mg/kg administered once daily.[1][11] Efficacious dosing regimens have included:
-
6.25 mg/kg/day
-
12.5 mg/kg/day
-
25 mg/kg, once daily
-
25 or 35 mg/kg, administered three days on / two days off[11]
Researchers should determine the optimal dose and schedule for their specific experimental model.
Visualization of Experimental Workflow and Signaling Pathway
Caption: Workflow for preparing BAY-1143572 oral gavage formulation.
Caption: Simplified signaling pathway of BAY-1143572.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Facebook [cancer.gov]
- 4. Selective PTEFb/CDK9 Inhibition by BAY 1143572: Targeting MYC to Combat Tumors and Overcome Chemoresistance [synapse.patsnap.com]
- 5. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Atuveciclib | C18H18FN5O2S | CID 121488167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. adooq.com [adooq.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes: Studying MCL1 and MYC Expression Using (+)-Atuveciclib
I have successfully gathered a significant amount of information in the first two steps. I have a good understanding of (+)-Atuveciclib's mechanism of action as a selective CDK9 inhibitor and its downstream effects on MCL1 and MYC. I've also found several specific antibodies for Western blotting and primer sequences for RT-qPCR for both MCL1 and MYC. Additionally, I have found general protocols for cell treatment with CDK9 inhibitors and some specific details on preparing this compound for in vitro use.
However, to create truly "detailed" application notes and protocols as requested, I still need to consolidate this information and fill in some gaps. Specifically, I need to:
-
Synthesize the collected antibody and primer information into a clear, usable format for the protocols.
-
Formulate a complete, step-by-step Western blot protocol, including reagent concentrations and incubation times, based on the general protocols and specific antibody information found.
-
Formulate a complete, step-by-step RT-qPCR protocol, including reaction conditions and cycling parameters, based on the general protocols and specific primer information found.
-
Create a detailed protocol for treating cells with this compound, including stock solution preparation, working concentrations, and treatment durations, based on the scattered information I've gathered.
-
Structure all the quantitative data (IC50 values, effective concentrations, etc.) into the requested tables.
-
Design the Graphviz diagrams for the signaling pathway and experimental workflows.
I believe I have enough foundational information to proceed with generating the content without needing further Google searches. The key now is to synthesize and structure the existing information into the required format. Therefore, I will now proceed to generate the detailed application notes and protocols.
Introduction
This compound (also known as BAY 1143572) is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2][3] The P-TEFb complex plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II), facilitating transcriptional elongation.[3][4] In many cancers, there is a dependency on the continuous transcription of short-lived anti-apoptotic and pro-proliferative proteins, including Myeloid Cell Leukemia 1 (MCL1) and the transcription factor MYC.[5] By inhibiting CDK9, this compound effectively suppresses the transcription of these key oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.[6] These application notes provide detailed protocols for utilizing this compound to investigate its effects on MCL1 and MYC expression in cancer cell lines.
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor of CDK9.[5] Inhibition of CDK9 by this compound prevents the phosphorylation of RNA Polymerase II at serine 2 (Ser2) of its C-terminal domain.[6] This lack of phosphorylation leads to the stalling of RNA Pol II at promoter-proximal regions, thereby inhibiting the elongation of nascent mRNA transcripts.[4] Genes with short-lived mRNA and protein products, such as MCL1 and MYC, are particularly sensitive to the inhibition of transcriptional elongation.[5] Consequently, treatment with this compound results in a rapid decrease in both the mRNA and protein levels of MCL1 and MYC, leading to the induction of apoptosis in cancer cells that are dependent on these proteins for survival and proliferation.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) | Reference |
| CDK9/CycT1 IC50 | 13 nM | Cell-free assay | [2] |
| CDK9 (human) IC50 | 6 nM | Cell-free assay | [5] |
| CDK1/CycB IC50 | 1100 nM | Cell-free assay | [2] |
| CDK2/CycE IC50 | 1000 nM | Cell-free assay | [2] |
| CDK3/CycE IC50 | 890 nM | Cell-free assay | [2] |
| CDK5/p35 IC50 | 1600 nM | Cell-free assay | [2] |
| HeLa Antiproliferative IC50 | 920 nM | HeLa | [4][7] |
| MOLM-13 Antiproliferative IC50 | 310 nM | MOLM-13 | [4][7] |
| A-431 Antiproliferative IC50 | 0.34 µM | A-431 | [2] |
| HCT-116 Antiproliferative IC50 | 0.26 µM | HCT-116 | [2] |
| BT-549 Antiproliferative IC50 | 2.01 µM | BT-549 | [2] |
In Vivo Efficacy of this compound in a MOLM-13 Xenograft Model
| Dosage | Schedule | Treatment-to-Control (T/C) Ratio | Reference |
| 6.25 mg/kg/day | Once daily | 0.64 | [4] |
| 12.5 mg/kg/day | Once daily | 0.49 | [4] |
| 25 mg/kg | Three days on/two days off | 0.33 | [4] |
| 35 mg/kg | Three days on/two days off | 0.20 | [4] |
Visualizations
Caption: Signaling Pathway of this compound Action.
Caption: Experimental Workflow.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
Materials:
-
Cancer cell line of interest (e.g., MOLM-13, HeLa)
-
Appropriate cell culture medium and supplements (e.g., RPMI-1640, DMEM, FBS, Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Cell culture plates (e.g., 6-well, 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Culture the chosen cancer cell line according to standard protocols.
-
For protein or RNA analysis, seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
For cell viability assays, seed cells in 96-well plates at an appropriate density.
-
-
Cell Treatment:
-
Prepare a series of working solutions of this compound by diluting the stock solution in a complete cell culture medium.
-
For a dose-response experiment, treat cells with a range of concentrations (e.g., 0.1 µM to 10 µM) for a fixed time point (e.g., 24 hours).
-
For a time-course experiment, treat cells with a fixed concentration (e.g., 1 µM) and harvest at different time points (e.g., 0, 4, 8, 12, 24 hours).
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.
-
-
Cell Harvesting:
-
Following the treatment period, harvest the cells.
-
For adherent cells, wash with PBS, and then detach using trypsin or a cell scraper.
-
For suspension cells, collect by centrifugation.
-
Wash the cell pellet with cold PBS and proceed immediately to protein or RNA extraction.
-
Protocol 2: Western Blot Analysis of MCL1 and MYC
Materials:
-
Cell pellets from Protocol 1
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-MCL1 (e.g., Cell Signaling Technology #5453 or Proteintech 66026-1-Ig)
-
Anti-MYC (e.g., Cell Signaling Technology #9402 or Thermo Fisher Scientific MA1-980)
-
Anti-β-actin or Anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Protocol 3: RT-qPCR Analysis of MCL1 and MYC mRNA
Materials:
-
Cell pellets from Protocol 1
-
RNA extraction kit (e.g., RNeasy Mini Kit, TRIzol)
-
DNase I
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
-
Nuclease-free water
-
Primers for MCL1, MYC, and a housekeeping gene (e.g., GAPDH, ACTB)
Primer Sequences:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |
| Human MCL1 | CCAAGAAAGCTGCATCGAACCAT | CAGCACATTCCTGATGCCACCT | [8] |
| Human MYC | AATGAAAAGGCCCCCAAGGTAGTTATCC | GTCGTTTCCGCAACAAGTCCTCTTC | [9] |
| Human GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC | [10] |
Procedure:
-
RNA Extraction and DNase Treatment:
-
Extract total RNA from cell pellets using an RNA extraction kit according to the manufacturer's protocol.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers, cDNA template, and nuclease-free water.
-
Set up reactions in triplicate for each sample and each gene (including the housekeeping gene).
-
Include a no-template control for each primer set.
-
-
qPCR Cycling:
-
Perform the qPCR using a standard cycling protocol, which typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run for SYBR Green-based assays to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative expression of MCL1 and MYC mRNA using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always refer to the manufacturer's instructions for reagents and equipment.
References
- 1. c-Myc Monoclonal Antibody (9E10) (13-2500) [thermofisher.com]
- 2. MCL1 antibody (66026-1-Ig) | Proteintech [ptglab.com]
- 3. Mcl-1 Antibody (600-401-394) | Rockland [rockland.com]
- 4. Mcl-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 5. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
- 6. academic.oup.com [academic.oup.com]
- 7. selectscience.net [selectscience.net]
- 8. origene.com [origene.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. MYC and MCL1 cooperatively promote chemotherapy-resistant breast cancer stem cells through regulation of mitochondrial oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Application of (+)-Atuveciclib in 3D Tumor Spheroid Models: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Atuveciclib (formerly BAY-1143572) is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a critical role in the regulation of gene transcription.[4] By phosphorylating the C-terminal domain of RNA polymerase II, P-TEFb facilitates transcriptional elongation.[4] In many cancer cells, there is a dependency on the continuous transcription of anti-apoptotic and pro-proliferative genes, making CDK9 an attractive therapeutic target.[5] Inhibition of CDK9 by this compound prevents this transcriptional elongation, leading to the downregulation of key survival proteins, ultimately resulting in tumor cell apoptosis and cell cycle arrest.[4][6]
Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant systems for preclinical drug evaluation compared to traditional 2D cell cultures. Spheroids mimic the complex cellular architecture, nutrient and oxygen gradients, and cell-cell interactions found in solid tumors. This environment often contributes to drug resistance, making 3D models a more stringent and predictive platform for assessing anti-cancer therapies. This document provides detailed application notes and protocols for the evaluation of this compound in 3D tumor spheroid models.
Mechanism of Action of this compound
This compound selectively binds to the ATP-binding pocket of CDK9, inhibiting its kinase activity.[7] This action prevents the phosphorylation of RNA Polymerase II (RNAP II) and other downstream targets, leading to a halt in transcriptional elongation. Consequently, the expression of short-lived proteins crucial for cancer cell survival and proliferation, such as Mcl-1 and c-Myc, is suppressed. This disruption of transcriptional regulation induces cell cycle arrest and apoptosis in cancer cells.[6] In pancreatic cancer cells, Atuveciclib has been shown to sensitize cells to TRAIL-induced apoptosis through the suppression of cFlip and Mcl-1.[8]
References
- 1. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. Cyclin-dependent kinase 9 (CDK9) is a novel prognostic marker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Novel, Orally Bioavailable CDK9 Inhibitor Atuveciclib Sensitises Pancreatic Cancer Cells to TRAIL-induced Cell Death | Anticancer Research [ar.iiarjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. The Novel, Orally Bioavailable CDK9 Inhibitor Atuveciclib Sensitises Pancreatic Cancer Cells to TRAIL-induced Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+)-Atuveciclib in Sensitizing Cells to TRAIL-Induced Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(+)-Atuveciclib (formerly BAY 1143572) is a potent and highly selective oral inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] Inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), leads to the suppression of short-lived anti-apoptotic proteins.[4][5] This mechanism has been shown to sensitize cancer cells, particularly pancreatic ductal adenocarcinoma (PDAC) cells, to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis.[1][2][3][6] These notes provide a summary of the key findings and detailed protocols for investigating the synergistic effects of this compound and TRAIL.
The combination of this compound and TRAIL has demonstrated a significant reduction in the viability of pancreatic cancer cells and their ability to form colonies by inducing apoptosis and cell-cycle arrest.[1][2][3][6] Mechanistically, this compound sensitizes these cells to TRAIL-induced cell death by concomitantly suppressing the anti-apoptotic proteins cFlip and Mcl-1.[1][2][3] This dual suppression facilitates the activation of both the extrinsic and intrinsic apoptotic pathways, leading to enhanced cancer cell death.
Mechanism of Action: Signaling Pathway
This compound, by inhibiting CDK9, prevents the transcription of key survival proteins, including cFlip and Mcl-1. The downregulation of cFlip allows for the activation of procaspase-8 at the Death-Inducing Signaling Complex (DISC), initiating the extrinsic apoptosis pathway. Simultaneously, the suppression of Mcl-1, an anti-apoptotic Bcl-2 family protein, promotes the activation of the intrinsic mitochondrial apoptosis pathway, leading to the activation of caspase-9. Both pathways converge on the activation of effector caspases, such as caspase-3, resulting in the cleavage of cellular substrates like PARP and ultimately, apoptosis.
Caption: Signaling pathway of this compound sensitizing cells to TRAIL-induced apoptosis.
Data Presentation
The following tables summarize the quantitative effects of this compound in combination with TRAIL on pancreatic cancer cells. The data presented is illustrative, based on published findings describing significant, dose-dependent effects.
Table 1: Effect of this compound and TRAIL on Pancreatic Cancer Cell Viability (MTT Assay)
| Treatment Group | Cell Viability (%) |
| Control (DMSO) | 100 |
| This compound (1 µM) | 85 |
| TRAIL (10 ng/mL) | 90 |
| This compound (1 µM) + TRAIL (10 ng/mL) | 40 |
Table 2: Induction of Apoptosis by this compound and TRAIL (Flow Cytometry - Sub-G1 Population)
| Treatment Group | Apoptotic Cells (Sub-G1, %) |
| Control (DMSO) | 5 |
| This compound (0.5 µM) | 10 |
| TRAIL (10 ng/mL) | 15 |
| This compound (0.1 µM) + TRAIL (10 ng/mL) | 25 |
| This compound (0.5 µM) + TRAIL (10 ng/mL) | 50 |
| This compound (1 µM) + TRAIL (10 ng/mL) | 75 |
Table 3: Effect of this compound and TRAIL on Colony Formation
| Treatment Group | Colony Formation (%) |
| Control (DMSO) | 100 |
| This compound (1 µM) | 70 |
| TRAIL (10 ng/mL) | 80 |
| This compound (1 µM) + TRAIL (10 ng/mL) | 15 |
Experimental Protocols
A general workflow for investigating the synergistic effects of this compound and TRAIL is depicted below.
Caption: General experimental workflow for studying the combination of this compound and TRAIL.
Cell Viability Assessment (MTT Assay)
This protocol is for determining cell viability following treatment with this compound and/or TRAIL.
Materials:
-
Pancreatic cancer cell line (e.g., Panc89)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
TRAIL (izTRAIL) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound and TRAIL in complete medium.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1 µM), TRAIL (e.g., 0.1, 1, 10, 100 ng/mL), or a combination of both. Include a vehicle control (DMSO) and untreated control.
-
Incubate the cells for 24-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Apoptosis Assay (Flow Cytometry)
This protocol is for quantifying apoptosis by measuring the sub-G1 cell population using propidium (B1200493) iodide (PI) staining.
Materials:
-
Pancreatic cancer cell line (e.g., Panc89)
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
TRAIL (izTRAIL) stock solution
-
Propidium Iodide (PI) staining solution (e.g., Nicoletti buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells for 24 hours with the desired concentrations of this compound and/or TRAIL.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry, measuring the fluorescence in the appropriate channel (e.g., FL2). The sub-G1 peak represents the apoptotic cell population.
Colony Formation Assay
This assay assesses the long-term effect of the combination treatment on the proliferative capacity of single cells.
Materials:
-
Pancreatic cancer cell line
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound and TRAIL
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with this compound and/or TRAIL for 24 hours.
-
Remove the treatment medium and replace it with fresh complete medium.
-
Incubate the plates for 10-14 days, changing the medium every 3-4 days, until visible colonies are formed in the control wells.
-
Wash the wells with PBS.
-
Fix the colonies with 100% methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
Western Blot Analysis
This protocol is for detecting changes in the expression of key apoptotic proteins.
Materials:
-
Pancreatic cancer cells
-
This compound and TRAIL
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cFlip, anti-Mcl-1, anti-caspase-8, anti-caspase-9, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound for a pre-incubation period (e.g., 12 hours), followed by TRAIL treatment for various time points.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. The Novel, Orally Bioavailable CDK9 Inhibitor Atuveciclib Sensitises Pancreatic Cancer Cells to TRAIL-induced Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extracellular Vesicles Inhibit the Response of Pancreatic Ductal Adenocarcinoma Cells to Gemcitabine and TRAIL Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing (+)-Atuveciclib concentration for in vitro experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (+)-Atuveciclib in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of the Positive Transcription Elongation Factor b (P-TEFb), a complex composed of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1.[1][2][3][4] By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II. This action leads to the inhibition of transcriptional elongation, which in turn prevents the transcription of genes that promote tumor growth, ultimately inducing apoptosis in cancer cells.[4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO.[2][5][6][7][8] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to three years.[5][6] Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to one year or at -20°C for up to one month.[2][5][6] To maintain the stability of the compound, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2][5]
Q3: What are the typical concentrations of this compound used in cell-based assays?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the specific assay. For instance, in proliferation assays, concentrations can range from the nanomolar to the low micromolar range. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: I am observing high variability in my IC50 values. What could be the cause?
A4: High variability in IC50 values can stem from several factors. One common issue is compound solubility and stability. Ensure that this compound is fully dissolved in high-quality, anhydrous DMSO before preparing further dilutions in your cell culture medium.[9] The stability of the compound in aqueous media may be limited, so it is best to prepare fresh dilutions for each experiment.[9] Additionally, inconsistencies in cell seeding density and treatment duration can also contribute to variability.[9]
Q5: Can this compound be used in combination with other therapeutic agents?
A5: Yes, studies have shown that this compound can sensitize cancer cells to other treatments. For example, it has been demonstrated to enhance the efficacy of TRAIL-induced cell death in pancreatic cancer cells.[10] This sensitization is partly attributed to the suppression of cFlip and Mcl-1, proteins that can confer resistance to apoptosis.[10]
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Assays and Cell Lines
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| CDK9/CycT1 | Biochemical Assay | 13 nM | [1][2][3][6][11] |
| HeLa | Proliferation Assay | 920 nM | [3][11] |
| MOLM-13 | Proliferation Assay | 310 nM | [3][11] |
| A-431 | Proliferation Assay | 0.34 µM | [1] |
| A549 | Proliferation Assay | 3.29 µM | [1] |
| GSK3α | Kinase Assay | 45 nM | [2][11] |
| GSK3β | Kinase Assay | 87 nM | [2][11] |
Experimental Protocols
General Protocol for a Cell Proliferation Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) and a no-treatment control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 or 96 hours).[1][11][12]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
General Protocol for Western Blotting to Assess Target Engagement
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified duration (e.g., 6 hours).[10]
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the target of interest (e.g., phospho-RNA Polymerase II Ser2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the effect of this compound on the target protein.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for a cell viability assay.
Caption: Troubleshooting guide for inconsistent IC50 results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. abmole.com [abmole.com]
- 6. abmole.com [abmole.com]
- 7. (R)-Atuveciclib | Atuveciclib | CDK | TargetMol [targetmol.com]
- 8. Atuveciclib S-Enantiomer | CDK | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. The Novel, Orally Bioavailable CDK9 Inhibitor Atuveciclib Sensitises Pancreatic Cancer Cells to TRAIL-induced Cell Death | Anticancer Research [ar.iiarjournals.org]
- 11. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
BAY-1143572 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of BAY-1143572 (Atuveciclib) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store BAY-1143572 powder and stock solutions?
A1: Proper storage is crucial to maintain the integrity of BAY-1143572. For long-term storage, the lyophilized powder should be kept at -20°C, where it is stable for up to 36 months.[1] Once dissolved, stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to two years.[1][2][3][4] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Q2: What is the best solvent for preparing BAY-1143572 stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of BAY-1143572.[1][5] It is highly soluble in DMSO, reaching concentrations of up to 100 mg/mL (258.11 mM).[3] It is important to use fresh, anhydrous DMSO, as the compound's solubility can be reduced in the presence of moisture.[5] BAY-1143572 is insoluble in water and ethanol.[1]
Q3: How stable is BAY-1143572 in cell culture media (e.g., DMEM, RPMI) at 37°C?
Q4: I'm observing inconsistent results in my cell-based assays. What could be the cause?
A4: Inconsistent results can arise from several factors related to the handling of BAY-1143572:
-
Compound Degradation: Ensure that stock solutions are stored correctly and that aliquots are not subjected to multiple freeze-thaw cycles.[1] Prepare working dilutions in cell culture media fresh for each experiment.
-
Solubility Issues: Although BAY-1143572 has high aqueous solubility, ensure that the final concentration of DMSO in your cell culture media is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity and to ensure the compound remains in solution.
-
Cell Line Variability: Different cell lines can exhibit varying sensitivities to BAY-1143572. The reported IC50 values for proliferation inhibition range from 310 nM in MOLM-13 cells to 920 nM in HeLa cells.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in cell culture media | The concentration of BAY-1143572 is too high, or the final DMSO concentration is insufficient to maintain solubility. | Prepare a more diluted stock solution in DMSO before adding to the media. Ensure the final DMSO concentration in the media is sufficient but non-toxic to your cells (typically <0.5%). Vortex the diluted solution well before adding to the cell culture plate. |
| Loss of compound activity over time | The compound may be degrading in the working solution at 37°C. | Prepare fresh working solutions in cell culture media for each experiment and for each time point if the experiment is long-term. Minimize the time the compound spends in aqueous solution before being added to the cells. |
| High background in assays | The compound may be interfering with the assay components. | Run appropriate controls, including vehicle-only (DMSO) controls and compound-only (no cells) controls, to identify any potential assay interference. |
| Inconsistent IC50 values | Variations in cell density, incubation time, or compound stability. | Standardize your experimental protocol, including cell seeding density and treatment duration. Always prepare fresh dilutions of BAY-1143572 from a properly stored stock aliquot for each experiment. |
Quantitative Data Summary
Table 1: Solubility of BAY-1143572
| Solvent | Solubility | Concentration |
| DMSO | Soluble | ≥ 100 mg/mL[3] |
| Water | Insoluble | - |
| Ethanol | Insoluble | - |
Table 2: Recommended Storage Conditions for BAY-1143572
| Form | Storage Temperature | Stability |
| Lyophilized Powder | -20°C | 3 years[7] |
| Stock Solution in DMSO | -20°C | 1 year[2][3][4] |
| Stock Solution in DMSO | -80°C | 2 years[2][3][4] |
Experimental Protocols
Proliferation Assay (Based on HeLa and MOLM-13 cell lines) [6][8]
-
Cell Seeding:
-
For adherent cells (e.g., HeLa), seed 3,000 cells per well in a 96-well plate in growth medium containing 10% Fetal Calf Serum (FCS).
-
For suspension cells (e.g., MOLM-13), seed 5,000 cells per well in a 96-well plate in growth medium with 10% FCS.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of BAY-1143572 in DMSO.
-
Perform serial dilutions of the stock solution to create a range of working concentrations.
-
Treat the cells in quadruplicate with the desired concentrations of BAY-1143572. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
-
Incubation:
-
Incubate the plates for 96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Quantification of Cell Viability:
-
For HeLa cells (adherent): Use crystal violet staining to quantify relative cell numbers.
-
For MOLM-13 cells (suspension): Use a luminescent cell viability assay, such as CellTiter-Glo®, to measure ATP levels, which correlate with the number of viable cells.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Calculate the IC50 value (the concentration at which 50% of cell proliferation is inhibited) using a suitable data analysis software with a four-parameter logistic curve fit.
-
Visualizations
Caption: Mechanism of BAY-1143572 action on the CDK9 pathway.
Caption: Workflow for assessing cell viability after BAY-1143572 treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Atuveciclib (BAY-1143572)产品说明书 [selleck.cn]
- 6. researchgate.net [researchgate.net]
- 7. adooq.com [adooq.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting (+)-Atuveciclib Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers encountering potential off-target effects of (+)-Atuveciclib (also known as BAY 1143572), a potent and highly selective inhibitor of the Positive Transcription Elongation Factor b (PTEFb/CDK9).[1][2][3][4] This guide offers troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to help ensure the accurate interpretation of experimental results.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor that potently and selectively targets Cyclin-Dependent Kinase 9 (CDK9), a key component of the P-TEFb complex.[1][2] P-TEFb plays a crucial role in the regulation of gene transcription.[1] By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to the suppression of transcription of key oncogenes.
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for CDK9 within the CDK family, submicromolar inhibitory activity has been reported against Glycogen Synthase Kinase 3 alpha (GSK3α) and Glycogen Synthase Kinase 3 beta (GSK3β).[1][2]
Q3: I am observing a phenotype in my cellular assay that is inconsistent with CDK9 inhibition. Could this be an off-target effect?
It is possible. Unexplained phenotypes can arise from the inhibition of unintended targets. Given the known off-target activity of this compound against GSK3α/β, it is crucial to validate that the observed cellular response is a direct result of CDK9 inhibition.
Q4: How can I experimentally distinguish between on-target and off-target effects of this compound?
A multi-faceted approach is recommended:
-
Orthogonal Validation: Use a structurally different CDK9 inhibitor to see if the same phenotype is produced.
-
Genetic Knockdown/Knockout: Employ techniques like siRNA or CRISPR/Cas9 to specifically deplete CDK9 and assess if the phenotype is replicated.
-
Target Engagement Assays: Directly measure the binding of this compound to CDK9 and potential off-targets in your experimental system using methods like the Cellular Thermal Shift Assay (CETSA).[5]
-
Proteome-wide Profiling: Utilize unbiased techniques like Kinobeads affinity purification coupled with mass spectrometry to identify all cellular proteins that interact with this compound.
Q5: What is the first step I should take if I suspect an off-target effect?
The initial and most critical step is to perform a dose-response experiment. On-target effects should manifest at concentrations consistent with the IC50 of this compound for CDK9, while off-target effects may require higher concentrations.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against its primary target and known off-targets.
Table 1: this compound In Vitro IC50 Values
| Target | IC50 (nM) | Notes |
| CDK9/CycT1 | 13 | Primary on-target activity.[1][2] |
| GSK3α | 45 | Known off-target.[1][2] |
| GSK3β | 87 | Known off-target.[1][2] |
| CDK2/CycE | >1000 | Demonstrates high selectivity within the CDK family.[1] |
Experimental Protocols
Here are detailed methodologies for key experiments to investigate and validate off-target effects.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To directly measure the binding of this compound to its target proteins (e.g., CDK9, GSK3α/β) in intact cells by assessing changes in their thermal stability.
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
Heat Challenge: Harvest and wash the cells, then resuspend them in a buffer (e.g., PBS). Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze by Western blot using specific antibodies for CDK9, GSK3α, and GSK3β.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein relative to the non-heated control against the temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.
Protocol 2: Kinobeads Affinity Purification for Off-Target Identification
Objective: To identify the cellular targets and off-targets of this compound in an unbiased manner using affinity purification followed by mass spectrometry.
Methodology:
-
Cell Lysate Preparation: Harvest and lyse cells in a suitable buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the clarified lysate.
-
Competitive Binding: Incubate the cell lysate with a range of concentrations of free this compound or a vehicle control.
-
Affinity Enrichment: Add "kinobeads," which are sepharose beads coupled with a cocktail of broad-spectrum, immobilized kinase inhibitors.[6] Incubate to allow cellular kinases to bind to the beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.
-
Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were competed off by this compound.
-
Data Analysis: Proteins that show a dose-dependent decrease in binding to the kinobeads in the presence of this compound are identified as potential targets or off-targets.
Mandatory Visualizations
Signaling Pathway
Caption: On- and off-target signaling of this compound.
Experimental Workflow
Caption: Troubleshooting workflow for suspected off-target effects.
Logical Relationship
Caption: Logic for differentiating on-target vs. off-target effects.
References
- 1. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer | Scilit [scilit.com]
- 4. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
Technical Support Center: Managing (+)-Atuveciclib Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize (+)-Atuveciclib-associated toxicities in animal models. The following information is intended for preclinical research purposes only.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as BAY 1143572) is a potent and highly selective oral inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, which is crucial for the elongation phase of transcription of many cancer-related genes. This ultimately leads to the suppression of tumor-promoting gene expression and induction of apoptosis in cancer cells.
Q2: What are the primary toxicities observed with this compound in animal models?
A2: The most significant dose-limiting toxicity associated with this compound in both preclinical and clinical studies is hematological toxicity, particularly neutropenia (a low count of neutrophils, a type of white blood cell).[3] This is a common side effect of CDK inhibitors due to their impact on the proliferation of hematopoietic precursor cells.[4] Researchers should also monitor for other potential signs of toxicity such as weight loss, changes in behavior, and other hematological abnormalities.[5]
Q3: What is the maximum tolerated dose (MTD) of this compound in mice?
A3: The maximum tolerated dose of this compound can vary depending on the mouse strain and the specific experimental conditions. However, a once-daily oral dose of 25 mg/kg has been reported as the MTD in nude mice.[6] It is crucial to perform a dose-escalation study to determine the MTD in your specific animal model and experimental setup.
Q4: Can intermittent dosing schedules reduce the toxicity of this compound?
A4: Yes, intermittent dosing is a promising strategy to improve the tolerability of this compound. A study in a MOLM-13 xenograft mouse model demonstrated that an intermittent schedule of "3 days on/2 days off" was well-tolerated and maintained anti-tumor efficacy.[5] This approach allows for recovery of the hematopoietic system between treatment cycles, potentially reducing the severity of neutropenia.
Q5: Are there any supportive care measures that can be used to mitigate this compound toxicity?
A5: Yes, supportive care is crucial for managing this compound-induced toxicities. Key strategies include:
-
Granulocyte Colony-Stimulating Factor (G-CSF): Administration of G-CSF (e.g., filgrastim) or its long-acting form, pegfilgrastim, can help stimulate the production of neutrophils and ameliorate neutropenia.[7][8]
-
Nutritional Support: Providing a highly palatable and nutritious diet can help maintain body weight and overall health of the animals during treatment, which may improve their tolerance to the drug.[9][10]
-
Fluid Supplementation: In cases of dehydration due to decreased food and water intake, subcutaneous administration of warmed sterile saline or Lactated Ringer's solution can be beneficial.
Troubleshooting Guides
Issue 1: Severe Neutropenia Observed in Treated Animals
Diagram: Workflow for Managing Atuveciclib-Induced Neutropenia
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. G-CSF | Johns Hopkins ABX Guide [hopkinsguides.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ucdavis.edu [research.ucdavis.edu]
- 7. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G-CSF | Johns Hopkins ABX Guide [hopkinsguides.com]
- 9. Dietary Interventions in Cancer Treatment and Response: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating the role of dietary interventions in reducing chemotherapy toxicities in cancer patients: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining maximum tolerated dose of (+)-Atuveciclib in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers determining the maximum tolerated dose (MTD) of (+)-Atuveciclib (also known as BAY 1143572) in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the reported Maximum Tolerated Dose (MTD) for this compound in mice?
A1: The maximum tolerated dose for this compound in nude mice has been reported as 25 mg/kg administered once daily (QD).[1][2][3] At this dose, the compound was considered well-tolerated.[1]
Q2: What are the primary signs of toxicity to monitor for during an MTD study with this compound?
A2: Researchers should primarily monitor for body weight loss, as a reduction of over 20% is a common endpoint for MTD studies.[4] In studies with this compound, treatment was considered well-tolerated when mean body weight reduction was less than 10%.[1][3] Other general clinical observations such as changes in posture, activity, and fur texture should also be recorded.[5] In human clinical trials, the dose-limiting toxicities (DLTs) observed were neutropenia and febrile neutropenia, suggesting that monitoring hematological parameters may be relevant in non-clinical studies as well.[6]
Q3: What animal models have been successfully used for in vivo studies with this compound?
A3: In vivo efficacy and tolerability studies for this compound have been conducted in several rodent models, including:
-
Female NMRI nu/nu mice with a MOLM-13 human acute myeloid leukemia (AML) xenograft.[3]
-
Athymic nude rats with an MV4-11 xenograft.[3]
-
Immunocompromised NOD/Shi-scid/IL-2Rγnull (NOG) mice with patient-derived adult T-cell leukemia/lymphoma (ATL) cells.[7]
Q4: How does this compound work?
A4: this compound is a potent and highly selective inhibitor of Positive Transcription Elongation Factor b (P-TEFb), a heterodimer composed of Cyclin-Dependent Kinase 9 (CDK9) and a cyclin partner (like Cyclin T1).[2][8] Inhibition of CDK9 prevents the phosphorylation of RNA Polymerase II, which is critical for transcription elongation. This leads to a reduction in the mRNA and protein levels of short-lived anti-apoptotic proteins and oncoproteins, such as MYC, ultimately inducing apoptosis in cancer cells.
Troubleshooting Guide
Issue 1: Unexpectedly high toxicity or mortality at doses below the reported MTD of 25 mg/kg.
-
Possible Cause 1: Vehicle Formulation. The vehicle used to dissolve or suspend this compound could be contributing to toxicity.
-
Troubleshooting Step: Run a vehicle-only control group to assess its tolerability. Ensure the chosen vehicle is appropriate for the administration route and volume.
-
-
Possible Cause 2: Animal Strain/Health Status. The strain, age, or underlying health of the animals might make them more sensitive to the compound.
-
Troubleshooting Step: Verify the health status of the animals before dosing. Ensure the chosen strain is consistent with those used in published studies. Consider a dose de-escalation to establish a tolerable dose in your specific model.
-
-
Possible Cause 3: Dosing Administration Error. Incorrect route of administration or errors in dose calculation/preparation can lead to overdose.
-
Troubleshooting Step: Double-check all dose calculations. Ensure proper training on the administration technique (e.g., oral gavage, intravenous injection).[5]
-
Issue 2: Lack of anti-tumor efficacy at or near the MTD.
-
Possible Cause 1: Insufficient Drug Exposure. The pharmacokinetics (PK) of the drug can vary between different animal models or strains.
-
Possible Cause 2: Tumor Model Resistance. The selected tumor model may not be sensitive to CDK9 inhibition. Sensitivity is often linked to dependence on transcriptional regulation of oncoproteins like MYC.[9]
-
Troubleshooting Step: Confirm that your chosen cell line or patient-derived xenograft (PDX) model has a known dependency on the CDK9 pathway. You can test this in vitro by assessing the compound's effect on cell proliferation and apoptosis before initiating in vivo studies.
-
-
Possible Cause 3: Dosing Schedule. A once-daily schedule might not be optimal for all tumor models.
Data Presentation
Table 1: In Vivo Efficacy of this compound in MOLM-13 Xenograft Mouse Model
| Dose (mg/kg) | Schedule | T/C Ratio* | Fatal Toxicity | Max Body Weight Change (%) | Reference |
| 6.25 | Once Daily (QD) | 0.64 | 0/10 | +10 | [1][2][3] |
| 12.5 | Once Daily (QD) | 0.49 | 1/10 | +10 | [1][2][3] |
| 20 | Once Daily (QD) | 0.41 | Not Reported | Not Reported | [3] |
| 25 | Once Daily (QD) | 0.31 | Not Reported | Not Reported | [3] |
| 25 | 3 Days On / 2 Days Off | 0.33 | Not Reported | <10% reduction | [1][2] |
| 35 | 3 Days On / 2 Days Off | 0.20 | Not Reported | <10% reduction | [1][2] |
*T/C Ratio: Treatment-to-control ratio, a measure of anti-tumor efficacy where a lower value indicates higher efficacy.
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Unit | Reference |
| Blood Clearance (CLb) | 1.1 | L/h/kg | [1][2][7] |
| Volume of Distribution (Vss) | 1.0 | L/kg | [7] |
| Oral Bioavailability (F) | 54 | % | [7] |
Experimental Protocols
Methodology: In Vivo MTD and Efficacy Study
This protocol is a general guideline based on published studies.[3][4][5]
-
Animal Model: Use female NMRI nu/nu mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 MOLM-13 cells in a suspension of PBS and Matrigel into the right flank of each mouse.
-
Group Allocation: Once tumors reach a volume of approximately 100 mm³, randomize animals into treatment and control groups (n=8-10 per group). Key randomization parameters are tumor volume and body weight.
-
Compound Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., a suspension in a solution of 0.5% methylcellulose (B11928114) in water).
-
Dose Escalation for MTD:
-
Begin with a starting dose well below the expected MTD (e.g., 6.25 mg/kg).
-
Administer the compound orally once daily.
-
Monitor animals daily for clinical signs of toxicity, including body weight, behavior, and appearance.
-
Increase the dose in subsequent cohorts (e.g., 12.5, 20, 25, 35 mg/kg) until signs of dose-limiting toxicity are observed (e.g., >20% body weight loss in >10% of animals, significant adverse clinical signs).
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers 2-3 times per week. Calculate tumor volume using the formula: (length x width²)/2.
-
Continue dosing according to the specified schedule (e.g., daily or intermittent).
-
At the end of the study, calculate the T/C ratio to determine anti-tumor efficacy.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or when animals in treatment groups show significant toxicity. Macroscopic observations of internal organs can be performed at euthanization.[5]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dctd.cancer.gov [dctd.cancer.gov]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to (+)-Atuveciclib Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Atuveciclib. The information is designed to address specific experimental issues and provide guidance on overcoming potential resistance in cancer cells.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during in vitro experiments with this compound.
Q1: We are not observing the expected decrease in cell viability in our cancer cell line after this compound treatment. What could be the reason?
A1: Several factors could contribute to a lack of response to this compound. Here is a step-by-step troubleshooting guide:
-
Potential Causes & Solutions:
-
Sub-optimal Drug Concentration: The IC50 value of this compound can vary between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell model.
-
Incorrect Drug Handling and Storage: Ensure that the compound is properly dissolved and stored as per the manufacturer's instructions to maintain its potency.
-
Cell Line-Specific Resistance: The cancer cell line you are using might have intrinsic or acquired resistance mechanisms.
-
High Cell Seeding Density: An excessive number of cells at the start of the experiment can lead to a diminished apparent effect of the drug. Optimize the seeding density for your cell line.
-
Experimental Error: Verify the accuracy of your cell counting, drug dilutions, and plate reader measurements.
-
-
Troubleshooting Workflow:
Q2: Western blot analysis does not show a decrease in the phosphorylation of RNA Polymerase II (p-RNA Pol II) at Ser2 after this compound treatment. What should we do?
A2: A lack of change in p-RNA Pol II (Ser2) levels, a direct downstream target of CDK9, suggests a problem with either the experimental setup or a cellular resistance mechanism.
-
Potential Causes & Solutions:
-
Insufficient Incubation Time: The effect of this compound on p-RNA Pol II can be rapid. Perform a time-course experiment (e.g., 1, 2, 4, 6 hours) to determine the optimal treatment duration.
-
Ineffective Drug Concentration: As mentioned in Q1, ensure you are using a concentration of this compound that is sufficient to inhibit CDK9 in your cell line.
-
Poor Antibody Quality: The primary antibody against p-RNA Pol II (Ser2) may not be specific or sensitive enough. Validate your antibody using a positive control (e.g., a cell line known to be sensitive to CDK9 inhibition).
-
Technical Issues with Western Blot: Ensure complete protein transfer and proper antibody incubation times. Use a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading.
-
CDK9 Mutation: A mutation in the CDK9 gene, such as L156F, can disrupt the binding of the inhibitor to the kinase, leading to resistance. [1][2][3]
-
-
Experimental Workflow:
Caption: Workflow for troubleshooting Western blot results.
Q3: Our cells initially respond to this compound, but they seem to develop resistance over time. How can we address this?
A3: Acquired resistance is a common challenge in cancer therapy. Here are some strategies to investigate and potentially overcome this:
-
Investigate Mechanisms of Acquired Resistance:
-
Upregulation of Bypass Pathways: Cancer cells can compensate for CDK9 inhibition by activating alternative signaling pathways, such as the PI3K/AKT/mTOR pathway. [4] * Increased Drug Efflux: Overexpression of drug efflux pumps like P-glycoprotein can reduce the intracellular concentration of this compound.
-
Target Alteration: As mentioned, mutations in CDK9 can arise under prolonged drug exposure. [1][2][3]
-
-
Strategies to Overcome Acquired Resistance:
-
Combination Therapy: Combining this compound with inhibitors of potential bypass pathways can be a powerful strategy. For instance, combining with a PI3K inhibitor may show synergistic effects.
-
Synergy Assays: Perform synergy experiments to identify effective drug combinations. A combination of this compound with TRAIL has been shown to be effective in pancreatic cancer cells by suppressing cFlip and Mcl-1. [5] * Drug Holiday: In some cases, temporarily withdrawing the drug can re-sensitize the cells. [6]
-
Data Presentation
Table 1: In Vitro Potency of this compound and Other CDK Inhibitors
| Compound | Target(s) | IC50 (nM) | Cell Lines/Conditions |
| This compound (BAY 1143572) | CDK9/CycT1 | 13 | Biochemical Assay |
| This compound (BAY 1143572) | GSK3α | 45 | Biochemical Assay |
| This compound (BAY 1143572) | GSK3β | 87 | Biochemical Assay |
| Roniciclib (BAY 1000394) | CDK1/cyclin B | 7 | Biochemical Assay |
| Roniciclib (BAY 1000394) | CDK2/cyclin E | 9 | Biochemical Assay |
| Roniciclib (BAY 1000394) | CDK4/cyclin D | 11 | Biochemical Assay |
| Roniciclib (BAY 1000394) | CDK9/cyclin T1 | 5 | Biochemical Assay |
| Flavopiridol | CDK1, CDK2, CDK4, CDK6, CDK9 | 20-100 | Biochemical Assay |
| Roscovitine | CDK2, CDK5, CDK7, CDK9 | Varies | Biochemical Assay |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight. [7]2. Drug Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C. [7]5. Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. [7]6. Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader. [7]
Protocol 2: Western Blotting for p-RNA Pol II (Ser2)
This protocol is for assessing the inhibition of CDK9 activity.
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and duration. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-RNA Pol II (Ser2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total RNA Polymerase II or a loading control.
Protocol 3: Synergy Assay
This protocol is for evaluating the synergistic effects of this compound with another compound.
-
Experimental Design: Design a dose-response matrix with varying concentrations of this compound and the combination drug.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with the single agents and their combinations for a predetermined time.
-
Cell Viability Measurement: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®).
-
Data Analysis: Calculate the Combination Index (CI) using software like CompuSyn based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Signaling Pathway
Caption: Mechanism of action of this compound.
References
- 1. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcsciences.com [lcsciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Resistance mechanisms and therapeutic strategies of CDK4 and CDK6 kinase targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-RNA pol II CTD (Ser2) Polyclonal Antibody (39563) [thermofisher.com]
- 6. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 7. MTT (Assay protocol [protocols.io]
Technical Support Center: Enhancing Oral Bioavailability of BAY-1143572 Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the oral bioavailability of BAY-1143572 (Atuveciclib) formulations. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is BAY-1143572 and what is its mechanism of action?
A1: BAY-1143572, also known as Atuveciclib, is a potent and highly selective oral inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. By inhibiting CDK9, BAY-1143572 prevents the phosphorylation of the C-terminal domain of RNA polymerase II, which is crucial for the transcription of many cancer-related genes. This leads to the suppression of anti-apoptotic proteins and the induction of apoptosis in cancer cells.
Q2: What is the reported oral bioavailability of BAY-1143572?
A2: In preclinical studies involving rats, BAY-1143572 has demonstrated a significantly improved oral bioavailability of 54%.[1]
Q3: What are the main challenges in formulating BAY-1143572 for oral administration?
A3: Like many kinase inhibitors, BAY-1143572 is a poorly water-soluble compound. This low aqueous solubility can be a significant hurdle to achieving adequate oral absorption and, consequently, optimal therapeutic efficacy. The formulation must be designed to enhance the dissolution and absorption of the drug in the gastrointestinal tract.
Q4: What are some general strategies to improve the oral bioavailability of poorly soluble drugs like BAY-1143572?
A4: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These include:
-
Particle size reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve its dissolution rate.
-
Solid dispersions: Dispersing the drug in a hydrophilic carrier can enhance its solubility.
-
Lipid-based formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.
-
Use of solubilizing excipients: Co-solvents, surfactants, and complexing agents (e.g., cyclodextrins) can be used to increase the drug's solubility in the formulation.
-
Salt formation: Creating a more soluble salt form of the drug can improve its dissolution.
Troubleshooting Guide
Issue 1: Low or variable oral bioavailability in preclinical studies.
-
Possible Cause 1: Poor drug dissolution in the gastrointestinal tract.
-
Solution: Consider reformulating BAY-1143572 using a solubility-enhancing technique. For example, a lipid-based formulation or a solid dispersion could improve its dissolution rate and extent. The choice of excipients is critical. For instance, creating a lipophilic salt of a kinase inhibitor and incorporating it into a lipid-based formulation has been shown to increase oral absorption.
-
-
Possible Cause 2: Inadequate formulation for the specific animal model.
-
Solution: The gastrointestinal physiology can vary between species. Ensure the chosen formulation and vehicle are appropriate for the animal model being used. For example, a simple suspension in an aqueous vehicle may not be sufficient. Consider using a solution with co-solvents or a lipid-based system. A reported successful formulation for in vivo studies in rats is a solution containing PEG300, Tween80, and ddH2O.[1] Another option is a suspension in corn oil.[1]
-
-
Possible Cause 3: First-pass metabolism.
-
Solution: While BAY-1143572 has been reported to not significantly inhibit cytochrome P450 activity, it's important to characterize its metabolic profile.[1] If first-pass metabolism is identified as a significant barrier, strategies such as co-administration with a metabolic inhibitor (in a research setting) or chemical modification of the drug (during drug development) could be explored.
-
Issue 2: Inconsistent results between different batches of the same formulation.
-
Possible Cause 1: Variability in the physical properties of the drug substance.
-
Solution: Ensure consistent particle size distribution, crystallinity, and purity of the BAY-1143572 active pharmaceutical ingredient (API) across batches. Changes in these properties can significantly impact dissolution and bioavailability.
-
-
Possible Cause 2: Issues with formulation preparation.
-
Solution: Standardize the formulation preparation process. This includes factors such as the order of addition of excipients, mixing speed and time, and temperature. For suspensions, ensure uniform particle dispersion. For solutions, ensure the drug is fully dissolved.
-
Issue 3: Difficulty in preparing a stable and homogeneous formulation.
-
Possible Cause 1: Drug precipitation out of solution.
-
Solution: If using a solution-based formulation, ensure that the drug remains solubilized over the duration of the study. This may require adjusting the co-solvent/surfactant ratio or exploring different excipients. It is often recommended to use freshly prepared solutions for dosing.
-
-
Possible Cause 2: Inhomogeneous suspension.
-
Solution: For suspensions, use appropriate suspending agents (e.g., carboxymethyl cellulose (B213188) sodium) and ensure adequate mixing to achieve a uniform dispersion. The particle size of the API is also a critical factor in maintaining a stable suspension.
-
Data Presentation
Table 1: Physicochemical and In Vitro Properties of BAY-1143572 and a Precursor Compound
| Property | BAY-958 (Precursor) | BAY-1143572 (Atuveciclib) |
| Aqueous Solubility (pH 6.5) | 11 mg/L | 479 mg/L |
| Caco-2 Permeability (Papp A→B) | 22 nm/s | 35 nm/s |
| Efflux Ratio (B→A / A→B) | 15 | 6 |
| CDK9/CycT1 IC50 | Not specified | 13 nM |
Data sourced from: Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer.
Table 2: Comparative In Vivo Pharmacokinetic Parameters in Rats
| Parameter | BAY-958 (Precursor) | BAY-1143572 (Atuveciclib) |
| Blood Clearance (CLb) | 0.5 L/h/kg | 1.1 L/h/kg |
| Volume of Distribution (Vss) | 1.4 L/kg | 1.0 L/kg |
| Half-life (t1/2) | 0.7 h | Not specified |
| Oral Bioavailability (F) | 10% | 54% |
Data sourced from: Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer.
Experimental Protocols
Protocol 1: Preparation of an Oral Solution Formulation of BAY-1143572
This protocol is based on a formulation described for in vivo studies.[1]
-
Materials:
-
BAY-1143572 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween80
-
Deionized water (ddH2O)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Prepare a stock solution of BAY-1143572 in DMSO (e.g., 77 mg/mL). Ensure the DMSO is fresh as moisture can reduce solubility.[1]
-
To prepare 1 mL of the final dosing solution, add 50 µL of the clarified DMSO stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube.
-
Mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween80 to the mixture.
-
Vortex again until the solution is clear and homogeneous.
-
Add 500 µL of ddH2O to bring the final volume to 1 mL.
-
Vortex thoroughly one final time.
-
It is recommended to use the mixed solution immediately for optimal results.[1]
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for conducting an in vivo pharmacokinetic study.
-
Animals:
-
Male Wistar rats (or other appropriate strain)
-
Animals should be acclimatized for at least one week before the experiment.
-
-
Dosing:
-
Administer the prepared BAY-1143572 formulation orally via gavage at the desired dose.
-
Include a control group that receives the vehicle only.
-
For bioavailability determination, an intravenous (IV) dosing group is also required.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, to quantify the concentration of BAY-1143572 in the plasma samples.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, half-life, and oral bioavailability) using non-compartmental analysis software.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of CDK9 inhibition by BAY-1143572.
Caption: Workflow for developing an oral formulation of BAY-1143572.
References
(+)-Atuveciclib inconsistent results in proliferation assays
Welcome to the technical support center for (+)-Atuveciclib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings, with a particular focus on addressing inconsistencies observed in proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which also contains a cyclin T.[3] This complex plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA polymerase II, which promotes transcriptional elongation.[3] By inhibiting CDK9, this compound prevents this phosphorylation event, leading to the suppression of transcription of key tumor-promoting genes, ultimately inducing apoptosis and inhibiting cell proliferation in cancer cells.[3]
Q2: We are observing inconsistent IC50 values for this compound in our proliferation assays. What could be the cause?
Inconsistent results with this compound in proliferation assays often stem from the type of assay being used. As a CDK inhibitor, this compound can induce cell-cycle arrest, where cells stop dividing but may continue to increase in size and metabolic activity.[4][5][6][7][8]
Metabolic-based assays, such as those measuring ATP levels (e.g., CellTiter-Glo®) or using tetrazolium salts (e.g., MTT, XTT), can be misleading.[4][5][6][7][8][9][10] The increase in cell size can lead to a higher metabolic rate, masking the anti-proliferative effects of the drug and resulting in an overestimation of cell viability or a higher IC50 value.[4][5][6][7][8][9] For more reliable and consistent results, it is recommended to use assays that directly measure DNA content or cell number.[5][6][9]
Q3: Which type of proliferation assay is recommended for use with this compound?
For CDK inhibitors like this compound, assays that quantify DNA content or directly count cells are more reliable than metabolic assays. Recommended assays include:
-
DNA Content Assays: These assays use fluorescent dyes that bind to DNA, providing a direct measure of cell number. Examples include CyQUANT™ and PicoGreen™.[9]
-
Direct Cell Counting: Methods such as automated cell counters or imaging-based systems provide a straightforward measure of cell number.
-
Thymidine (B127349) Incorporation Assays: Measuring the incorporation of radiolabeled thymidine (e.g., ³H-thymidine) into newly synthesized DNA is a classic method to assess cell proliferation.
Q4: Can this compound affect signaling pathways other than transcription?
Yes, research has shown that this compound can modulate key inflammatory signaling pathways. It has been demonstrated to suppress the NF-κB signaling pathway by inhibiting the phosphorylation of IκBα and p65.[11][12] Additionally, it has been shown to interfere with the STAT3 signaling pathway by inhibiting STAT3 phosphorylation.[13]
Troubleshooting Guide: Inconsistent Proliferation Assay Results
This guide addresses common issues encountered when assessing the anti-proliferative effects of this compound.
| Observation | Potential Cause | Troubleshooting Steps |
| High IC50 value or weak response in an ATP-based assay (e.g., CellTiter-Glo®) | CDK9 inhibition by this compound induces G1 cell cycle arrest, causing cells to stop dividing but continue to grow in size. This leads to increased mitochondrial activity and ATP production, masking the anti-proliferative effect.[4][5][6][7][8] | 1. Switch to a DNA-based or cell counting assay: Use assays that directly measure cell number or DNA content (e.g., CyQUANT™, direct cell counting).[5][6][9] 2. Confirm G1 arrest: Perform cell cycle analysis using flow cytometry to verify that this compound is inducing the expected G1 arrest in your cell line.[14] |
| High variability between replicate wells | Inconsistent Cell Seeding: Uneven distribution of cells in the microplate is a common source of variability. | 1. Ensure a single-cell suspension: Gently triturate the cell suspension before seeding to break up clumps. 2. Consistent mixing: Gently swirl the cell suspension between seeding replicates to maintain a uniform cell density. 3. Edge effects: Avoid using the outer wells of the microplate, which are more prone to evaporation. Fill these wells with sterile PBS or media. |
| Inaccurate Drug Dilutions: Errors in preparing the serial dilutions of this compound can lead to inconsistent results. | 1. Calibrate pipettes: Regularly check the calibration of your pipettes. 2. Thorough mixing: Ensure each dilution is thoroughly mixed before proceeding to the next. | |
| No observable effect of this compound on proliferation | Cell Line Insensitivity: The cell line being used may not be sensitive to CDK9 inhibition. | 1. Use a sensitive control cell line: Include a cell line known to be sensitive to this compound in your experiments (e.g., MOLM-13, HeLa).[15] 2. Check for expression of key proteins: Ensure the cell line expresses CDK9 and downstream targets. |
| Drug Inactivity: The this compound compound may have degraded. | 1. Proper storage: Store the compound as recommended by the manufacturer. 2. Fresh dilutions: Prepare fresh dilutions for each experiment from a stock solution. |
Experimental Protocols
Recommended: DNA Content Proliferation Assay (Using a Fluorescent Dye)
This protocol provides a general guideline for a DNA content-based proliferation assay. Refer to the specific manufacturer's instructions for your chosen dye (e.g., CyQUANT™).
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well black, clear-bottom tissue culture plates
-
DNA-binding fluorescent dye kit (e.g., CyQUANT™)
-
Plate reader with appropriate filters for the chosen dye
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells into a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium.
-
Remove 100 µL of medium from each well and add 100 µL of the 2X drug dilutions. Include vehicle-only wells as a negative control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Assay:
-
At the end of the treatment period, carefully remove the medium.
-
Freeze the plate at -80°C for at least 1 hour (this helps to lyse the cells).
-
Thaw the plate at room temperature.
-
Prepare the fluorescent dye solution in the lysis buffer according to the manufacturer's protocol.
-
Add the dye/lysis buffer solution to each well.
-
Incubate for the recommended time, protected from light.
-
Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no cell" control wells from all other values.
-
Plot the fluorescence intensity against the log of the drug concentration.
-
Use a non-linear regression model to determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Troubleshooting Workflow for Proliferation Assays
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. phiab.com [phiab.com]
- 5. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Discrepancies between metabolic activity and DNA content as tool to assess cell proliferation in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assays cannot be utilized to study the effects of STI571/Gleevec on the viability of solid tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Cyclin-Dependent Kinase 9 (CDK9) Inhibitor Atuveciclib Suppresses Intervertebral Disk Degeneration via the Inhibition of the NF-κB Signaling Pathway [frontiersin.org]
- 12. Cyclin-Dependent Kinase 9 (CDK9) Inhibitor Atuveciclib Suppresses Intervertebral Disk Degeneration via the Inhibition of the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclin-Dependent kinase 9 (CDK9) inhibitor Atuveciclib ameliorates Imiquimod-Induced Psoriasis-Like dermatitis in mice by inhibiting various inflammation factors via STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Novel, Orally Bioavailable CDK9 Inhibitor Atuveciclib Sensitises Pancreatic Cancer Cells to TRAIL-induced Cell Death | Anticancer Research [ar.iiarjournals.org]
- 15. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Neutropenia as a Side Effect of CDK9 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering neutropenia as a side effect of Cyclin-dependent kinase 9 (CDK9) inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is neutropenia a common side effect of CDK9 inhibitors?
Neutropenia, a decrease in the number of neutrophils, is an on-target effect of CDK9 inhibitors. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which is essential for the transcription of various genes, including those encoding short-lived pro-survival proteins. One such protein crucial for the survival of neutrophils and their progenitor cells is Myeloid Cell Leukemia 1 (Mcl-1).[1] By inhibiting CDK9, the transcription of MCL1 is suppressed, leading to a rapid decrease in Mcl-1 protein levels. This loss of a critical survival signal induces apoptosis (programmed cell death) in neutrophils and their precursors, resulting in neutropenia.[1][2]
Q2: What are the typical grades of neutropenia observed with CDK9 inhibitors?
The severity of neutropenia is graded according to the Common Terminology Criteria for Adverse Events (CTCAE). In clinical trials of CDK9 inhibitors, neutropenia has been a common dose-limiting toxicity, with Grade 3 and 4 events being frequently reported. For instance, the first-generation CDK9 inhibitor atuveciclib (B1649299) showed high incidences of neutropenia that were difficult to manage. Newer, more selective inhibitors like enitociclib (B605923) and voruciclib (B612172) also list neutropenia as a significant adverse event.[3][4][5]
Troubleshooting Guide
This guide addresses common issues encountered during preclinical and clinical research involving CDK9 inhibitors and provides actionable solutions.
Issue 1: Unexpectedly Severe or Prolonged Neutropenia in Preclinical Models
Possible Causes:
-
High Dose of CDK9 Inhibitor: The administered dose may be too high for the specific animal model or strain, leading to excessive bone marrow suppression.
-
Vehicle Effects: The vehicle used to dissolve and administer the CDK9 inhibitor could have unforeseen toxicities.
-
Animal Health Status: Underlying health issues in the experimental animals can exacerbate the neutropenic effects.
-
Frequent Dosing Schedule: A continuous or frequent dosing schedule may not allow for adequate recovery of neutrophil counts.
Recommended Solutions:
-
Dose Titration Study: Conduct a dose-response study to determine the maximum tolerated dose (MTD) that achieves the desired biological effect with manageable neutropenia.
-
Vehicle Control Group: Always include a vehicle-only control group to assess any background toxicity.
-
Health Monitoring: Ensure all animals are healthy and free of infections before starting the experiment.
-
Intermittent Dosing: Explore alternative dosing schedules, such as intermittent dosing (e.g., 3 days on, 4 days off), which may allow for neutrophil recovery between treatments.
Issue 2: Difficulty in Managing Neutropenia in a Clinical Trial Setting
Possible Causes:
-
Inadequate Monitoring: Infrequent blood counts may lead to a delayed detection of developing neutropenia.
-
Delayed Intervention: Postponing dose modifications or supportive care can allow neutropenia to worsen.
-
Ineffective G-CSF Response: The timing or dosage of Granulocyte Colony-Stimulating Factor (G-CSF) may not be optimal.
Recommended Solutions:
-
Rigorous Monitoring: Implement a strict blood monitoring schedule, especially during the initial cycles of treatment. A complete blood count (CBC) with differential should be performed at baseline, and then frequently (e.g., weekly or bi-weekly) for the first two cycles.[6]
-
Proactive Dose Modification: Institute clear dose reduction guidelines based on the grade of neutropenia. While specific guidelines for CDK9 inhibitors are still emerging, protocols for CDK4/6 inhibitors can serve as a valuable reference.[6][7]
-
Optimized G-CSF Support: If G-CSF is used, it should be administered prophylactically, typically 24 to 72 hours after the administration of the CDK9 inhibitor.[8]
Data Presentation
Table 1: CTCAE v5.0 Grading of Neutropenia
| Grade | Description | Absolute Neutrophil Count (ANC) |
| 1 | Mild | < Lower Limit of Normal (LLN) - 1.5 x 10⁹/L |
| 2 | Moderate | < 1.5 - 1.0 x 10⁹/L |
| 3 | Severe | < 1.0 - 0.5 x 10⁹/L |
| 4 | Life-threatening | < 0.5 x 10⁹/L |
| 5 | Death | - |
Source: Adapted from NCI CTCAE v5.0
Table 2: Example Dose Modification Protocol for Neutropenia (Adapted from CDK4/6 Inhibitor Guidelines)
| Neutropenia Grade at Nadir | Action | Next Cycle Dose |
| Grade 1 or 2 | Continue at the same dose. | No change |
| Grade 3 | Interrupt treatment until recovery to ≤ Grade 2. | Resume at the same dose. |
| Recurrent Grade 3 or Grade 4 | Interrupt treatment until recovery to ≤ Grade 2. | Resume at the next lower dose level. |
This table provides a general framework. Specific dose reductions should be defined in the experimental or clinical protocol.[6][7]
Experimental Protocols
Protocol 1: Monitoring Neutropenia in a Murine Model
Objective: To monitor the onset, severity, and recovery of neutropenia in mice treated with a CDK9 inhibitor.
Materials:
-
CDK9 inhibitor and appropriate vehicle
-
8-10 week old mice (e.g., C57BL/6)
-
Anesthetic (e.g., isoflurane)
-
Blood collection supplies (e.g., EDTA-coated microtubes, lancets for tail vein or saphenous vein puncture)[9]
-
Automated hematology analyzer
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Baseline Blood Collection: Collect a baseline blood sample (approx. 50-100 µL) from each mouse via tail vein or saphenous vein puncture into an EDTA-coated microtube.[9][10]
-
Drug Administration: Administer the CDK9 inhibitor at the predetermined dose and schedule.
-
Blood Sampling: Collect blood samples at regular intervals post-treatment (e.g., days 3, 5, 7, 10, 14, and 21) to monitor the neutrophil nadir and recovery. The volume of blood collected should not exceed 10% of the total blood volume within a two-week period.[10][11]
-
Complete Blood Count (CBC): Analyze the blood samples using a hematology analyzer to determine the absolute neutrophil count (ANC), white blood cell (WBC) count, and other hematological parameters.[9][12]
-
Data Analysis: Plot the mean ANC over time for each treatment group to visualize the kinetics of neutropenia.
Protocol 2: Prophylactic Use of G-CSF in a Murine Model
Objective: To evaluate the efficacy of G-CSF in mitigating CDK9 inhibitor-induced neutropenia.
Materials:
-
As in Protocol 1
-
Recombinant murine G-CSF (e.g., filgrastim)
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
G-CSF Administration: 24 hours after the administration of the CDK9 inhibitor, begin daily subcutaneous injections of G-CSF (e.g., 5-10 µg/kg) for a predetermined duration (e.g., 5-7 days) or until neutrophil recovery.
-
Control Groups: Include a group receiving the CDK9 inhibitor plus vehicle for G-CSF and a group receiving only the CDK9 inhibitor.
-
Blood Monitoring and Analysis: Follow steps 4-6 from Protocol 1 to compare the severity and duration of neutropenia between the G-CSF treated and untreated groups.
Visualizations
Caption: Mechanism of CDK9 inhibitor-induced neutropenia.
Caption: Experimental workflow for neutropenia management.
References
- 1. Cyclin-Dependent Kinase 9 Activity Regulates Neutrophil Spontaneous Apoptosis | PLOS One [journals.plos.org]
- 2. A Curious Case of Cyclin-dependent Kinases in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cllsociety.org [cllsociety.org]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Management of adverse events during cyclin-dependent kinase 4/6 (CDK4/6) inhibitor-based treatment in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajmc.com [ajmc.com]
- 9. MPD: JaxCC1: project protocol [phenome.jax.org]
- 10. idexxbioanalytics.com [idexxbioanalytics.com]
- 11. Practical Murine Hematopathology: A Comparative Review and Implications for Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Refining (+)-Atuveciclib treatment schedule for optimal efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of (+)-Atuveciclib (also known as BAY-1143572) in preclinical research. This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to help optimize treatment schedules for maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective, orally bioavailable inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex.[3][4] This complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), a critical step for the transition from paused to productive transcriptional elongation. By inhibiting CDK9, this compound prevents the phosphorylation of RNAP II, leading to the suppression of transcription of genes with short-lived mRNAs, including key oncogenes like MYC and anti-apoptotic proteins such as Mcl-1.[5] This transcriptional repression ultimately induces cell cycle arrest and apoptosis in cancer cells that are dependent on high transcriptional activity for their survival.[1][4][6]
Q2: What are the reported in vitro IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) for CDK9/CycT1 is approximately 13 nM.[2][7] The anti-proliferative IC50 values are cell-line dependent and are typically determined after a 72-hour incubation period. For example, the IC50 is 310 nM in MOLM-13 cells and 920 nM in HeLa cells.[8] A summary of IC50 values in various cell lines is provided in Table 2.
Q3: What is the rationale for exploring different treatment schedules, such as intermittent dosing?
A3: The primary rationale for exploring intermittent dosing schedules is to improve the therapeutic window of this compound. Continuous high-dose treatment with a potent transcriptional inhibitor can lead to on-target toxicities in normal tissues. Intermittent schedules, such as a "3 days on, 2 days off" regimen, aim to provide a therapeutic benefit by still effectively suppressing tumor growth while allowing normal cells to recover during the off-treatment period, potentially reducing overall toxicity.[8] Preclinical studies have shown that intermittent dosing can be as effective or even more effective than continuous daily dosing in some models.[8] However, Phase I clinical trials with oral this compound were unable to establish a clear therapeutic window, even with the evaluation of various doses and schedules.
Q4: How can I confirm that this compound is active in my cell-based experiments?
A4: The most direct way to confirm the activity of this compound is to assess the phosphorylation status of its primary target, RNA Polymerase II. A significant decrease in the phosphorylation of the Serine 2 residue of the RNAP II CTD (p-RNAPII Ser2) is a key pharmacodynamic biomarker of CDK9 inhibition. This can be measured by Western blot. Downstream of target engagement, you should observe a decrease in the mRNA and protein levels of short-lived transcripts like MYC and Mcl-1. Ultimately, this should translate to phenotypic changes such as cell cycle arrest and induction of apoptosis. In some pancreatic cancer cell lines, maximum inhibition of pSer2-RNA Pol II was observed after 12 hours of treatment.[1]
Data Presentation
In Vivo Efficacy of Different Dosing Schedules
| Model | Treatment Schedule | Dose (mg/kg) | T/C Ratio* | Reference |
| MOLM-13 Xenograft (mouse) | Once Daily | 6.25 | 0.64 | [8] |
| MOLM-13 Xenograft (mouse) | Once Daily | 12.5 | 0.49 | [8] |
| MOLM-13 Xenograft (mouse) | 3 days on / 2 days off | 25 | 0.33 | |
| MOLM-13 Xenograft (mouse) | 3 days on / 2 days off | 35 | 0.20 | |
| MV4-11 Xenograft (rat) | Once Daily | 12 | ~0 (complete remission) |
*T/C Ratio: Treatment-to-Control ratio, a measure of tumor growth inhibition. A lower value indicates greater efficacy.
In Vitro Anti-proliferative Activity (72h Incubation)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia | 0.31 | [8] |
| HeLa | Cervical Cancer | 0.92 | [8] |
| A-431 | Epidermoid Carcinoma | 0.34 | [2] |
| HCT-116 | Colorectal Carcinoma | 0.26 | [2] |
| A549 | Lung Carcinoma | 3.29 | [2] |
| BT-549 | Breast Carcinoma | 2.01 | [2] |
| B16 | Melanoma | 1.47 | [2] |
Mandatory Visualizations
Caption: CDK9 signaling pathway and its inhibition by this compound.
References
- 1. The Novel, Orally Bioavailable CDK9 Inhibitor Atuveciclib Sensitises Pancreatic Cancer Cells to TRAIL-induced Cell Death | Anticancer Research [ar.iiarjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Atuveciclib | C18H18FN5O2S | CID 121488167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Novel, Orally Bioavailable CDK9 Inhibitor Atuveciclib Sensitises Pancreatic Cancer Cells to TRAIL-induced Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Caco-2 Permeability of CDK9 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor Caco-2 permeability of Cyclin-Dependent Kinase 9 (CDK9) inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is my CDK9 inhibitor showing low apparent permeability (Papp) in the Caco-2 assay?
A1: Low apparent permeability (Papp) of a CDK9 inhibitor in the Caco-2 assay can stem from several factors related to the compound's physicochemical properties and its interaction with the Caco-2 cell monolayer. Key reasons include:
-
Intrinsic Physicochemical Properties: Many kinase inhibitors, including those targeting CDK9, possess characteristics that are not ideal for passive diffusion across cell membranes. These can include a high molecular weight, a large polar surface area (PSA), and a high number of hydrogen bond donors and acceptors, which hinder membrane translocation.
-
Active Efflux: Caco-2 cells express various efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), on their apical surface.[1] If your CDK9 inhibitor is a substrate for these transporters, it will be actively pumped back into the apical chamber, resulting in a low net flux across the monolayer and a low A→B (apical to basolateral) Papp value.
-
Poor Aqueous Solubility: The compound may have low solubility in the aqueous assay buffer. This can lead to the formation of precipitates in the donor compartment, reducing the effective concentration of the compound available for transport and thus underestimating its permeability.
-
Low Compound Recovery: The compound may be lost during the assay due to non-specific binding to the assay plates or instability in the assay medium. This can lead to an artificially low calculated permeability.
Q2: How can I determine if my CDK9 inhibitor is a substrate of efflux transporters?
A2: A bidirectional Caco-2 assay is the standard method to investigate if a compound is subject to active efflux.[2] This involves measuring the permeability in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.
The efflux ratio (ER) is calculated as the ratio of the B→A Papp to the A→B Papp:
ER = Papp (B→A) / Papp (A→B)
An efflux ratio greater than 2 is a strong indication that the compound is a substrate for an active efflux transporter.[2] For example, a study on a series of 2-aminopyridine/pyrimidine CDK9 inhibitors reported efflux ratios ranging from 1.1 to 6.9.[3]
To further identify the specific transporter involved, the bidirectional assay can be performed in the presence of known inhibitors of major efflux pumps like verapamil (B1683045) (for P-gp) or fumitremorgin C (for BCRP).[4] A significant reduction in the efflux ratio in the presence of a specific inhibitor suggests your compound is a substrate for that transporter.
Q3: What are the key physicochemical properties of my CDK9 inhibitor that I should evaluate for potential permeability issues?
A3: Several physicochemical properties are critical in predicting the permeability of a compound. Analyzing these can provide insights into why your CDK9 inhibitor may have poor Caco-2 permeability. The most relevant parameters include:
-
Lipophilicity (LogP/LogD): While a certain degree of lipophilicity is required for membrane partitioning, excessively high or low values can be detrimental.
-
Polar Surface Area (PSA): A higher PSA is generally associated with lower permeability due to the energetic penalty of desolvating the molecule to enter the lipid bilayer.
-
Molecular Weight (MW): Larger molecules tend to have lower passive permeability.
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): A higher number of hydrogen bonds that need to be broken for the compound to enter the cell membrane can reduce permeability.
-
Solubility: Poor aqueous solubility can limit the concentration of the compound at the cell surface, thus reducing the driving force for passive diffusion.
Q4: What formulation strategies can I employ to improve the apparent permeability of my CDK9 inhibitor?
A4: If the intrinsic properties of the CDK9 inhibitor cannot be easily modified, formulation strategies can be employed to enhance its apparent permeability and oral bioavailability. These approaches primarily focus on improving solubility and dissolution rate or overcoming membrane barriers.[5][6] Common strategies include:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of poorly soluble compounds.[6]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix can enhance its solubility and dissolution rate.[7]
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range can increase the surface area for dissolution.[5]
-
Prodrugs: A prodrug approach involves chemically modifying the inhibitor to create a more permeable molecule that is then converted to the active drug within the body. This can be particularly effective for masking polar functional groups that hinder permeability.[8][9]
-
Use of Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during Caco-2 permeability assays with CDK9 inhibitors.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Apparent Permeability (Papp A→B) | 1. Poor intrinsic permeability: High MW, high PSA, too many H-bond donors/acceptors. 2. Active efflux: Compound is a substrate for P-gp, BCRP, or other efflux transporters. 3. Low aqueous solubility: Compound precipitates in the donor well. | 1. Assess physicochemical properties: Compare your compound's properties to established guidelines (e.g., Lipinski's Rule of 5). 2. Perform a bidirectional Caco-2 assay: Calculate the efflux ratio. If ER > 2, consider co-dosing with a known efflux inhibitor (e.g., verapamil) to confirm. 3. Measure kinetic or thermodynamic solubility: Ensure the starting concentration in the assay is below the solubility limit. Consider using a formulation approach (e.g., with cyclodextrins) to increase solubility in the assay buffer. |
| High Efflux Ratio (ER > 2) | Active transport: The compound is actively transported from the basolateral to the apical side. | Identify the transporter: Perform the bidirectional assay in the presence of specific efflux pump inhibitors (e.g., verapamil for P-gp, fumitremorgin C for BCRP). Structural modification: If possible, modify the compound's structure to reduce its affinity for the efflux transporter. |
| Poor Compound Recovery (<80%) | 1. Non-specific binding: Compound adsorbs to the plastic of the assay plates. 2. Compound instability: Degradation in the assay buffer or cell monolayer. 3. Cellular metabolism: Caco-2 cells have some metabolic capacity. | 1. Use low-binding plates: Polypropylene plates are often preferred. 2. Pre-treat plates: Pre-incubating plates with a solution of a similar, but unlabeled, compound can sometimes reduce non-specific binding. 3. Assess stability: Incubate the compound in the assay buffer and with Caco-2 cell lysates to check for degradation or metabolism. Analyze samples for metabolites. |
| High Variability in Papp Values | 1. Inconsistent monolayer integrity: TEER values are too low or vary significantly between wells. 2. Inaccurate quantification: Issues with the analytical method (e.g., LC-MS/MS). 3. Pipetting errors. | 1. Monitor TEER values: Ensure TEER values are within the acceptable range for your lab before and after the experiment. Use a positive control for low permeability (e.g., Lucifer yellow) to check monolayer integrity. 2. Validate analytical method: Ensure the method is sensitive, accurate, and precise in the assay matrix. 3. Use calibrated pipettes and careful technique. |
Quantitative Data Summary
The following tables summarize relevant data for CDK9 inhibitors and general permeability classifications.
Table 1: Caco-2 Permeability Data for Selected CDK9 Inhibitors
| CDK9 Inhibitor | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio | Biopharmaceutics Classification System (BCS) Class | Reference |
| 2-aminopyridine/pyrimidine derivatives | Not specified | 1.1 - 6.9 | Not specified | [3] |
| Pyrazolo[3,4-d]pyrimidine prodrug | 2.11 | Not specified | Not specified | [10] |
Table 2: General Caco-2 Permeability Classification
| Permeability Class | Papp (10⁻⁶ cm/s) | Expected Human Absorption |
| Low | < 1.0 | < 50% |
| Moderate | 1.0 - 10.0 | 50% - 89% |
| High | > 10.0 | > 90% |
Experimental Protocols
Protocol: Bidirectional Caco-2 Permeability Assay
This protocol outlines the key steps for performing a bidirectional Caco-2 permeability assay to determine the apparent permeability (Papp) and efflux ratio (ER) of a CDK9 inhibitor.
1. Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size) at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions. Change the medium every 2-3 days.
2. Monolayer Integrity Assessment:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well using a voltohmmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Alternatively, perform a Lucifer Yellow rejection assay to confirm monolayer integrity.
3. Assay Procedure:
-
Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4).
-
Prepare a dosing solution of the CDK9 inhibitor in the transport buffer at the desired concentration (e.g., 10 µM). It is advisable to keep the concentration of any organic solvent (like DMSO) below 1%.
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.
-
For Apical to Basolateral (A→B) Permeability:
-
Add the dosing solution to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
-
For Basolateral to Apical (B→A) Permeability:
-
Add the dosing solution to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (receiver) chamber.
-
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver chambers. Also, take a sample of the initial dosing solution (T=0).
4. Sample Analysis and Data Calculation:
-
Analyze the concentration of the CDK9 inhibitor in all samples using a validated analytical method, such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio (ER) as Papp (B→A) / Papp (A→B).
-
Calculate the percent recovery to assess compound loss.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging approaches to CDK inhibitor development, a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of (+)-Atuveciclib and Flavopiridol: Efficacy and Selectivity of Two Generations of CDK Inhibitors
A detailed comparison of the highly selective CDK9 inhibitor, (+)-Atuveciclib, and the first-generation pan-CDK inhibitor, flavopiridol (B1662207), reveals significant differences in their kinase inhibitory profiles and cellular effects. While both compounds effectively target the cell cycle machinery, their distinct mechanisms of action and selectivity profiles offer different therapeutic advantages and potential applications in cancer research and drug development.
This guide provides a comprehensive, data-driven comparison of this compound and flavopiridol, focusing on their efficacy in preclinical models. We present a summary of their performance in biochemical and cellular assays, detailed experimental protocols for key methodologies, and visual representations of their signaling pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their understanding of these two important cyclin-dependent kinase (CDK) inhibitors.
At a Glance: Key Efficacy Parameters
| Parameter | This compound | Flavopiridol |
| Primary Target | CDK9/P-TEFb | Pan-CDK inhibitor (CDK1, 2, 4, 6, 7, 9) |
| Mechanism of Action | Inhibition of transcriptional elongation | Inhibition of cell cycle progression and transcription |
| Cellular Effects | Induces apoptosis and cell cycle arrest | Induces apoptosis and cell cycle arrest |
| Selectivity | Highly selective for CDK9 | Broad selectivity across the CDK family |
In Vitro Kinase Inhibitory Activity
A direct comparison of the in vitro kinase inhibitory activity of this compound and flavopiridol highlights their distinct selectivity profiles. This compound is a potent and highly selective inhibitor of CDK9, a key component of the positive transcription elongation factor b (P-TEFb).[1][2] In contrast, flavopiridol is a broad-spectrum inhibitor, targeting multiple CDKs involved in both cell cycle control and transcription.[3]
The table below summarizes the half-maximal inhibitory concentrations (IC50) of both compounds against a panel of cyclin-dependent kinases.
| Kinase Target | This compound (IC50, nM) | Flavopiridol (IC50, nM) |
| CDK9/cyclin T1 | 6 | 3 |
| CDK1/cyclin B | 1100 | 30 |
| CDK2/cyclin A | >10000 | 170 |
| CDK2/cyclin E | 1000 | 170 |
| CDK4/cyclin D1 | >10000 | 100 |
| CDK6/cyclin D3 | >10000 | - |
| CDK7/cyclin H | - | 300 |
Data sourced from a comparative study of CDK9 inhibitors.
Cellular Efficacy: A Head-to-Head Look
This compound: In pancreatic cancer cell lines (Panc89, PancTu-1, and Colo357), this compound demonstrated the ability to induce apoptosis and cause cell-cycle arrest.[4] The combination of atuveciclib (B1649299) with TRAIL significantly reduced cell viability and colony formation potential.[4] In other studies, atuveciclib has shown potent anti-proliferative activity against HeLa and MOLM-13 cells with IC50 values of 920 nM and 310 nM, respectively.[5]
Flavopiridol: Flavopiridol has demonstrated potent anti-proliferative effects across a wide range of cancer cell lines. For example, in anaplastic thyroid cancer cell lines (KMH2, BHT-101, and CAL62), flavopiridol exhibited IC50 values below 0.13 μM.[6] It has been shown to induce apoptosis in multiple myeloma cells, which is associated with the downregulation of the anti-apoptotic protein Mcl-1.[7] Flavopiridol also induces cell cycle arrest at the G1 and G2/M phases.[8][9]
Signaling Pathways and Mechanisms of Action
This compound and flavopiridol, despite both being CDK inhibitors, exert their effects through distinct points in the cellular machinery.
This compound: Targeting Transcriptional Elongation
This compound's high selectivity for CDK9 means it primarily targets the process of transcriptional elongation.[1] CDK9, as part of P-TEFb, phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for the transition from abortive to productive transcription. By inhibiting CDK9, atuveciclib prevents this phosphorylation, leading to a halt in the transcription of short-lived mRNAs, many of which encode for proteins crucial for cancer cell survival, such as the anti-apoptotic protein Mcl-1.[1]
Flavopiridol: A Multi-Pronged Attack on the Cell Cycle and Transcription
Flavopiridol's broader selectivity allows it to inhibit multiple CDKs, leading to a more widespread disruption of cellular processes.[3] By inhibiting CDK1, CDK2, CDK4, and CDK6, it directly interferes with the progression of the cell cycle at both the G1/S and G2/M checkpoints.[8][9] Simultaneously, its inhibition of CDK7 and CDK9 disrupts transcription, similar to atuveciclib, leading to the downregulation of key survival proteins.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of CDK inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of the CDK inhibitor (e.g., this compound or flavopiridol) and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the CDK inhibitor for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
The comparison between this compound and flavopiridol underscores the evolution of CDK inhibitors from broad-spectrum agents to highly selective molecules. Flavopiridol's pan-CDK inhibitory activity provides a multi-faceted attack on cancer cells by disrupting both cell cycle progression and transcription. However, this broad activity may also contribute to off-target effects and associated toxicities.
This compound, with its high selectivity for CDK9, offers a more targeted approach by specifically inhibiting transcriptional elongation. This precision may lead to a more favorable therapeutic window with potentially fewer side effects. The choice between these two inhibitors will depend on the specific research question or therapeutic strategy. For studies investigating the broad consequences of CDK inhibition, flavopiridol remains a valuable tool. For dissecting the specific role of transcriptional regulation in cancer and for developing more targeted therapies, this compound represents a significant advancement in the field. Further head-to-head comparative studies in various cancer models are warranted to fully elucidate their relative therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cell-based Assays | MuriGenics [murigenics.com]
- 3. Flavopiridol induces cell cycle arrest and apoptosis by interfering with CDK1 signaling pathway in human ovarian granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Pharmacological Implications of Flavopiridol: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
Validating (+)-Atuveciclib Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (+)-Atuveciclib's performance in cellular target engagement with other cyclin-dependent kinase 9 (CDK9) inhibitors. Supporting experimental data and detailed methodologies are presented to aid in the evaluation of this potent and selective inhibitor.
Introduction
This compound (formerly BAY 1143572) is a highly selective and orally bioavailable inhibitor of the Positive Transcription Elongation Factor b (P-TEFb) complex, which is comprised of CDK9 and its regulatory partner Cyclin T1.[1] P-TEFb plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), an event critical for the transition from abortive to productive transcriptional elongation. Inhibition of CDK9 by this compound prevents this phosphorylation event, leading to the downregulation of short-lived anti-apoptotic proteins and oncoproteins, such as MYC and MCL1, thereby inducing apoptosis in cancer cells. This guide details the experimental validation of this compound's engagement with its primary target, CDK9, within a cellular context.
Signaling Pathway of this compound
The diagram below illustrates the mechanism of action of this compound in inhibiting the CDK9-mediated transcriptional elongation.
Comparative Performance Data
The following tables summarize the quantitative data on the biochemical potency, cellular activity, and selectivity of this compound in comparison to other known CDK9 inhibitors.
Table 1: Biochemical Potency and Cellular Activity of CDK9 Inhibitors
| Compound | CDK9/CycT1 IC50 (nM) | HeLa Anti-proliferative IC50 (nM) | MOLM-13 Anti-proliferative IC50 (nM) |
| This compound | 13 [1] | 920 [1] | 310 [1] |
| Flavopiridol (Alvocidib) | 6[2] | Varies | Varies |
| MC180295 | 3-12[3] | Varies | 171 (median in 46 cell lines)[3][4] |
| NVP-2 | <10 | Varies | Varies |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| CDK9/CycT1 | 13 [5] |
| CDK1/CycB | >1000 |
| CDK2/CycE | 1000[1] |
| CDK4/CycD1 | >1000 |
| GSK3α | 45[5] |
| GSK3β | 87[5] |
Experimental Validation of Target Engagement
Direct engagement of this compound with CDK9 in cells can be validated using several experimental approaches. The Cellular Thermal Shift Assay (CETSA) provides a direct measure of target binding, while Western Blot analysis of downstream signaling events confirms the functional consequence of this engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular environment.[6] The principle is based on the ligand-induced thermal stabilization of the target protein.[6] Binding of a drug to its target protein increases the protein's resistance to heat-induced denaturation.
Illustrative CETSA Data for a CDK9 Inhibitor
While specific CETSA data for this compound is not publicly available, the following table provides a representative example of the type of data generated in an isothermal dose-response CETSA experiment for a generic CDK9 inhibitor. This illustrates the expected dose-dependent stabilization of CDK9 upon inhibitor binding.
Table 3: Illustrative Isothermal Dose-Response CETSA Data
| Compound Concentration (µM) | Relative Amount of Soluble CDK9 (%) |
| 0 (Vehicle) | 50 |
| 0.01 | 55 |
| 0.1 | 70 |
| 1 | 85 |
| 10 | 95 |
| 100 | 98 |
Western Blot Analysis of Downstream Effects
Inhibition of CDK9 by this compound leads to a decrease in the phosphorylation of the serine 2 residue of the RNA Polymerase II C-terminal domain (p-RNAP II Ser2). This can be readily detected by Western Blot analysis.
Experimental Protocol: Western Blot for p-RNAP II Ser2
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or MOLM-13) and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 2, 4, 6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-RNAP II (Ser2) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-RNAP II (Ser2) normalized to the loading control.
Conclusion
The data presented in this guide demonstrate that this compound is a potent and highly selective inhibitor of CDK9. Its cellular activity is consistent with its mechanism of action, leading to the inhibition of RNAP II phosphorylation and anti-proliferative effects in cancer cell lines. The experimental protocols provided offer a framework for researchers to independently validate the target engagement of this compound and other CDK9 inhibitors in their own cellular models. The use of techniques like CETSA is crucial for confirming direct target binding in a physiologically relevant context, providing a critical link between biochemical potency and cellular efficacy.
References
- 1. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (+)-Atuveciclib and Pan-CDK Inhibitors in Cancer Research
A deep dive into the selectivity, efficacy, and mechanisms of action of the selective CDK9 inhibitor, (+)-Atuveciclib, versus broad-spectrum pan-CDK inhibitors, offering researchers critical insights for advancing cancer therapeutics.
In the landscape of oncology drug development, cyclin-dependent kinases (CDKs) remain a pivotal target due to their fundamental role in regulating the cell cycle and gene transcription. While the initial approach of pan-CDK inhibition showed promise, issues of toxicity and off-target effects have led to the development of more selective inhibitors. This guide provides a comprehensive comparative analysis of this compound, a potent and highly selective CDK9 inhibitor, against prominent pan-CDK inhibitors such as Flavopiridol (Alvocidib), Dinaciclib (B612106), and Roniciclib. This objective comparison, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their research.
Differentiating Mechanisms of Action: A Tale of Selectivity
The primary distinction between this compound and pan-CDK inhibitors lies in their target selectivity and, consequently, their mechanism of action. Pan-CDK inhibitors, as their name suggests, target a broad range of CDKs involved in both cell cycle progression (CDK1, CDK2, CDK4, CDK6) and transcriptional regulation (CDK7, CDK9).[1][2] This widespread inhibition leads to a multifaceted anti-cancer effect, including cell cycle arrest at multiple checkpoints and a general shutdown of transcription.[1][2]
In contrast, this compound is a highly selective inhibitor of CDK9.[3][4] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which is crucial for the elongation phase of transcription by RNA polymerase II.[3][4] By specifically inhibiting CDK9, this compound leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, and oncogenes like MYC, thereby inducing apoptosis in cancer cells that are highly dependent on these transcripts for survival.[5][6]
Quantitative Comparison of Kinase Inhibition
The selectivity of these inhibitors is quantitatively demonstrated by their half-maximal inhibitory concentrations (IC50) against a panel of CDKs. The following table summarizes the IC50 values, highlighting the potent and selective nature of this compound for CDK9 compared to the broader activity of pan-CDK inhibitors.
| Kinase Target | This compound IC50 (nM) | Flavopiridol (Alvocidib) IC50 (nM) | Dinaciclib IC50 (nM) | Roniciclib IC50 (nM) |
| CDK1/CycB | 1100[7] | 30[8] | 3[1] | 7[9] |
| CDK2/CycE | 1000[7] | 170[8] | 1[1] | 9[9] |
| CDK3/CycE | 890[7] | - | - | 5-25[9] |
| CDK4/CycD1 | - | 100[8] | - | 11[9] |
| CDK5/p35 | 1600[7] | - | 1[1] | - |
| CDK6 | - | 20-100[10] | - | - |
| CDK7/CycH | - | 875[10] | - | 25[9] |
| CDK9/CycT1 | 13[7][11] | 20-100[10] | 4[1] | 5[9] |
Note: IC50 values can vary depending on the specific assay conditions and cyclin partner used.
Experimental Data and Performance
Cell Viability and Proliferation
Both this compound and pan-CDK inhibitors have demonstrated potent anti-proliferative effects across a range of cancer cell lines. However, the cellular consequences can differ. Pan-CDK inhibitors typically induce a strong cell cycle arrest in G1 and/or G2 phases due to their inhibition of cell cycle CDKs.[10] In contrast, while this compound can also induce cell cycle arrest, its primary mode of action is the induction of apoptosis through the downregulation of critical survival proteins.[4]
For instance, studies have shown that Dinaciclib effectively reduces cell viability and induces apoptosis in various cancer cell lines at nanomolar concentrations.[12][13] Similarly, Flavopiridol has been shown to be cytotoxic to a wide variety of tumor cell lines with IC50 values in the low nanomolar range.[10] Roniciclib also potently inhibits the proliferation of numerous human and murine tumor cell lines.[9]
Preclinical studies with this compound have demonstrated potent antiproliferative activity against various cancer cell lines, with IC50 values in the nanomolar to low micromolar range.[4][7] A key finding is its efficacy in models dependent on transcriptional addiction, where cancer cells are highly reliant on the continuous expression of specific oncogenes.[5][6]
In Vivo Efficacy
In vivo studies in xenograft models have shown significant tumor growth inhibition with both classes of inhibitors. Dinaciclib has been shown to induce regression of established solid tumors in mouse models. Flavopiridol has demonstrated antitumor activity against various human carcinoma xenografts.[10] Roniciclib has also shown strong tumor growth inhibition in xenograft models.[9]
In vivo efficacy studies of this compound in a MOLM-13 xenograft model in mice demonstrated high antitumor efficacy, with daily administration resulting in a dose-dependent antitumor effect.[4]
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, this section outlines the general methodologies for key experiments cited in the comparison.
In Vitro Kinase Inhibition Assay
This assay is fundamental to determining the IC50 values of the inhibitors against their target kinases.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human CDK/cyclin complexes are diluted in a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).[1] A suitable substrate, such as a biotinylated peptide derived from histone H1, is prepared in the same buffer.[1]
-
Inhibitor Preparation: The test compound is serially diluted to various concentrations, typically in DMSO.
-
Reaction: The enzyme, substrate, and inhibitor are combined in a reaction plate and incubated for a short period.
-
Initiation: The kinase reaction is initiated by the addition of ATP, often including a radioactive isotope like [γ-³³P]ATP.[1]
-
Incubation: The reaction is allowed to proceed for a defined time at a controlled temperature (e.g., 30°C).
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radioactive assays, this can be done by capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity.[14]
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. IC50 values are then determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[15]
-
Compound Treatment: The cells are treated with serial dilutions of the CDK inhibitor or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).[10]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[16]
-
Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.[16]
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.[15]
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).[17]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Cells are treated with the CDK inhibitor at various concentrations for a defined period.[18]
-
Harvesting and Fixation: Cells are harvested, washed, and then fixed, typically in ice-cold 70% ethanol, to permeabilize the cell membrane.[18]
-
Staining: The fixed cells are treated with RNase A to degrade RNA and then stained with a fluorescent DNA-intercalating agent such as propidium iodide (PI).[18]
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of individual cells. The amount of fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The data is presented as a histogram of DNA content. Cells in the G0/G1 phase will have a 2N DNA content, cells in the G2/M phase will have a 4N DNA content, and cells in the S phase will have a DNA content between 2N and 4N. The percentage of cells in each phase is quantified using cell cycle analysis software.[5]
Conclusion: Navigating the Future of CDK Inhibition
The comparative analysis of this compound and pan-CDK inhibitors reveals a clear divergence in therapeutic strategy. Pan-CDK inhibitors offer a broad-based attack on the cell cycle and transcriptional machinery, which can be highly effective but may also lead to greater toxicity due to their lack of selectivity.[1] In contrast, this compound represents a more targeted approach, focusing on the transcriptional addiction of cancer cells by selectively inhibiting CDK9.[3] This high selectivity holds the promise of a better-tolerated therapeutic with a more defined mechanism of action.
For researchers, the choice between a selective and a pan-CDK inhibitor will depend on the specific cancer type, its underlying molecular drivers, and the therapeutic window. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for designing and interpreting studies aimed at further elucidating the roles of these powerful anti-cancer agents and developing more effective and personalized cancer therapies. The continued investigation into both selective and broader-acting CDK inhibitors will undoubtedly pave the way for novel and improved treatments for a variety of malignancies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Flavopiridol (Alvocidib), a Cyclin-dependent Kinases (CDKs) Inhibitor, Found Synergy Effects with Niclosamide in Cutaneous T-cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. (R)-Atuveciclib | Atuveciclib | CDK | TargetMol [targetmol.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Pre-therapeutic efficacy of the CDK inhibitor dinaciclib in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flavopiridol | CDK | HIV Protease | Apoptosis | Autophagy | TargetMol [targetmol.com]
- 15. benchchem.com [benchchem.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 18. benchchem.com [benchchem.com]
Overcoming Gemcitabine Resistance: Efficacy of (+)-Atuveciclib in Pancreatic Cancer Cell Lines
A Comparative Guide for Researchers and Drug Development Professionals
The development of resistance to gemcitabine (B846), a cornerstone of pancreatic cancer chemotherapy, presents a significant clinical challenge. This guide provides a comprehensive analysis of the efficacy of (+)-Atuveciclib, a potent and selective CDK9 inhibitor, in overcoming gemcitabine resistance in pancreatic cancer cell lines. Drawing upon key experimental data, we compare its performance, particularly in combination with TNF-related apoptosis-inducing ligand (TRAIL), and provide detailed methodologies for the cited experiments to support further research and development in this critical area.
Efficacy of this compound in Gemcitabine-Resistant Pancreatic Cancer Cells
Recent studies have highlighted the potential of this compound to re-sensitize gemcitabine-resistant pancreatic cancer cells to apoptosis, especially when used in combination with other therapeutic agents. A key study investigated the effects of Atuveciclib in a gemcitabine-resistant pancreatic ductal adenocarcinoma (PDAC) cell line, Panc89-GR3. The findings demonstrate that while Atuveciclib alone has some effect, its combination with TRAIL, a pro-apoptotic ligand, significantly reduces cell viability and clonogenic survival.
Quantitative Analysis of Cell Viability and Colony Formation
The following tables summarize the quantitative data from in vitro experiments on the Panc89-GR3 gemcitabine-resistant cell line.
Table 1: Cell Viability (MTT Assay) of Panc89-GR3 Cells Treated with Atuveciclib and TRAIL
| Treatment | Concentration | Cell Viability (%) |
| Control (DMSO) | - | 100 |
| Atuveciclib | 1 µM | ~85 |
| izTRAIL | 10 ng/ml | ~90 |
| Atuveciclib + izTRAIL | 1 µM + 10 ng/ml | ~40 |
Data are approximated from graphical representations in the source study and represent the significant synergistic effect of the combination treatment.
Table 2: Colony Formation Assay of Panc89-GR3 Cells
| Treatment | Concentration | Colony Formation Potential (%) |
| Control (DMSO) | - | 100 |
| Atuveciclib | 1 µM | Reduced |
| izTRAIL | 10 ng/ml | Increased |
| Atuveciclib + izTRAIL | 1 µM + 10 ng/ml | Significantly Reduced |
The combination of Atuveciclib and TRAIL was shown to potently suppress the colony formation potential of these resistant cells.[1]
Induction of Apoptosis
Flow cytometry analysis using Annexin V-FITC and propidium (B1200493) iodide (PI) staining revealed a significant increase in apoptosis in Panc89-GR3 cells treated with the combination of Atuveciclib and TRAIL.
Table 3: Apoptosis Analysis (Flow Cytometry) of Panc89-GR3 Cells
| Treatment | Condition | Apoptotic Cells (%) |
| Control | Untreated | Baseline |
| Atuveciclib + izTRAIL | Combination Treatment | Significant Increase |
The combination treatment was observed to induce both apoptosis and cell-cycle arrest.[1]
Signaling Pathway and Experimental Workflow
The synergistic effect of Atuveciclib and TRAIL in gemcitabine-resistant pancreatic cancer cells is mediated through the modulation of key apoptotic signaling pathways.
Caption: Atuveciclib and TRAIL synergistic signaling pathway.
The experimental validation of Atuveciclib's efficacy involved a series of well-defined in vitro assays.
Caption: Experimental workflow for evaluating Atuveciclib efficacy.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
MTT Cell Viability Assay
-
Cell Seeding: Seed pancreatic cancer cells (e.g., Panc89-GR3) in a 96-well plate at a density of 5,000 cells/well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of this compound, TRAIL, or a combination of both, alongside a vehicle control (DMSO).
-
Incubation: Incubate the treated cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control.
Colony Formation Assay
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Treatment: Treat the cells with the compounds of interest as described for the MTT assay.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. Replace the medium every 2-3 days.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and stain with 0.5% crystal violet solution for 30 minutes.
-
Quantification: Wash the plates with water to remove excess stain, air dry, and count the number of colonies (typically defined as a cluster of ≥50 cells).
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
-
Cell Treatment and Harvesting: Treat cells as described previously for the desired time period. Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Western Blotting for cFlip and Mcl-1
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against cFlip, Mcl-1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Alternative Therapeutic Strategies
While this guide focuses on the promising combination of this compound and TRAIL, it is important to acknowledge other avenues being explored to overcome gemcitabine resistance in pancreatic cancer. These include:
-
Other CDK Inhibitors: Several other CDK inhibitors, targeting different cyclin-dependent kinases, are under investigation, some in combination with gemcitabine.[2][3]
-
Targeting Apoptotic Pathways: Inhibitors of other anti-apoptotic proteins, such as BCL-XL, are being explored to sensitize cancer cells to chemotherapy.
-
Combination Chemotherapy: Regimens combining gemcitabine with other cytotoxic agents like nab-paclitaxel have shown improved outcomes in some patient populations.
-
Targeted Therapies: Inhibitors of other signaling pathways implicated in pancreatic cancer, such as the PI3K/Akt/mTOR pathway, are also in various stages of development.
Further preclinical and clinical studies are warranted to directly compare the efficacy and safety of these different strategies and to identify the most effective treatment regimens for patients with gemcitabine-resistant pancreatic cancer. The data presented here for this compound in combination with TRAIL provide a strong rationale for its continued investigation as a valuable therapeutic option.
References
Navigating Resistance: A Comparative Analysis of (+)-Atuveciclib and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of acquired resistance is a significant hurdle in cancer therapy, often limiting the long-term efficacy of targeted agents like kinase inhibitors. Understanding the potential for cross-resistance between different inhibitors is crucial for developing effective sequential and combination treatment strategies. This guide provides a detailed comparison of the resistance profiles of (+)-Atuveciclib, a highly selective CDK9 inhibitor, and other classes of kinase inhibitors, supported by available experimental data.
Introduction to this compound
This compound (also known as BAY 1143572) is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transcriptional elongation of many genes, including key oncogenes like MYC and anti-apoptotic proteins such as Mcl-1.[4][5][6] By inhibiting CDK9, this compound effectively suppresses the expression of these crucial survival proteins, leading to apoptosis in cancer cells.[5][6]
Mechanisms of Resistance to CDK9 Inhibitors
While clinical data on resistance to this compound is limited, preclinical studies with the closely related and next-generation selective CDK9 inhibitor BAY 1251152 have identified a key resistance mechanism.
A primary driver of acquired resistance is a specific point mutation, L156F , in the kinase domain of CDK9.[7][8][9] This mutation has been shown to confer resistance to multiple ATP-competitive CDK9 inhibitors and even a PROTAC degrader, suggesting it is a common mechanism of resistance for this class of drugs.[7][9] The L156F mutation is thought to cause steric hindrance, which disrupts the binding of the inhibitor to the ATP-binding pocket of CDK9.[7][8][9]
Another potential mechanism of resistance involves the reprogramming of the epigenetic landscape. Studies with the selective CDK9 inhibitor AZD4573 have shown that while the inhibitor initially represses the transcription of oncogenes, a subset of these genes, including MYC and PIM3, can recover their expression. This recovery is associated with changes in chromatin accessibility and the reprogramming of super-enhancers. This suggests that cancer cells can develop adaptive resistance to CDK9 inhibition by rewiring their transcriptional regulatory networks.[10]
Cross-Resistance Profile of this compound
Direct experimental data on the cross-resistance between this compound and other kinase inhibitors is not yet widely available. However, based on the known mechanisms of resistance, we can infer the potential for cross-resistance.
Lack of Cross-Resistance with Certain Chemotherapies
Preclinical studies have indicated that this compound may not share cross-resistance with certain conventional chemotherapeutic agents. In fact, it may even help to overcome existing chemoresistance.
-
In a study on pancreatic ductal adenocarcinoma, a gemcitabine-resistant cell line was sensitive to a combination of this compound and TRAIL.[4][11]
-
In triple-negative breast cancer (TNBC) models, this compound was shown to enhance the anti-cancer effects of cisplatin.[6]
These findings suggest that the mechanism of action of this compound is distinct from that of these DNA-damaging agents and that it could be a valuable therapeutic option for patients with chemo-resistant tumors.
Potential for Cross-Resistance with Other Kinase Inhibitors
The likelihood of cross-resistance between this compound and other kinase inhibitors depends on the specific resistance mechanisms at play.
-
Other CDK9 Inhibitors: The CDK9 L156F mutation has been shown to confer cross-resistance to other selective CDK9 inhibitors, including AZD4573 and the PROTAC degrader THAL-SNS-032.[7] This indicates a high likelihood of class-wide cross-resistance among CDK9 inhibitors that share a similar binding mode.
-
CDK4/6 Inhibitors: The mechanisms of resistance to CDK4/6 inhibitors (e.g., palbociclib, abemaciclib) are generally distinct from those identified for CDK9 inhibitors. Resistance to CDK4/6 inhibitors often involves alterations in the retinoblastoma (Rb) pathway, such as the loss of Rb1, or the activation of bypass pathways, like the upregulation of Cyclin E/CDK2.[12][13] Since this compound acts downstream by affecting transcription, it is plausible that it could retain activity in cells resistant to CDK4/6 inhibitors, although this has not been experimentally confirmed.
-
Other Kinase Inhibitors (e.g., EGFR, BCR-ABL inhibitors): Resistance to other targeted kinase inhibitors is often mediated by mutations in the target kinase (e.g., T790M in EGFR, T315I in BCR-ABL) or activation of bypass signaling pathways. As this compound has a very specific target (CDK9), it is unlikely to be affected by resistance mechanisms that are specific to other kinase targets. However, if resistance is driven by the upregulation of bypass pathways that also promote transcriptional addiction, there could be a potential for some degree of cross-resistance.
Data Summary
Table 1: In Vitro Efficacy of CDK9 Inhibitors Against Parental and Resistant Cell Lines
| Cell Line | Compound | IC50 (Parental) | IC50 (Resistant) | Fold Resistance | Citation(s) |
|---|---|---|---|---|---|
| MOLM-13 (AML) | BAY 1251152 | ~10 nM | >1 µM | >100 | [7][8][9] |
| HeLa | BAY 1251152 | ~50 nM | >1 µM | >20 | [7][8][9] |
| MOLM-13 (AML) | AZD4573 | ~20 nM | >1 µM | >50 | [7][9] |
| MOLM-13 (AML) | THAL-SNS-032 (PROTAC) | ~5 nM | >1 µM | >200 |[7][9] |
Table 2: Combination Effects of this compound with Chemotherapeutic Agents
| Cancer Type | Cell Line | Combination Agent | Effect | Citation(s) |
|---|---|---|---|---|
| Pancreatic Ductal Adenocarcinoma | Gemcitabine-resistant PDAC cells | TRAIL | Synergistic reduction in viability | [4][11] |
| Triple-Negative Breast Cancer | TNBC cell lines | Cisplatin | Enhanced antineoplastic effects |[6] |
Experimental Protocols
Generation of Resistant Cell Lines (Based on BAY 1251152 study)
-
Cell Culture: The human acute myeloid leukemia (AML) cell line MOLM-13 was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Dose Escalation: To induce resistance, MOLM-13 cells were continuously exposed to increasing concentrations of BAY 1251152, starting from the IC50 value.
-
Selection: The concentration of BAY 1251152 was gradually increased over several months. Surviving cells were expanded at each concentration step.
-
Confirmation of Resistance: The resulting resistant cell line (MOLM13-BR) was confirmed to have a significantly higher IC50 for BAY 1251152 compared to the parental MOLM-13 cells using a cell viability assay (e.g., CellTiter-Glo).[7][9]
Whole Exome Sequencing to Identify Resistance Mutations
-
DNA Extraction: Genomic DNA was extracted from both the parental (MOLM-13) and resistant (MOLM13-BR) cell lines.
-
Library Preparation: DNA was fragmented, and sequencing libraries were prepared according to the manufacturer's protocols (e.g., Illumina).
-
Exome Capture: The exonic regions of the genome were captured using a commercial exome enrichment kit.
-
Sequencing: The captured DNA libraries were sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Sequencing reads were aligned to the human reference genome. Single nucleotide variants (SNVs) and insertions/deletions (indels) were called and annotated. Variants present only in the resistant cell line were identified as potential resistance-conferring mutations.[7][8]
CRISPR/Cas9-mediated Knock-in of Resistance Mutation
-
Guide RNA Design: A single guide RNA (sgRNA) was designed to target the genomic region of CDK9 where the L156F mutation is located.
-
Donor Template: A single-stranded oligodeoxynucleotide (ssODN) was synthesized to serve as a repair template. The ssODN contained the desired L156F mutation along with silent mutations to prevent re-cutting by the Cas9 nuclease.
-
Transfection: Cells (e.g., HeLa) were co-transfected with a plasmid expressing Cas9 and the sgRNA, along with the ssODN donor template.
-
Selection and Validation: Clonal cell populations were isolated and screened by Sanger sequencing to confirm the successful knock-in of the L156F mutation.[7][8]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Key resistance mechanisms for CDK9 vs. CDK4/6 inhibitors.
Caption: Workflow for identifying acquired resistance mechanisms.
References
- 1. scilit.com [scilit.com]
- 2. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel, Orally Bioavailable CDK9 Inhibitor Atuveciclib Sensitises Pancreatic Cancer Cells to TRAIL-induced Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Antineoplastic effects of selective CDK9 inhibition with atuveciclib on cancer stem-like cells in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcsciences.com [lcsciences.com]
- 9. researchgate.net [researchgate.net]
- 10. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 11. The Novel, Orally Bioavailable CDK9 Inhibitor Atuveciclib Sensitises Pancreatic Cancer Cells to TRAIL-induced Cell Death | Anticancer Research [ar.iiarjournals.org]
- 12. Resistance mechanisms and therapeutic strategies of CDK4 and CDK6 kinase targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance to cyclin-dependent kinase (CDK) 4/6 inhibitors confers cross-resistance to other CDK inhibitors but not to chemotherapeutic agents in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming (+)-Atuveciclib-Induced Apoptosis with Caspase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to confirm that the anti-neoplastic agent (+)-Atuveciclib induces apoptosis, a form of programmed cell death. We detail the use of the pan-caspase inhibitor Z-VAD-FMK and its alternatives to demonstrate the caspase-dependent nature of Atuveciclib's mechanism of action. This document includes summaries of expected quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and workflows.
Introduction to this compound and Apoptosis
This compound (formerly BAY 1143572) is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in the regulation of gene transcription.[4] By inhibiting CDK9, Atuveciclib prevents the transcription of short-lived anti-apoptotic proteins, such as Mcl-1 and c-FLIP, thereby promoting apoptosis in cancer cells.[1][5]
Apoptosis is a tightly regulated process mediated by a family of cysteine proteases called caspases.[6] Confirmation that a compound induces apoptosis often involves demonstrating that its cytotoxic effects can be reversed by inhibiting these key enzymes.
Comparison of Pan-Caspase Inhibitors for Apoptosis Confirmation
The most common method to confirm the role of caspases in drug-induced cell death is to co-administer a pan-caspase inhibitor and assess for a reversal of the apoptotic phenotype. Z-VAD-FMK is a widely used, cell-permeable, and irreversible pan-caspase inhibitor.[6][7] However, alternative inhibitors with different properties are also available.
| Inhibitor | Mechanism of Action & Properties | Typical Working Concentration | Key Considerations |
| Z-VAD-FMK | Irreversibly binds to the catalytic site of most caspases (exception for caspase-2).[7] It is a peptide-based inhibitor with a fluoromethylketone (FMK) reactive group.[6] | 20-100 µM | The most widely used and well-characterized pan-caspase inhibitor. Can have off-target effects at high concentrations.[8] May induce necroptosis or autophagy in some cell lines.[9] |
| Q-VD-OPh | A potent, irreversible pan-caspase inhibitor with an O-phenoxy (OPh) reactive group. It is reported to be more potent and less toxic than Z-VAD-FMK at effective concentrations.[10] | 5-20 µM | Can cross the blood-brain barrier, making it suitable for in vivo studies involving the central nervous system.[11] Shows high efficacy at lower concentrations than Z-VAD-FMK.[10] |
| Boc-D-FMK | A cell-permeable, irreversible, broad-spectrum caspase inhibitor.[12][13][14] | 50-100 µM | Another widely used FMK-based pan-caspase inhibitor. |
Expected Quantitative Data from Confirmatory Experiments
The following tables summarize the expected outcomes when treating cancer cells with this compound in the presence or absence of a pan-caspase inhibitor like Z-VAD-FMK.
Table 1: Apoptosis Levels Measured by Annexin V/PI Staining
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | Low | Low |
| This compound | Increased | Increased |
| This compound + Z-VAD-FMK | Significantly Decreased | Significantly Decreased |
| Z-VAD-FMK alone | Low | Low |
Table 2: Caspase-3/7 Activity
| Treatment | Relative Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle Control | 1.0 |
| This compound | > 2.0 |
| This compound + Z-VAD-FMK | ~ 1.0 |
| Z-VAD-FMK alone | ~ 1.0 |
Table 3: Western Blot Analysis of Apoptosis Markers
| Treatment | Cleaved PARP (89 kDa) Levels | Cleaved Caspase-3 (17/19 kDa) Levels |
| Vehicle Control | Undetectable / Very Low | Undetectable / Very Low |
| This compound | High | High |
| This compound + Z-VAD-FMK | Significantly Reduced / Undetectable | Significantly Reduced / Undetectable |
| Z-VAD-FMK alone | Undetectable / Very Low | Undetectable / Very Low |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines sensitive to CDK9 inhibition (e.g., pancreatic, leukemia, or lung cancer cell lines).
-
Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere overnight (for adherent cell lines).
-
Pre-treat cells with the pan-caspase inhibitor (e.g., 50 µM Z-VAD-FMK) for 1-2 hours.
-
Add this compound at a pre-determined effective concentration (e.g., IC50 value for the specific cell line).
-
Include vehicle controls (e.g., DMSO) for both the inhibitor and Atuveciclib.
-
Incubate for a period sufficient to induce apoptosis (e.g., 24-48 hours).
-
Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[15][16]
-
Reagents: Annexin V-FITC (or other fluorochrome), Propidium Iodide (PI), and Annexin V Binding Buffer.
-
Procedure:
-
Harvest cells (including supernatant for suspension cells) and wash with cold PBS.
-
Centrifuge and resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and gently vortex.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add PI solution to the cell suspension.
-
Analyze immediately by flow cytometry.
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of the executioner caspases, caspase-3 and caspase-7.[17][18][19][20]
-
Reagents: Caspase-Glo® 3/7 Assay System (Promega) or similar.
-
Procedure:
-
Plate cells in a white-walled 96-well plate and treat as described above.
-
Equilibrate the plate to room temperature.
-
Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure luminescence using a plate reader.
-
Western Blot Analysis of Apoptosis Markers
This technique detects the cleavage of key proteins involved in apoptosis, such as PARP and caspase-3.[21][22][23][24][25]
-
Reagents: Lysis buffer, protease and phosphatase inhibitors, primary antibodies (cleaved PARP, cleaved caspase-3, and a loading control like β-actin or GAPDH), HRP-conjugated secondary antibodies, and chemiluminescent substrate.
-
Procedure:
-
Harvest and lyse cells in lysis buffer containing inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Visualizations
Caption: Atuveciclib-induced apoptosis signaling pathway.
Caption: Experimental workflow for confirming caspase-dependent apoptosis.
References
- 1. The Novel, Orally Bioavailable CDK9 Inhibitor Atuveciclib Sensitises Pancreatic Cancer Cells to TRAIL-induced Cell Death | Anticancer Research [ar.iiarjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Novel, Orally Bioavailable CDK9 Inhibitor Atuveciclib Sensitises Pancreatic Cancer Cells to TRAIL-induced Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. invivogen.com [invivogen.com]
- 8. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase inhibitors promote alternative cell death pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Boc-D-FMK, caspase inhibitor (CAS 634911-80-1) | Abcam [abcam.com]
- 14. selleckchem.com [selleckchem.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 18. promega.com [promega.com]
- 19. moleculardevices.com [moleculardevices.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. youtube.com [youtube.com]
- 22. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]
- 23. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
Atuveciclib: A Comparative Analysis of Single-Agent and Combination Therapy Approaches
For Researchers, Scientists, and Drug Development Professionals
(+)-Atuveciclib (formerly BAY 1143572) is a potent and highly selective oral inhibitor of the Positive Transcription Elongation Factor b (P-TEFb), a key regulator of gene transcription. By targeting the cyclin-dependent kinase 9 (CDK9) subunit of P-TEFb, Atuveciclib (B1649299) represents a promising therapeutic strategy in oncology. This guide provides a comparative overview of Atuveciclib as a monotherapy and in combination with other anti-cancer agents, supported by available preclinical data.
Mechanism of Action
Atuveciclib exerts its anti-tumor effects by inhibiting CDK9, which is essential for the phosphorylation of the C-terminal domain of RNA Polymerase II (RNAPII). This phosphorylation event is critical for the transition from transcriptional initiation to productive elongation. Inhibition of CDK9 by Atuveciclib leads to a global downregulation of transcription, preferentially affecting genes with short-lived mRNAs, including key oncogenes and anti-apoptotic proteins such as MYC and Mcl-1.[1][2][3] This ultimately results in cell cycle arrest and apoptosis in cancer cells.
Preclinical Efficacy: Single-Agent vs. Combination Therapy
Preclinical studies have demonstrated the potential of Atuveciclib both as a single agent and in combination with other therapies across various cancer models.
Single-Agent Activity
Atuveciclib has shown significant single-agent efficacy in preclinical models of hematological malignancies and solid tumors. In xenograft models of human acute myeloid leukemia (AML), daily oral administration of Atuveciclib resulted in a marked, dose-dependent inhibition of tumor growth.[4] It has also demonstrated potent antiproliferative activity in triple-negative breast cancer (TNBC) cell lines with high CDK9 expression, leading to reduced cell proliferation and induction of apoptosis.[5][6]
Combination Therapy
The rationale for combining Atuveciclib with other anti-cancer agents lies in the potential for synergistic effects and overcoming resistance mechanisms. Preclinical evidence supports the combination of Atuveciclib with agents targeting apoptosis pathways and with traditional chemotherapy.
Combination with TRAIL in Pancreatic Cancer:
In pancreatic ductal adenocarcinoma (PDAC) models, Atuveciclib has been shown to sensitize cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced cell death.[7] While Atuveciclib alone had modest effects on cell viability, its combination with TRAIL significantly reduced cancer cell viability and colony formation potential by inducing apoptosis and cell-cycle arrest.[5][8] This synergistic effect is mediated through the concomitant suppression of the anti-apoptotic proteins c-FLIP and Mcl-1.[8]
Combination with Cisplatin in Triple-Negative Breast Cancer:
In TNBC models, Atuveciclib has been shown to enhance the antineoplastic effects of the chemotherapeutic agent cisplatin.[5][6] This suggests a potential role for Atuveciclib in overcoming resistance to platinum-based chemotherapy in this aggressive breast cancer subtype.
Combination with Venetoclax (B612062) in T-cell Prolymphocytic Leukemia (T-PLL):
A study in T-PLL demonstrated that the combination of Atuveciclib and the BCL2 inhibitor venetoclax resulted in a greater anti-leukemic effect than either agent alone.[1] This provides a strong rationale for the clinical investigation of this combination in hematological malignancies.
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical studies. Note: Comprehensive quantitative data for all combination therapies is not publicly available.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HeLa | Cervical Cancer | 920 | [3][9] |
| MOLM-13 | Acute Myeloid Leukemia | 310 | [3][9] |
| MDA-MB-453 | Triple-Negative Breast Cancer | ~100 | [10] |
| BT549 | Triple-Negative Breast Cancer | ~200 | [10] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~300 | [10] |
| MDA-MB-436 | Triple-Negative Breast Cancer | ~400 | [10] |
Table 1: Single-Agent In Vitro Antiproliferative Activity of this compound.
| Cancer Model | Treatment | Dose/Concentration | Treatment-to-Control (T/C) Ratio | Reference |
| MOLM-13 Xenograft | Atuveciclib | 6.25 mg/kg/day | 0.64 | [9] |
| MOLM-13 Xenograft | Atuveciclib | 12.5 mg/kg/day | 0.49 | [9] |
| MOLM-13 Xenograft | Atuveciclib | 25 mg/kg (3 days on/2 days off) | 0.33 | [9] |
| MOLM-13 Xenograft | Atuveciclib | 35 mg/kg (3 days on/2 days off) | 0.20 | [9] |
Table 2: Single-Agent In Vivo Efficacy of this compound.
| Cancer Type | Combination | Observed Effect | Reference |
| Pancreatic Cancer | Atuveciclib + TRAIL | Significantly reduced cell viability and colony formation; induced apoptosis. | [5][8] |
| Triple-Negative Breast Cancer | Atuveciclib + Cisplatin | Enhanced antineoplastic effects of cisplatin. | [5][6] |
| T-cell Prolymphocytic Leukemia | Atuveciclib + Venetoclax | Greater anti-leukemic effect than monotherapy. | [1] |
Table 3: Overview of this compound Combination Therapies.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of Atuveciclib, the combination agent, or the combination of both for a specified duration (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Treatment: Treat the cells with the test compounds as described for the MTT assay.
-
Incubation: Incubate the plates for an extended period (e.g., 10-14 days) to allow for colony formation.
-
Staining: Fix the colonies with a solution such as methanol (B129727) and stain with a dye like crystal violet.
-
Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well. The size of the colonies can also be quantified using imaging software.
In Vivo Xenograft Studies (AML Model)
-
Cell Implantation: Subcutaneously or intravenously inject a suspension of human AML cells (e.g., MOLM-13) into immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers or through bioluminescence imaging if the cells are engineered to express luciferase.
-
Treatment Administration: Once tumors reach a specified size, randomize the mice into treatment groups and administer Atuveciclib (e.g., by oral gavage) and/or the combination agent according to the planned schedule and dosage.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often the treatment-to-control (T/C) ratio, which is the relative change in tumor volume in the treated group compared to the vehicle-treated control group.
-
Pharmacodynamic and Histological Analysis: At the end of the study, tumors and other tissues can be collected for analysis of biomarkers (e.g., phosphorylation of RNAPII, expression of MYC and Mcl-1) and to assess the extent of apoptosis and cell proliferation.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the action of Atuveciclib and its combination with TRAIL.
Clinical Development and Future Directions
This compound was the first highly selective PTEFb/CDK9 inhibitor to enter clinical trials for the treatment of cancer.[4] Phase I dose-escalation studies were initiated in patients with advanced solid tumors (NCT01938638) and acute leukemia (NCT02345382). However, the results of these trials have not been publicly reported, and one study in acute leukemia was terminated before the maximum tolerated dose was determined. The lack of published clinical data makes it challenging to fully assess the therapeutic potential of Atuveciclib as a single agent in a clinical setting.
The preclinical data strongly suggest that the future of Atuveciclib and other CDK9 inhibitors may lie in combination therapies. The ability of Atuveciclib to downregulate key survival proteins makes it an attractive partner for agents that induce apoptosis or for conventional chemotherapies that are often limited by resistance mechanisms involving these same proteins. Further preclinical studies are warranted to explore a broader range of combination strategies for Atuveciclib, and future clinical trials should be designed to validate these promising preclinical findings. A deeper understanding of the molecular determinants of sensitivity and resistance to Atuveciclib will be crucial for patient selection and the design of effective combination regimens.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antineoplastic effects of selective CDK9 inhibition with atuveciclib on cancer stem-like cells in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. The Novel, Orally Bioavailable CDK9 Inhibitor Atuveciclib Sensitises Pancreatic Cancer Cells to TRAIL-induced Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antineoplastic effects of selective CDK9 inhibition with atuveciclib on cancer stem-like cells in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. oncotarget.com [oncotarget.com]
A Tale of Two Kinases: Benchmarking the CDK9 Inhibitor (+)-Atuveciclib Against Approved CDK4/6 Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a cornerstone of precision medicine, particularly in the management of hormone receptor-positive (HR+), HER2-negative breast cancer. The approved CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib (B560072)—have revolutionized treatment paradigms by targeting the cell cycle machinery. This guide provides a comparative analysis of a distinct investigational agent, (+)-Atuveciclib, a selective CDK9 inhibitor, against these established CDK4/6 inhibitors. While both drug classes target CDKs, their divergent mechanisms of action, downstream effects, and clinical applications warrant a detailed examination for the scientific community.
Section 1: Mechanism of Action - A Fundamental Divergence
The primary distinction between this compound and the approved CDK4/6 inhibitors lies in their molecular targets and the signaling pathways they modulate.
Approved CDK4/6 Inhibitors: Guardians of the G1/S Checkpoint
Palbociclib, ribociclib, and abemaciclib are highly selective inhibitors of CDK4 and CDK6. These kinases, in complex with cyclin D, play a pivotal role in the G1 phase of the cell cycle. Their primary function is to phosphorylate the retinoblastoma tumor suppressor protein (Rb).[1][2][3][4][5][6][7] Phosphorylation of Rb leads to its inactivation and the release of E2F transcription factors, which in turn activate the transcription of genes necessary for the transition from the G1 to the S phase (DNA synthesis). By inhibiting CDK4/6, these drugs prevent Rb phosphorylation, maintaining it in its active, growth-suppressive state. This leads to a G1 cell cycle arrest, thereby halting the proliferation of cancer cells.[1][2]
This compound: A Regulator of Transcriptional Elongation
In contrast, this compound is a selective inhibitor of CDK9.[8][9][10] CDK9 forms the catalytic core of the positive transcription elongation factor b (P-TEFb) complex, along with its regulatory partner, Cyclin T1.[8][11][12] The P-TEFb complex is a crucial regulator of gene transcription. It phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAP II), an event that is necessary to release RNAP II from promoter-proximal pausing and allow for productive transcriptional elongation.[11][13][14] By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a stall in transcriptional elongation.[8] This mechanism disproportionately affects the expression of genes with short half-lives, including many key oncogenes such as MYC.[11] The downregulation of these oncogenes ultimately leads to the induction of apoptosis and inhibition of tumor cell proliferation.[8]
Section 2: Comparative Efficacy and Clinical Data
Direct head-to-head clinical trials comparing this compound with approved CDK4/6 inhibitors have not been conducted, given their distinct mechanisms and primary indications. The following tables summarize key preclinical and clinical findings for each inhibitor.
Table 1: Preclinical Activity
| Inhibitor | Target Kinase(s) | IC50 | Key Preclinical Findings |
| This compound | CDK9 | 13 nM (CDK9/CycT1)[9][10] | Induces apoptosis and cell cycle arrest in pancreatic cancer cells[15]; Potently inhibits cell proliferation and induces cell death in triple-negative breast cancer cell lines with elevated CDK9 expression. |
| Palbociclib | CDK4/6 | CDK4: 11 nMCDK6: 16 nM | Induces G1 arrest in ER-positive breast cancer cell lines; Demonstrates synergistic activity with anti-estrogen therapies. |
| Ribociclib | CDK4/6 | CDK4: 10 nMCDK6: 39 nM | Shows potent inhibition of cell proliferation in a panel of breast cancer cell lines, particularly ER-positive lines. |
| Abemaciclib | CDK4/6 | CDK4: 2 nMCDK6: 10 nM | Demonstrates single-agent activity in heavily pretreated HR+ breast cancer models; Crosses the blood-brain barrier. |
Table 2: Clinical Efficacy in Advanced/Metastatic Breast Cancer
| Inhibitor | Landmark Trial(s) | Patient Population | Combination Agent | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| This compound | Phase 1 | Advanced Solid Tumors | Monotherapy | Data not yet mature | Data not yet mature |
| Palbociclib | PALOMA-2 | Postmenopausal, ER+/HER2- | Letrozole | 24.8 months vs 14.5 months (placebo)[16] | 53.9 months vs 51.2 months (placebo) (not statistically significant)[17] |
| PALOMA-3 | Pre/Postmenopausal, ER+/HER2-, progressed on endocrine therapy | Fulvestrant | 9.5 months vs 4.6 months (placebo)[16] | 34.9 months vs 28.0 months (placebo) | |
| Ribociclib | MONALEESA-2 | Postmenopausal, HR+/HER2- | Letrozole | 25.3 months vs 16.0 months (placebo) | 63.9 months vs 51.4 months (placebo) |
| MONALEESA-7 | Pre/Perimenopausal, HR+/HER2- | Endocrine Therapy | 23.8 months vs 13.0 months (placebo) | 58.7 months vs 48.0 months (placebo) | |
| RIGHT Choice | Pre/Perimenopausal, aggressive HR+/HER2- | Endocrine Therapy | 21.8 months vs 12.8 months (chemotherapy)[18] | Data not yet mature | |
| Abemaciclib | MONARCH 3 | Postmenopausal, HR+/HER2- | NSAI | 28.18 months vs 14.76 months (placebo) | 66.8 months vs 53.7 months (placebo) (not statistically significant)[19] |
| MONARCH 2 | HR+/HER2-, progressed on endocrine therapy | Fulvestrant | 16.4 months vs 9.3 months (placebo) | 46.7 months vs 37.3 months (placebo) | |
| postMONARCH | HR+/HER2-, progressed on prior CDK4/6i | Fulvestrant | 6.0 months vs 5.3 months (placebo)[20] | Data not yet mature | |
| ABIGAIL | HR+/HER2-, aggressive disease | Endocrine Therapy | Data not yet mature | Data not yet mature |
NSAI: Non-steroidal aromatase inhibitor Data from various sources, including clinical trial publications.[16][17][18][19][20][21][22][23][24][25][26][27][28][29][30]
Section 3: Safety and Tolerability
The safety profiles of the CDK4/6 inhibitors are well-characterized, with some notable differences between the agents. As this compound is still in early-phase clinical development, its long-term safety profile is not yet fully established.
Table 3: Common Adverse Events (Grade ≥3)
| Adverse Event | This compound (Phase 1 data) | Palbociclib | Ribociclib | Abemaciclib |
| Neutropenia | Information not yet widely available | ~66% | ~60% | ~27% |
| Leukopenia | Information not yet widely available | ~25% | ~21% | ~9% |
| Diarrhea | Information not yet widely available | <1% | <2% | ~13% |
| Fatigue | Information not yet widely available | <2% | <3% | ~3% |
| Nausea | Information not yet widely available | <1% | <3% | <3% |
| Hepatotoxicity (ALT/AST elevation) | Information not yet widely available | <2% | ~10-15% | ~4-6% |
| QTc Prolongation | Information not yet widely available | <1% | ~3% | <1% |
Data compiled from prescribing information and clinical trial publications.
Section 4: Experimental Protocols
To facilitate further research and comparative studies, this section provides an overview of standard methodologies for key experiments used to evaluate CDK inhibitors.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of the target protein.
Detailed Protocol Outline:
-
Reagent Preparation:
-
Prepare a reaction buffer containing appropriate salts, pH, and cofactors.
-
Dilute the recombinant kinase (e.g., CDK9/Cyclin T1 or CDK4/6-Cyclin D) to the desired concentration in the reaction buffer.
-
Prepare the substrate (e.g., a peptide with a phosphorylation site for the specific CDK or a full-length protein like Rb).
-
Prepare a solution of ATP, which may be radiolabeled (e.g., [γ-³²P]ATP) for detection.
-
Prepare serial dilutions of the test inhibitor.
-
-
Reaction Setup:
-
In a microplate, combine the kinase, substrate, and inhibitor.
-
Initiate the reaction by adding the ATP solution.
-
-
Incubation:
-
Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction, for example, by adding a stop solution or by spotting the mixture onto a phosphocellulose membrane.
-
Wash the membrane to remove unincorporated ATP.
-
Quantify the incorporated radiolabel using a scintillation counter or phosphorimager. For non-radioactive assays, a detection reagent is added to produce a luminescent or fluorescent signal.[31][32][33][34]
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the inhibitor concentration.
-
Calculate the half-maximal inhibitory concentration (IC50) value using a suitable curve-fitting model.
-
Cell Proliferation Assay (e.g., MTT Assay)
This assay assesses the effect of an inhibitor on the viability and proliferative capacity of cancer cell lines.
Detailed Protocol Outline:
-
Cell Seeding:
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test inhibitor. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.
Detailed Protocol Outline:
-
Cell Implantation:
-
Tumor Growth:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Randomization and Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor (e.g., by oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined schedule and dose.
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Compare the tumor growth between the treated and control groups to assess the efficacy of the inhibitor.
-
Section 5: Future Perspectives and Conclusion
The comparison of this compound with the approved CDK4/6 inhibitors highlights the diverse strategies being employed to target the cell cycle and transcriptional machinery in cancer. While CDK4/6 inhibitors have established a significant role in the treatment of HR+/HER2- breast cancer by inducing cell cycle arrest, the CDK9 inhibitor this compound offers a distinct mechanism by inhibiting transcriptional elongation of key oncogenes, leading to apoptosis.
The future of CDK inhibition may lie in the strategic combination of these different classes of inhibitors or their use in distinct patient populations identified by predictive biomarkers. For example, tumors that are resistant to CDK4/6 inhibitors through mechanisms independent of the Rb pathway might be susceptible to CDK9 inhibition. Conversely, tumors heavily reliant on the transcription of specific survival genes could be prime candidates for this compound.
This guide provides a foundational comparison for researchers and clinicians. As more data on this compound and other novel CDK inhibitors become available, a clearer picture of their respective roles in the oncologic armamentarium will emerge, paving the way for more personalized and effective cancer therapies.
References
- 1. Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Rb-CDK4/6 signaling pathway is critical in neural precursor cell cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CDK4/6 inhibitors: a brief overview and prospective research directions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03820F [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Facebook [cancer.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. The Novel, Orally Bioavailable CDK9 Inhibitor Atuveciclib Sensitises Pancreatic Cancer Cells to TRAIL-induced Cell Death | Anticancer Research [ar.iiarjournals.org]
- 16. targetedonc.com [targetedonc.com]
- 17. ascopubs.org [ascopubs.org]
- 18. ascopubs.org [ascopubs.org]
- 19. The Evolution of Abemaciclib Clinical Trial Data for the Treatment of HR-Positive/HER2-Negative Metastatic Breast Cancer - Oncology Practice Management [oncpracticemanagement.com]
- 20. ascopubs.org [ascopubs.org]
- 21. pharmacytimes.com [pharmacytimes.com]
- 22. Palbociclib in metastatic breast cancer: current evidence and real-life data - PMC [pmc.ncbi.nlm.nih.gov]
- 23. oncologynewscentral.com [oncologynewscentral.com]
- 24. novartis.com [novartis.com]
- 25. onclive.com [onclive.com]
- 26. researchgate.net [researchgate.net]
- 27. NATALEE Trial Long-Term Results on Ribociclib Combination Therapy in Early-Stage Breast Cancer - The ASCO Post [ascopost.com]
- 28. Efficacy of abemaciclib plus ET for HR+/HER2–breast cancer [dailyreporter.esmo.org]
- 29. monarchE Shows Survival Benefit With Adjuvant Abemaciclib Across All Nodal Burdens | Docwire News [docwirenews.com]
- 30. targetedonc.com [targetedonc.com]
- 31. benchchem.com [benchchem.com]
- 32. documents.thermofisher.com [documents.thermofisher.com]
- 33. bpsbioscience.com [bpsbioscience.com]
- 34. researchgate.net [researchgate.net]
- 35. 4.7. In Vitro Assay of Cancer Cells [bio-protocol.org]
- 36. researchgate.net [researchgate.net]
- 37. benchchem.com [benchchem.com]
- 38. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 40. 3.6. In-Vivo Xenograft Tumor Models for Drug Testing [bio-protocol.org]
- 41. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 42. youtube.com [youtube.com]
Comparative Analysis of (+)-Atuveciclib's Anti-Tumor Activity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-tumor activity of (+)-Atuveciclib, a selective CDK9 inhibitor, with its key alternatives, VIP152 and Fadraciclib. The information is supported by experimental data to aid in the evaluation and reproducibility of these findings.
This compound (formerly BAY 1143572) is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1] Its anti-tumor activity has been demonstrated in various cancer models. However, the emergence of next-generation CDK inhibitors necessitates a comparative analysis to understand their relative performance. This guide focuses on the reproducibility of this compound's anti-tumor effects in comparison to VIP152, a structurally related and more potent CDK9 inhibitor, and Fadraciclib, a dual inhibitor of CDK2 and CDK9.
In Vitro Kinase and Anti-Proliferative Activity
The in vitro inhibitory activity of this compound against CDK9 has been compared with VIP152 and Fadraciclib. VIP152 was developed as a follow-up to Atuveciclib with an improved therapeutic index.[2] Comparative kinase assays demonstrate that VIP152 exhibits greater potency against CDK9 than Atuveciclib, especially at physiological ATP concentrations.[3] Fadraciclib, on the other hand, shows potent inhibition of both CDK2 and CDK9.[4]
| Inhibitor | Target(s) | IC50 (nM) - CDK9/CycT1 (low ATP) | IC50 (nM) - CDK9/CycT1 (high ATP) | Reference |
| This compound | CDK9 | ~13 | ~380 | [1] |
| VIP152 | CDK9 | 4.5 | Low nM range | [3] |
| Fadraciclib | CDK2, CDK9 | 26 | 760 - 1700 | [3][4] |
Table 1: Comparative In Vitro Kinase Inhibitory Activity. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, VIP152, and Fadraciclib against the CDK9/Cyclin T1 complex under low and high ATP conditions.
The anti-proliferative activity of these inhibitors has been evaluated in various cancer cell lines. While direct head-to-head comparisons across a wide range of cell lines are limited in published literature, available data indicate that the enhanced biochemical potency of VIP152 translates to potent cellular activity.[5] Fadraciclib also demonstrates low nanomolar IC50 values in multiple cancer cell lines.[4]
In Vivo Anti-Tumor Efficacy
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting CDK9-mediated phosphorylation of RNA Polymerase II, leading to the downregulation of short-lived anti-apoptotic proteins like MCL-1 and oncogenes such as MYC.[8] Emerging evidence suggests that Atuveciclib's mechanism of action may also involve the modulation of key cancer-related signaling pathways, including the NF-κB and STAT3 pathways.
CDK9 Inhibition of Transcriptional Elongation
Modulation of NF-κB and STAT3 Signaling Pathways
The NF-κB and STAT3 signaling pathways are critical drivers of inflammation, cell survival, and proliferation in many cancers.[9][10] Studies have indicated that CDK9 inhibition by Atuveciclib can suppress these pathways, although the precise molecular mechanisms are still under investigation.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed experimental protocols for key assays are provided below.
In Vitro Kinase Inhibition Assay (TR-FRET)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method to determine the enzymatic inhibitory activity of compounds against CDK9.
Methodology:
-
Plate Preparation: Add serial dilutions of the test compounds (e.g., this compound, VIP152, Fadraciclib) to a multi-well assay plate.
-
Enzyme and Substrate Addition: Add the CDK9/Cyclin T1 enzyme and a suitable substrate/ATP mixture to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Add detection reagents, such as those in the ADP-Glo™ Kinase Assay, which quantify the amount of ADP produced.
-
Signal Reading: Measure the luminescent or TR-FRET signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[11]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay is used to assess the anti-proliferative effects of the inhibitors on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
Reagent Addition: Add a luminescent cell viability reagent, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Signal Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to untreated control cells and calculate the IC50 values for cell proliferation.[12]
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of CDK9 inhibitors in a mouse xenograft model.
Methodology:
-
Cell Implantation: Subcutaneously implant a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth and Grouping: Once tumors reach a predetermined size, randomly assign the mice to different treatment groups (vehicle control, different doses of the test compound).
-
Drug Administration: Administer the compounds via the appropriate route (e.g., oral gavage for Atuveciclib and Fadraciclib, intravenous injection for VIP152) according to the specified dosing schedule.
-
Monitoring: Measure tumor volume and mouse body weight regularly to assess efficacy and toxicity.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.[13]
Conclusion
This compound is a selective CDK9 inhibitor with demonstrated anti-tumor activity. However, for researchers considering its use, it is crucial to be aware of the development of next-generation inhibitors like VIP152, which exhibits improved potency and a potentially better therapeutic window. Fadraciclib offers a different profile with its dual inhibition of CDK2 and CDK9. The choice of inhibitor will depend on the specific research question and the cancer type being investigated. The provided data and protocols aim to facilitate the objective comparison and reproducible evaluation of these compounds in a research setting. Further head-to-head preclinical and clinical studies are warranted to definitively establish the comparative efficacy and safety of these CDK9-targeting agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. P1269: VIP152 IS A NOVEL CDK9 INHIBITOR WITH IMPROVED SELECTIVITY, TARGET MODULATION, AND CARDIAC SAFETY IN PATIENTS WITH LYMPHOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Changing for the Better: Discovery of the Highly Potent and Selective CDK9 Inhibitor VIP152 Suitable for Once Weekly Intravenous Dosing for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Essential Procedures for the Proper Disposal of (+)-Atuveciclib
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like (+)-Atuveciclib, a potent and selective cyclin-dependent kinase 9 (CDK9) inhibitor, is a critical component of laboratory safety and environmental responsibility.[1][2][3][4][5] Adherence to these procedures is essential for regulatory compliance and ensuring a safe working environment. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound.
Pre-Disposal Safety and Handling
Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier of this compound. The SDS contains specific information regarding the compound's hazards, handling, and emergency procedures.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste. This includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]
-
Avoid direct contact with skin, eyes, and clothing.[6]
-
Prevent the formation of dust or aerosols.
-
Follow good industrial hygiene and safety practices.[6]
Waste Identification and Segregation
All materials contaminated with this compound must be treated as hazardous waste. This is a conservative and safe approach for compounds with potent biological activity.[7]
Types of Waste:
-
Solid Waste: Includes unused or expired this compound powder, contaminated vials, pipette tips, tubes, and contaminated PPE.
-
Liquid Waste: Includes solutions containing this compound, such as those prepared in solvents like DMSO.[3][4]
-
Contaminated Materials: Spill cleanup materials and any other labware that has come into contact with the compound.[7]
Segregation:
-
Segregate this compound waste from other waste streams to prevent accidental chemical reactions.
-
Keep solid and liquid waste in separate, designated containers.[8]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through your institution's hazardous waste program, typically overseen by the Environmental Health and Safety (EHS) department.
Crucially, do not dispose of this compound or any hazardous pharmaceutical waste down the drain. [9] The U.S. Environmental Protection Agency (EPA) regulations explicitly prohibit the sewering of hazardous waste pharmaceuticals.[10]
Disposal Workflow:
Caption: Workflow for the proper disposal of this compound waste.
Detailed Steps:
-
Containerization:
-
Labeling:
-
Clearly label all waste containers with the words "Hazardous Waste."[6][8]
-
Identify the contents by writing the full chemical name: "this compound."
-
Indicate the primary hazards as specified in the SDS (e.g., "Toxic," "Harmful if Swallowed").[8]
-
Note the date when waste was first added to the container.[8]
-
-
Accumulation and Storage:
-
Final Disposal:
Spill Management
In the event of a spill, evacuate and ventilate the area if necessary.
-
Solid Spills: Carefully sweep or scoop the material to avoid raising dust. Place it into a sealed, labeled container for hazardous waste disposal.[7]
-
Liquid Spills: Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).[7] Collect the absorbed material into a suitable container for hazardous waste. Decontaminate the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.[7]
Regulatory Context
The management of pharmaceutical waste, including investigational compounds like this compound, is regulated by agencies such as the EPA. The EPA's "Management Standards for Hazardous Waste Pharmaceuticals," codified under 40 CFR 266 Subpart P, provides a framework for healthcare facilities and, by extension, research laboratories.[11][12] These regulations aim to streamline waste management and protect human health and the environment.[13][14]
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious research environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. (R)-Atuveciclib | Atuveciclib | CDK | TargetMol [targetmol.com]
- 5. adooq.com [adooq.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. nems.nih.gov [nems.nih.gov]
- 10. kslaw.com [kslaw.com]
- 11. epa.gov [epa.gov]
- 12. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 13. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals | AHE [ahe.org]
- 14. shipmangoodwin.com [shipmangoodwin.com]
Essential Safety & Operational Guide for Handling (+)-Atuveciclib
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (+)-Atuveciclib, a potent and highly selective PTEFb/CDK9 inhibitor. Adherence to these protocols is essential to ensure personnel safety and maintain a compliant research environment. Given that this compound is a potent compound intended for research, all handling should be performed under the precautionary principle, treating it as a highly potent active pharmaceutical ingredient (HPAPI).
Personal Protective Equipment (PPE)
Due to its potent nature, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or absorption.[1] The following table outlines the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications & Rationale |
| Respiratory Protection | N95 Respirator or higher (e.g., PAPR) | A respirator is crucial when handling the solid compound to prevent inhalation of airborne particles.[2] For highly potent compounds, a Powered Air-Purifying Respirator (PAPR) may be necessary to provide adequate protection.[3] |
| Hand Protection | Double Nitrile Gloves | Double gloving is required to protect against direct skin contact. Gloves must be confirmed to be resistant to the solvents used (e.g., DMSO). |
| Body Protection | Disposable, fluid-resistant lab coat or coverall | A dedicated lab coat or a disposable coverall, such as those made from Tyvek®, provides a barrier against spills and contamination.[4] |
| Eye Protection | Chemical Splash Goggles | Goggles are required to provide full protection against splashes or aerosols, especially when preparing solutions.[2] |
| Foot Protection | Closed-toe shoes and disposable shoe covers | To prevent contamination of personal footwear and the surrounding environment. |
Step-by-Step PPE Protocol
The following workflow illustrates the correct sequence for donning and doffing PPE to minimize cross-contamination.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
